molecular formula C14H12O3 B1425335 Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate CAS No. 198994-00-2

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1425335
CAS No.: 198994-00-2
M. Wt: 228.24 g/mol
InChI Key: DHKUDXSEVBBTEA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS 40501-40-4) is a high-purity solid chemical reagent with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol, primarily utilized in pharmaceutical research and organic synthesis . This compound is a methyl ester derivative of a biphenyl core structure, featuring both a hydroxy substituent and a carboxylate group, making it a valuable intermediate for constructing more complex molecules and for material science applications. It is characterized by a melting point of 128-130 °C and should be stored sealed in a dry environment at room temperature . As a key synthetic building block, it is used in the development of novel active compounds and functional materials. Researchers employ this compound under the strict guideline that it is For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any personal use. Appropriate personal protective equipment should be worn, and handling should occur in a chemical fume hood to ensure safety .

Properties

IUPAC Name

methyl 3-hydroxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUDXSEVBBTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716710
Record name Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198994-00-2
Record name Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, a valuable biphenyl derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies. The core of this guide focuses on a robust and efficient two-step pathway involving the esterification of 4-bromo-2-hydroxybenzoic acid followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative route via the Ullmann condensation is also discussed. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific substitution pattern of this compound, featuring a hydroxyl group ortho to the biphenyl linkage and a carboxylate group para to it, presents a unique template for the design of novel therapeutics and functional materials. The hydroxyl group can act as a key hydrogen bond donor or a site for further derivatization, while the methyl ester provides a handle for modulating solubility and pharmacokinetic properties.

The synthesis of such asymmetrically substituted biphenyls requires precise control over regioselectivity. This guide will explore the most effective methods to achieve this, with a primary focus on the widely adopted Suzuki-Miyaura cross-coupling reaction due to its versatility, high yields, and broad functional group tolerance.[2][3]

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the biphenyl C-C bond. This leads to two primary synthetic strategies: the Suzuki-Miyaura coupling and the Ullmann reaction.

G cluster_suzuki Suzuki-Miyaura Precursors cluster_ullmann Ullmann Precursors target Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate suzuki Suzuki-Miyaura Coupling target->suzuki C-C Disconnection ullmann Ullmann Reaction target->ullmann C-C Disconnection precursor1_suzuki Methyl 4-bromo- 2-hydroxybenzoate suzuki->precursor1_suzuki precursor2_suzuki Phenylboronic acid suzuki->precursor2_suzuki precursor1_ullmann Methyl 4-bromo- 2-hydroxybenzoate ullmann->precursor1_ullmann precursor2_ullmann Phenol ullmann->precursor2_ullmann

Caption: Retrosynthetic analysis of the target molecule.

This guide will primarily detail the Suzuki-Miyaura pathway due to its milder reaction conditions and generally higher yields compared to the classical Ullmann reaction.[4]

Primary Synthetic Pathway: A Two-Step Approach

The recommended synthetic route is a two-step process:

  • Esterification: Conversion of 4-bromo-2-hydroxybenzoic acid to its methyl ester.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the resulting methyl 4-bromo-2-hydroxybenzoate with phenylboronic acid.

G start 4-Bromo-2-hydroxybenzoic acid esterification Step 1: Esterification (MeOH, H₂SO₄, Reflux) start->esterification intermediate Methyl 4-bromo- 2-hydroxybenzoate esterification->intermediate suzuki Step 2: Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) intermediate->suzuki product Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate suzuki->product

Caption: The proposed two-step synthesis pathway.

Step 1: Synthesis of Methyl 4-bromo-2-hydroxybenzoate

Causality behind Experimental Choices:

The direct esterification of a carboxylic acid with an alcohol under acidic catalysis, known as Fischer esterification, is a classic and cost-effective method.[5] Methanol is used in excess to drive the equilibrium towards the product side. Concentrated sulfuric acid acts as a powerful catalyst and a dehydrating agent, removing the water formed during the reaction and further favoring ester formation. Refluxing the reaction mixture ensures a sufficient reaction rate.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 4-bromo-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Pour the residue into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure methyl 4-bromo-2-hydroxybenzoate.[6][7]

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
4-Bromo-2-hydroxybenzoic acid1.0217.03
MethanolExcess32.04
Concentrated Sulfuric AcidCatalytic98.08
ProductMolecular Weight ( g/mol )Expected Yield
Methyl 4-bromo-2-hydroxybenzoate231.05>90%
Step 2: Suzuki-Miyaura Cross-Coupling

Causality behind Experimental Choices:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[2][3] The choice of a palladium catalyst, typically with phosphine ligands, is crucial for an efficient catalytic cycle.[8] A base is required to activate the boronic acid for transmetalation.[8] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Experimental Protocol:

  • In a Schlenk flask, combine methyl 4-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[1][9]

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
Methyl 4-bromo-2-hydroxybenzoate1.0231.05
Phenylboronic acid1.2121.93
Potassium Carbonate2.0138.21
Pd(PPh₃)₄0.03-0.051155.57
ProductMolecular Weight ( g/mol )Expected Yield
This compound228.2470-90%

Alternative Synthetic Pathway: The Ullmann Reaction

The Ullmann reaction provides an alternative, albeit often more demanding, route to biphenyls.[4] This reaction typically involves the copper-promoted coupling of two aryl halides or an aryl halide with a phenol.[4]

G start1 Methyl 4-bromo- 2-hydroxybenzoate ullmann Ullmann Reaction (Cu catalyst, Base, High Temp.) start1->ullmann start2 Phenol start2->ullmann product Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate ullmann->product

Caption: The Ullmann reaction as an alternative pathway.

Causality behind Experimental Choices:

The classical Ullmann reaction requires high temperatures and stoichiometric amounts of copper.[4] Modern variations utilize copper catalysts with ligands to facilitate the reaction under milder conditions. A base is necessary to deprotonate the phenol, forming a more nucleophilic phenoxide.

Conceptual Protocol:

  • Combine methyl 4-bromo-2-hydroxybenzoate, phenol, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF or NMP).

  • Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.

  • Work-up and purification would follow a similar procedure to the Suzuki-Miyaura coupling.

While viable, the Ullmann reaction often suffers from lower yields and harsher conditions compared to the Suzuki-Miyaura coupling for this type of transformation.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient two-step synthesis of this compound, centered around the Suzuki-Miyaura cross-coupling reaction. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in the field. The alternative Ullmann reaction, while conceptually sound, presents greater challenges in terms of reaction conditions and yields.

Future research may focus on the development of more sustainable catalytic systems for the Suzuki-Miyaura coupling, such as using more earth-abundant metals or performing the reaction in greener solvents. Additionally, the exploration of one-pot procedures that combine the esterification and coupling steps could further enhance the efficiency of this synthesis.

References

  • METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 - ChemicalBook. (2025).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester - PrepChem.com. (n.d.).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025). Retrieved from Asian Journal of Green Chemistry website.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. (n.d.).
  • An Improved Synthesis of 4′-Hydroxy and 4′-Methoxybiphenyl-2- carboxylic Acids. (2025).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. (n.d.).
  • 2′-Hydroxy[1,1′-biphenyl]-4-carboxylic acid | CymitQuimica. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - ChemicalBook. (n.d.).
  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (n.d.).

Sources

Unlocking the Therapeutic Potential of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The privileged biphenyl and salicylate scaffolds are foundational in modern medicinal chemistry, contributing to a wide array of approved therapeutics. This technical guide delves into the untapped potential of a unique hybrid molecule, Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. While direct biological data for this specific entity remains nascent, its structural amalgamation of a biphenyl core, known for its versatile pharmacological activities, and a salicylate motif, famed for its anti-inflammatory and analgesic properties, presents a compelling case for its investigation as a novel therapeutic agent. This document serves as a comprehensive roadmap for researchers, outlining the scientific rationale, potential therapeutic applications, and detailed experimental workflows necessary to explore the medicinal chemistry landscape of this promising compound. We will explore its potential as an anti-inflammatory, analgesic, anti-cancer, and antimicrobial agent, providing the theoretical groundwork and practical methodologies to unlock its therapeutic value.

Introduction: The Scientific Rationale for Investigating this compound

The biphenyl moiety is a cornerstone in drug design, offering a unique combination of structural rigidity and conformational flexibility that allows for potent and selective interactions with a diverse range of biological targets.[1][2] Its derivatives have found broad utility in medicine, exhibiting activities such as immunosuppression, anti-androgenic effects, and antimicrobial properties.[1][3] Marketed drugs containing the biphenyl scaffold are used to treat conditions ranging from hypertension to cancer.[4]

Similarly, salicylate derivatives have a long and storied history in medicine, with aspirin (acetylsalicylic acid) being the archetypal example.[5] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6][7] This inhibition leads to their well-established analgesic, anti-inflammatory, and antipyretic effects.[5]

This compound synergistically combines these two powerful pharmacophores. The salicylate portion provides a clear vector towards anti-inflammatory and analgesic applications, while the biphenyl group offers a versatile scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The core hypothesis is that this hybrid molecule can act as a novel scaffold for the development of next-generation therapeutics with potentially improved efficacy and safety profiles.

Physicochemical Properties and Synthesis

The foundational step in evaluating any new chemical entity is to understand its physical and chemical characteristics.

PropertyValueSource
IUPAC Name methyl 4-(2-hydroxyphenyl)benzoatePubChem
Molecular Formula C₁₄H₁₂O₃PubChem
Molecular Weight 228.24 g/mol PubChem
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OPubChem

A summary of the key physicochemical properties of this compound.

The synthesis of this compound can be achieved through several established synthetic routes for biphenyl compounds. A common approach involves a Suzuki coupling reaction between a boronic acid derivative of one phenyl ring and a halide of the other, followed by esterification. A potential synthetic workflow is outlined below.

G cluster_synthesis Proposed Synthetic Workflow Start 2-Bromophenol and (4-(methoxycarbonyl)phenyl)boronic acid Step1 Suzuki Coupling (Pd catalyst, base) Start->Step1 Product This compound Step1->Product

Caption: A proposed workflow for the synthesis of the target molecule.

Potential Medicinal Chemistry Applications and Investigational Workflows

Based on the structural motifs present in this compound, we can logically infer several potential therapeutic applications. For each application, a detailed experimental workflow is proposed to guide researchers in their investigations.

Anti-Inflammatory and Analgesic Agent

Scientific Rationale: The presence of the salicylate moiety is a strong indicator of potential anti-inflammatory and analgesic activity, likely mediated through the inhibition of COX enzymes.[6][7] The biphenyl scaffold could enhance binding to the active site of these enzymes or modulate other inflammatory pathways.

Experimental Workflow:

G cluster_workflow1 Anti-Inflammatory and Analgesic Evaluation Workflow Step1 In Vitro COX-1/COX-2 Inhibition Assay Step2 Cell-Based Anti-Inflammatory Assay (e.g., RAW 264.7 macrophages) Step1->Step2 Step3 In Vivo Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Step2->Step3 Step4 In Vivo Animal Models of Pain (e.g., Hot plate test, writhing test) Step3->Step4 Outcome Lead Candidate for Anti-Inflammatory/ Analgesic Drug Development Step4->Outcome

Caption: A stepwise approach to evaluate anti-inflammatory and analgesic potential.

Detailed Experimental Protocols:

  • In Vitro COX Inhibition Assay: Commercial enzyme-based assay kits are readily available to determine the IC₅₀ values against both COX-1 and COX-2 isoforms. This will establish the compound's potency and selectivity.

  • Cell-Based Anti-Inflammatory Assay using RAW 264.7 Macrophages:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Cytotoxicity Assessment: Determine the non-toxic concentration range of the compound using an MTT or CellTiter-Glo assay.[8]

    • LPS Stimulation: Seed cells in 96-well plates and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[9]

    • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.[9]

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using ELISA kits.

Anti-Cancer Agent

Scientific Rationale: Many biphenyl derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][4] The salicylate component may also contribute to anti-cancer activity through various mechanisms, including the induction of apoptosis.

Experimental Workflow:

G cluster_workflow2 Anti-Cancer Evaluation Workflow Step1 In Vitro Cytotoxicity Screening (e.g., NCI-60 cell line panel) Step2 Mechanism of Action Studies (Apoptosis, cell cycle analysis) Step1->Step2 Step3 In Vivo Xenograft Models Step2->Step3 Outcome Lead Candidate for Anti-Cancer Drug Development Step3->Outcome G cluster_workflow3 Antimicrobial Evaluation Workflow Step1 Initial Screening (Disk Diffusion Assay) Step2 Quantitative Analysis (Broth Microdilution for MIC) Step1->Step2 Step3 Determination of MBC Step2->Step3 Outcome Lead Candidate for Antimicrobial Drug Development Step3->Outcome

Caption: A standard workflow for evaluating antimicrobial activity.

Detailed Experimental Protocols:

  • Disk Diffusion Assay:

    • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

    • Procedure: Prepare a lawn of bacteria on an agar plate. Apply sterile paper discs impregnated with a known concentration of the test compound. Incubate for 18-24 hours and measure the diameter of the zone of inhibition. [10]* Broth Microdilution for Minimum Inhibitory Concentration (MIC):

    • Procedure: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing bacterial growth medium. [11] 2. Inoculation: Inoculate each well with a standardized bacterial suspension.

    • Incubation and Reading: Incubate the plates for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC):

    • Procedure: Following the MIC determination, subculture the contents of the wells with no visible growth onto fresh agar plates.

    • Incubation and Reading: Incubate the plates for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

In Silico Predictive Modeling

Prior to embarking on extensive and resource-intensive laboratory experiments, in silico methods can provide valuable insights into the potential biological activity and pharmacokinetic properties of this compound.

Workflow:

G cluster_workflow4 In Silico Predictive Workflow Step1 ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Step2 Molecular Docking (e.g., with COX-2, tyrosine kinases) Step1->Step2 Step3 Pharmacophore Modeling and Virtual Screening Step2->Step3 Outcome Prioritization of Experimental Studies and Lead Optimization Step3->Outcome

Caption: A computational approach to guide experimental work.

Methodologies:

  • ADMET Prediction: Utilize software packages (e.g., SwissADME, QikProp) to predict key pharmacokinetic parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity risks. This helps in early-stage risk assessment.

  • Molecular Docking: Perform molecular docking studies to predict the binding mode and affinity of the compound with relevant protein targets. For instance, docking into the active site of COX-2 can provide a structural basis for its potential anti-inflammatory activity. Similarly, docking against various cancer-related kinases can suggest potential anti-proliferative mechanisms. [12]

Conclusion and Future Directions

This compound stands at the intersection of two highly successful pharmacophores, presenting a compelling, yet underexplored, opportunity in medicinal chemistry. This guide provides a robust framework for its systematic evaluation. The proposed workflows, grounded in established scientific principles and detailed experimental protocols, offer a clear path for researchers to investigate its potential as a novel anti-inflammatory, analgesic, anti-cancer, or antimicrobial agent. The initial focus should be on the in vitro assays to establish proof-of-concept and guide further development. Positive hits from these screens will warrant progression to more complex cellular and in vivo models. Furthermore, the biphenyl and salicylate moieties offer numerous avenues for synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties in a future lead optimization program. The journey to unlocking the full therapeutic potential of this molecule begins with the rigorous and systematic application of the principles and methodologies outlined in this guide.

References

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Sources

The Strategic Role of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate as a Precursor in Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of materials science and medicinal chemistry, the precise design of molecular architectures is paramount to achieving desired functionalities. Among the vast array of organic scaffolds, the biphenyl moiety stands out as a privileged structure, forming the core of numerous liquid crystalline materials. This in-depth technical guide focuses on a key precursor, Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate , and elucidates its strategic importance in the synthesis of advanced liquid crystals. We will delve into the synthetic pathways to this precursor, its subsequent transformation into mesogenic materials, and the critical role of its specific substitution pattern in dictating the final liquid crystalline properties.

The Biphenyl Core: A Foundation for Mesomorphism

The biphenyl unit, with its rigid, calamitic (rod-like) geometry, is a fundamental building block in the design of thermotropic liquid crystals. The planarity and length of the biphenyl core contribute significantly to the anisotropic intermolecular interactions necessary for the formation of mesophases, such as the nematic and smectic phases. The ability to functionalize the biphenyl rings at various positions allows for the fine-tuning of molecular properties, including polarity, polarizability, and molecular shape, which in turn govern the transition temperatures, phase behavior, and electro-optical properties of the resulting liquid crystals.[1]

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. The key to forming the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[2]

Strategic Disconnection and Key Reactions

The synthesis can be conceptually broken down into two main stages: the formation of the substituted biphenyl carboxylic acid and its subsequent esterification.

G cluster_0 Stage 1: Biphenyl Core Synthesis (Suzuki-Miyaura Coupling) cluster_1 Stage 2: Esterification (Alternative Route) A Methyl 4-bromo-3-hydroxybenzoate C This compound A->C Pd catalyst, Base B Phenylboronic acid B->C F This compound D 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid D->F Acid catalyst (e.g., H2SO4) E Methanol E->F

Figure 1: Synthetic pathways to this compound.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol outlines a general procedure for the synthesis of the biphenyl core, which can be adapted for the specific synthesis of this compound.

Materials:

  • Methyl 4-bromo-3-hydroxybenzoate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-bromo-3-hydroxybenzoate (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid palladium catalyst was used, filter it off. The organic layer is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Alternative Route: Esterification of the Carboxylic Acid

An alternative approach involves first synthesizing 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling of 4-bromo-3-hydroxybenzoic acid and phenylboronic acid, followed by Fischer esterification.

Procedure for Fischer Esterification:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.

Transformation into Liquid Crystals: The Role of the Hydroxyl Group

The 2-hydroxy group in this compound is a key functional handle for the synthesis of a wide variety of liquid crystals. This hydroxyl group can be readily esterified with various carboxylic acids to introduce different terminal chains, which significantly influence the mesomorphic properties of the final molecule.

G Precursor This compound LC Liquid Crystal (Ester derivative) Precursor->LC Esterification (e.g., DCC/DMAP or Acid Chloride) Acid R-COOH (Alkanoic acid, Benzoic acid derivative, etc.) Acid->LC

Figure 2: General scheme for the synthesis of liquid crystals from the precursor.

Esterification to Introduce Terminal Chains

The choice of the carboxylic acid for the esterification reaction is critical in tailoring the properties of the resulting liquid crystal. Long aliphatic chains (alkanoic acids) tend to promote smectic phases due to increased van der Waals interactions, while the introduction of additional aromatic rings (e.g., benzoic acid derivatives) can enhance the nematic phase stability and increase the clearing point.

Typical Esterification Protocol (Steglich Esterification):

  • Reactant Mixture: Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with the organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt, remove the solvent, and purify the crude product by column chromatography or recrystallization.

Structure-Property Relationships: The Impact of the 2-Hydroxy Substitution

The position of the hydroxyl group at the 2-position of the biphenyl core has a profound impact on the mesomorphic behavior of the resulting liquid crystals. This lateral substitution introduces a kink in the molecular shape, which can disrupt the close packing of the molecules.

  • Lowering of Melting Points: The steric hindrance caused by the 2-hydroxy group can lead to a decrease in the melting point of the liquid crystals compared to their 4-hydroxy counterparts. This is advantageous for creating liquid crystals with a broad mesophase range at or near room temperature.[4]

  • Influence on Mesophase Stability: The lateral hydroxyl group can either stabilize or destabilize the mesophase depending on the nature of the terminal chain and the overall molecular geometry. In some cases, it can promote the formation of tilted smectic phases.[4]

  • Hydrogen Bonding: The presence of the hydroxyl group allows for the possibility of intermolecular hydrogen bonding, which can influence the self-assembly and thermal properties of the liquid crystals.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized liquid crystals are typically characterized using a combination of techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures (melting point, clearing point) and the enthalpy changes associated with these transitions.

  • Polarized Optical Microscopy (POM): POM allows for the visual identification of the different liquid crystal phases (e.g., nematic, smectic A, smectic C) based on their characteristic optical textures.

Table 1: Hypothetical Phase Transition Data for Liquid Crystals Derived from this compound

Terminal Chain (R in R-COO-)Melting Point (°C)Clearing Point (°C)Mesophase(s)
n-Hexyl85110Nematic
n-Octyl82125Smectic C, Nematic
4-Methoxybenzoyl120210Nematic
4-Cyanobenzoyl135250Nematic

Conclusion

This compound is a versatile and strategically important precursor for the synthesis of a diverse range of liquid crystalline materials. Its synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a robust platform for creating the core biphenyl structure. The presence of the 2-hydroxy group offers a convenient point for functionalization, allowing for the introduction of various terminal chains that dictate the final mesomorphic properties. The lateral position of this hydroxyl group significantly influences the molecular packing and, consequently, the transition temperatures and phase behavior of the resulting liquid crystals. A thorough understanding of the synthesis of this precursor and the structure-property relationships of its derivatives is crucial for the rational design of new liquid crystals with tailored properties for advanced applications in displays, sensors, and other optoelectronic devices.

References

  • Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. (2023). MDPI. [Link]

  • Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. (2022). MDPI. [Link]

  • Synthesis of methyl 4-hydroxy-4'-biphenylcarboxylate. PrepChem. [Link]

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  • Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. (2013). ResearchGate. [Link]

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  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (2022). MDPI. [Link]

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  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
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A Technical Guide to the Antifungal Properties of Biphenyl Derivatives: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The biphenyl scaffold represents a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Fungal infections, particularly those caused by resistant strains, pose a significant and growing threat to global health, necessitating the discovery of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of biphenyl derivatives as a promising class of antifungal agents. We will explore their mechanisms of action, delve into the critical structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.

Introduction: The Biphenyl Scaffold in Antifungal Drug Discovery

The biphenyl moiety, consisting of two connected phenyl rings, is a core component of many natural products, including phytoalexins—antimicrobial compounds produced by plants in response to pathogenic attacks.[4][5] These natural precedents have inspired the synthesis and exploration of a vast chemical space of biphenyl derivatives.[6] Their therapeutic potential is broad, with demonstrated anti-inflammatory, antiviral, and antimicrobial properties.[2][7]

In the context of antifungal research, biphenyl derivatives are particularly compelling due to their diverse mechanisms of action and amenability to chemical modification, which allows for the fine-tuning of their activity, selectivity, and pharmacokinetic properties. This guide focuses on two primary mechanisms through which these compounds exert their antifungal effects: inhibition of ergosterol biosynthesis and direct disruption of the fungal cell membrane.

Core Mechanisms of Antifungal Action

A successful antifungal agent must target a structure or pathway essential to the fungus but absent or significantly different in the host, thereby ensuring selective toxicity.[8] Biphenyl derivatives have been shown to exploit several such targets.

Inhibition of Ergosterol Biosynthesis via CYP51

Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its integrity is crucial for membrane fluidity, permeability, and the function of membrane-bound enzymes.[9][10] The ergosterol biosynthesis pathway is a well-established and highly successful target for antifungal drugs, most notably the azole class.[11]

Several series of biphenyl imidazole derivatives have been designed to mimic the action of azoles by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][12] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and arrests fungal growth.[9] The potency of these compounds is often excellent, with Minimum Inhibitory Concentration (MIC) values reported in the low microgram per milliliter range (0.03125–2 µg/mL) against clinically relevant pathogens like Candida albicans and Cryptococcus neoformans.[3]

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 ToxicSterols Toxic 14α-methylated Sterol Precursors CYP51->Ergosterol Catalyzes Conversion CYP51->ToxicSterols Accumulation upon Inhibition Biphenyl_Derivative Biphenyl Imidazole Derivative Biphenyl_Derivative->CYP51 INHIBITS

Caption: Inhibition of the CYP51 enzyme by biphenyl imidazole derivatives.

Fungal Cell Membrane Disruption

A second critical mechanism involves the direct disruption of the fungal cell membrane. Certain biphenyl derivatives, particularly those developed from natural phytoalexin scaffolds like noraucuparin, achieve their fungicidal effect by compromising membrane integrity.[6] This mode of action is often rapid and leads to the leakage of essential intracellular components, ultimately causing cell death.[6]

The causality behind this mechanism lies in the physicochemical properties of the derivatives. The lipophilic biphenyl core facilitates insertion into the lipid bilayer of the fungal membrane. Specific substitutions can then create pores or destabilize the membrane structure. This direct physical disruption is a valuable strategy, as it can be effective against slow-growing or dormant fungal cells and may be less prone to the development of resistance compared to enzyme inhibition.[6]

Structure-Activity Relationships (SAR)

The potency and spectrum of antifungal activity are highly dependent on the chemical substituents attached to the biphenyl core. Understanding these SARs is fundamental to optimizing lead compounds.

  • Azole-Containing Derivatives: For derivatives targeting CYP51, the presence of an imidazole or triazole ring is critical for coordinating with the heme iron atom in the active site of the enzyme, which is the basis for inhibition.[3][12]

  • Substitution Patterns: The position and nature of substituents on the phenyl rings significantly influence activity. For example, studies have shown that adding electron-withdrawing groups, such as fluorine atoms, to specific positions can enhance antifungal potency against a broad range of fungi, including fluconazole-resistant strains.[12]

  • Flexibility and Conformation: The torsional angle between the two phenyl rings can affect how the molecule fits into an enzyme's active site. The introduction of bulky groups or the formation of bridged derivatives can lock the molecule into a more active conformation.

  • Natural Product Scaffolds: Modifications to natural phytoalexins have yielded promising results. By strategically altering the hydroxyl and methoxy groups on the biphenyl rings of noraucuparin, researchers have developed derivatives with significantly enhanced potency (8- to 256-fold) and a broad antifungal spectrum.[6]

Experimental Evaluation: A Self-Validating Protocol System

The rigorous evaluation of novel compounds requires standardized, reproducible protocols. The following sections detail the core assays for determining antifungal efficacy and selectivity.

Protocol 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating an antifungal compound is determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant fungal pathogens.[14] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for generating reliable and comparable data.[15][16]

Objective: To determine the lowest concentration of a biphenyl derivative that inhibits the visible growth of a fungus.

Methodology: Broth Microdilution

  • Preparation of Compound Stock Solution:

    • Accurately weigh the biphenyl derivative and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

    • Causality: DMSO is used as it can solubilize a wide range of hydrophobic compounds. The stock concentration must be high enough to ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher levels can inhibit fungal growth.[14]

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain (e.g., C. albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Harvest the fungal cells and suspend them in sterile saline. Adjust the suspension turbidity using a spectrophotometer to a 0.5 McFarland standard.

    • This standardized suspension is then further diluted into the test medium (RPMI-1640) to achieve the final target inoculum concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeast).[16]

    • Trustworthiness: Standardizing the inoculum size is critical. Too high an inoculum can lead to falsely elevated MIC values (the "inoculum effect"), while too low an inoculum can make results difficult to read.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the compound stock solution (prediluted in medium to twice the highest desired final concentration) to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This step dilutes the compound concentration by half to its final test concentration.

    • Include control wells:

      • Growth Control: Fungus + Medium (no compound)

      • Sterility Control: Medium only (no fungus or compound)

    • Incubate the plate at 35°C for 24-48 hours, depending on the organism.[15]

  • MIC Determination:

    • The MIC is read visually as the lowest compound concentration in which there is no visible fungal growth compared to the growth control.[15] For some drug-organism combinations, a 50% reduction in growth is used as the endpoint.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock in DMSO C Perform 2-fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Standardized Fungal Inoculum (0.5 McFarland) D Add Fungal Inoculum to All Wells B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Visually Read Plate E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol 2: In Vitro Cytotoxicity Assay

A promising antifungal candidate must be selectively toxic to fungi while exhibiting minimal toxicity to host cells.[8] Cytotoxicity assays against mammalian cell lines are essential for determining this therapeutic window.

Objective: To determine the concentration of a biphenyl derivative that is toxic to mammalian cells (e.g., the 50% cytotoxic concentration, CC₅₀).

Methodology: Resazurin (alamarBlue) Assay

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, A549, or primary cells) in the appropriate culture medium supplemented with fetal bovine serum in a CO₂ incubator at 37°C.[12][17]

    • Expertise: The choice of cell line can be tailored to the intended clinical application of the antifungal (e.g., lung epithelial cells like A549 for an inhaled therapeutic).

  • Cell Seeding:

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Trustworthiness: A consistent cell density ensures that the metabolic activity measured is proportional to cell viability and not an artifact of variable cell numbers.

  • Compound Treatment:

    • Prepare serial dilutions of the biphenyl derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no treatment" control.

    • Incubate for 24-48 hours.[17]

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

    • Causality: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable, respiring cells into resorufin (a pink, highly fluorescent product). The amount of fluorescence is directly proportional to the number of living cells.

    • Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log-transformed) and use a non-linear regression to determine the CC₅₀ value.

4.3. The Drug Development Logic

The evaluation of a novel antifungal compound follows a logical progression. The initial high-throughput screening identifies compounds with antifungal activity (MIC). Promising hits are then subjected to cytotoxicity testing to assess their selectivity. The ratio of CC₅₀ to MIC gives the Selectivity Index (SI), a critical parameter for prioritizing compounds. Compounds with a high SI are then advanced to more complex mechanism of action studies and eventually in vivo efficacy models.

Drug_Dev_Funnel A Initial Screening: Antifungal Activity (MIC) B Secondary Screening: Selectivity (Cytotoxicity Assay) A->B C Calculate Selectivity Index (SI = CC50 / MIC) B->C D Prioritize Compounds with High SI C->D D->A Low SI (Re-optimize) E Mechanism of Action (MoA) Studies D->E High SI F In Vivo Efficacy & Toxicology Models E->F

Caption: Logical progression for evaluating antifungal biphenyl derivatives.

Data Presentation: Quantifying Efficacy and Selectivity

Clear presentation of quantitative data is essential for comparing compounds and making informed decisions.

Table 1: Antifungal Activity of Representative Biphenyl Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference
12g (Imidazole)Candida albicans0.03125 - 0.125[3]
12g (Imidazole)Cryptococcus neoformans0.125[3]
12m (Imidazole)Fluconazole-Resistant C. albicans0.25[12]
23h (Phytoalexin-based)Cryptococcus neoformans0.25[6]
23h (Phytoalexin-based)Candida albicans2[6]

Table 2: Cytotoxicity and Selectivity Index

Compound IDMammalian Cell LineCC₅₀ (µg/mL)MIC (µg/mL) vs C. albicansSelectivity Index (SI = CC₅₀/MIC)Reference
12m A549 (Human Lung)> 640.25> 256[12]
23h L-02 (Human Liver)> 642> 32[6]

Conclusion and Future Directions

Biphenyl derivatives stand out as a versatile and highly promising scaffold for the development of new antifungal agents. Their ability to target both established pathways like ergosterol biosynthesis and to act via direct membrane disruption provides multiple avenues for overcoming the challenge of fungal resistance. The structure-activity relationships explored herein demonstrate that there is considerable scope for chemical optimization to improve potency, broaden the antifungal spectrum, and enhance the selectivity profile.

Future research should focus on developing derivatives with novel mechanisms of action, such as targeting the fungal cell wall or virulence factors.[18] Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating the potent in vitro activity observed into in vivo efficacy. The systematic application of the robust evaluation protocols outlined in this guide will ensure that the most promising candidates are identified and advanced, bringing novel and effective treatments for fungal infections one step closer to the clinic.

References

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"Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" as an intermediate for Valsartan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate as an Intermediate for Valsartan Synthesis

Abstract

Valsartan, (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2′-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine, is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and heart failure.[1] The cornerstone of its molecular architecture and pharmacological activity is the biphenyl tetrazole moiety, which mimics the phenolic and carboxylate groups of angiotensin II, ensuring high-affinity binding to the AT1 receptor. The synthesis of this critical biphenyl core is a pivotal aspect of Valsartan's manufacturing process. While various synthetic strategies exist, industrial production predominantly relies on the formation of a 4'-methyl-[1,1'-biphenyl]-2-carbonitrile scaffold. This guide provides an in-depth analysis of this dominant synthetic paradigm, focusing on the key chemical transformations, mechanistic underpinnings, and process optimization. We will explore the synthesis of the biphenyl core via palladium-catalyzed Suzuki-Miyaura coupling, its subsequent functionalization, and its assembly into the Valsartan backbone. Furthermore, we will discuss the synthesis of related hydroxy-biphenyl carboxylates, such as the titular this compound, and contextualize their potential, albeit less common, role in sartan synthesis.

Chapter 1: The Strategic Importance of the Biphenyl Core in Valsartan

The therapeutic efficacy of Valsartan is intrinsically linked to its three-dimensional structure, which allows it to act as a highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] The key pharmacophoric elements are the valine-derived acidic group, the n-pentanoyl chain, and the biphenyl tetrazole group. The biphenyl scaffold serves as a rigid yet conformationally adaptable linker, precisely positioning the acidic tetrazole ring to interact with the receptor's active site. The tetrazole ring itself is a bioisostere for a carboxylic acid group, offering improved metabolic stability and lipophilicity.

The primary industrial challenge lies in the efficient and scalable construction of this substituted biphenyl system. The most convergent and widely adopted strategies involve the creation of a biphenyl intermediate that already contains the precursors for the tetrazole ring (a cyano group) and the benzylic linker for the valine moiety (a methyl group).

G cluster_start Starting Materials cluster_core Core Synthesis cluster_assembly Valsartan Backbone Assembly cluster_final Final Steps A Aryl Halide (e.g., 2-Bromobenzonitrile) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., 4-Tolylboronic acid) B->C D 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (Key Biphenyl Intermediate) C->D E Benzylic Bromination (NBS) D->E F 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile E->F H N-Alkylation F->H G L-Valine Methyl Ester G->H I N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester H->I K N-Acylation I->K J Valeryl Chloride J->K L Protected Valsartan Precursor K->L M Tetrazole Formation (e.g., Sodium Azide) L->M N Ester Hydrolysis M->N O Valsartan N->O

Figure 1: Overall Synthetic Pathway to Valsartan.

Chapter 2: The Dominant Synthetic Paradigm: The Cyano-Biphenyl Route

The most industrially viable route to Valsartan hinges on the early and efficient formation of the 4'-methyl-[1,1'-biphenyl]-2-carbonitrile intermediate. This approach is highly convergent, installing the key functionalities that will be elaborated in later steps.

Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two phenyl rings.[2] Its widespread adoption is due to its remarkable tolerance of a wide range of functional groups, mild reaction conditions, high yields, and the commercial availability and relative stability of boronic acid reagents.[3]

The reaction typically involves the coupling of an aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) with an arylboronic acid (e.g., 4-tolylboronic acid) in the presence of a palladium catalyst and a base.

Scientist's Note (Causality): The choice of a palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is fundamental. The catalytic cycle begins with the oxidative addition of the aryl halide to the electron-rich Pd(0) center. The base is not merely a scavenger; it is essential for the activation of the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that facilitates the crucial transmetalation step.[2] The final step, reductive elimination, regenerates the Pd(0) catalyst and releases the biphenyl product.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX Ar¹-X (Aryl Halide) ArX->OA ArBOH Ar²-B(OH)₂ (Arylboronic Acid) Boronate [Ar²-B(OH)₃]⁻ ArBOH->Boronate + Base Base Base (OH⁻) PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Regeneration Product Ar¹-Ar² (Biphenyl Product) RE->Product Boronate->TM

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The selection of catalyst, ligand, base, and solvent system is critical for optimizing yield and minimizing impurities, particularly homocoupling products.

Parameter Condition 1 Condition 2 Condition 3 Reference
Aryl Halide 2-Chlorobenzonitrile4-Iodobenzoate4-Bromo-3-methylaniline deriv.
Boronic Acid 4-Tolylboronic acidPhenylboronic acid4-Carboxyphenylboronic acid[4]
Catalyst SiliaCat DPP-PdPd(PPh₃)₄Pd/C[4]
Base Na₂CO₃K₃PO₄Na₂CO₃[4]
Solvent EthanolTolueneMeOH / H₂O[4]
Temperature Reflux100 °CReflux[4]
Reported Yield High Yield98%81%[5]

Table 1: Comparative Analysis of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis.

Functionalization for Coupling with L-Valine

With the biphenyl core constructed, the next strategic step is the activation of the 4'-methyl group to enable its coupling with the amino acid fragment. This is reliably achieved through a free-radical bromination reaction, typically using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Scientist's Note (Causality): NBS is the reagent of choice for selective allylic and benzylic bromination. Under radical initiation, it provides a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic aromatic substitution on the electron-rich biphenyl rings. The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring, ensuring high regioselectivity for the desired 4'-(bromomethyl) product.

Assembly of the Valsartan Backbone

The resulting electrophilic intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is the lynchpin for introducing the L-valine moiety. The key transformations are:

  • N-Alkylation: The brominated biphenyl is reacted with L-valine methyl ester (or benzyl ester) in the presence of a base (e.g., sodium carbonate) to form the secondary amine via an Sₙ2 reaction.[6][7]

  • N-Acylation: The newly formed amine is subsequently acylated with valeryl chloride (pentanoyl chloride) to install the final side chain, yielding the fully assembled carbon-nitrogen backbone of Valsartan.[8]

The final steps involve the conversion of the nitrile group into the tetrazole ring using reagents like tributyltin azide or sodium azide with a Lewis acid catalyst, followed by the saponification of the methyl ester to yield the final carboxylic acid form of Valsartan.[7][9]

Chapter 3: Synthesis and Potential Utility of Hydroxy-Biphenyl Carboxylates

While the cyano-biphenyl route is dominant, it is instructive to consider alternative intermediates like This compound (CAS 198994-00-2).[10]

Plausible Synthesis of this compound

This specific isomer can also be synthesized via a Suzuki-Miyaura coupling. A plausible and efficient route would involve the coupling of methyl 3-bromo-4-hydroxybenzoate with phenylboronic acid .

Scientist's Note (Causality): In this proposed coupling, the phenolic hydroxyl group is generally well-tolerated by the Suzuki reaction conditions. The use of a mild base like potassium carbonate (K₂CO₃) is sufficient to activate the boronic acid without causing significant side reactions with the phenol. The palladium catalyst couples the two aryl partners to directly yield the desired product.

Contrasting with the Industrial Route

The synthesis of Valsartan via a hydroxy-biphenyl intermediate is not a preferred industrial strategy for several key reasons:

  • Circuitous Route: The hydroxyl group at the 2-position does not directly lead to the required tetrazole moiety. It would need to be converted into a leaving group, displaced by cyanide, and then taken forward—a multi-step, inefficient process compared to starting with a benzonitrile derivative.

  • Potential for Side Reactions: The free hydroxyl group could interfere with subsequent acylation steps or require additional protection/deprotection steps, which adds to the process mass intensity and reduces overall efficiency and yield.

  • Lack of Convergence: The primary advantage of the cyano-biphenyl route is its convergence. It directly builds an intermediate (4'-methyl-[1,1'-biphenyl]-2-carbonitrile) that contains the direct precursors for the two most important subsequent connections: the benzylic linker and the tetrazole ring.

Chapter 4: Detailed Experimental Protocols

The following protocols are representative of established laboratory-scale syntheses for the key intermediates in the dominant Valsartan pathway.

Protocol 4.1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
  • System: A three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Reagents:

    • 2-Bromobenzonitrile (1.0 eq)

    • 4-Tolylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

    • Toluene

  • Procedure:

    • To the reaction flask, add 2-bromobenzonitrile, 4-tolylboronic acid, and toluene.

    • Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

    • Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.

    • Heat the mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the title compound as a white solid.

Protocol 4.2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
  • System: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W lamp).

  • Reagents:

    • 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Benzoyl Peroxide (AIBN is a safer alternative) (0.02 eq)

    • Carbon Tetrachloride (CCl₄) or a less toxic alternative like chlorobenzene.

  • Procedure:

    • Charge the flask with the biphenyl starting material, NBS, and the solvent.

    • Add the radical initiator (benzoyl peroxide or AIBN).

    • Heat the mixture to reflux while irradiating with the light source.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the mixture to room temperature and then cool further in an ice bath to precipitate the succinimide byproduct.

    • Filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product, which is often used in the next step without further purification.

Protocol 4.3: Synthesis of N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester
  • System: A round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Reagents:

    • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)

    • L-Valine methyl ester hydrochloride (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Suspend L-valine methyl ester hydrochloride and potassium carbonate in the solvent.

    • Add a solution of the brominated biphenyl in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC, typically 8-12 hours).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography if necessary.[6]

Chapter 5: Conclusion and Future Perspectives

The synthesis of Valsartan is a testament to the power of modern synthetic organic chemistry, with the Suzuki-Miyaura coupling serving as the central pillar for the construction of its essential biphenyl core. The industrial preference for the 4'-methyl-[1,1'-biphenyl]-2-carbonitrile intermediate is a clear example of synthetic efficiency, providing a convergent pathway that minimizes step count and maximizes yield. While alternative intermediates like this compound are synthetically accessible, they represent a less direct and more complex route to the final API.

Future research in this area will likely focus on enhancing the sustainability and efficiency of the existing processes. The development of next-generation palladium catalysts with higher turnover numbers, the implementation of greener solvents, and the transition from batch to continuous flow processing represent promising avenues for innovation.[11][12] Such advancements will continue to ensure the reliable and cost-effective production of this life-saving medication.

References

  • Justia Patents. (2013). Process for preparation of valsartan intermediate. [Link]

  • Google Patents. (2004). A process for the synthesis of valsartan.
  • Google Patents. (2020).
  • Google Patents. (2009). Valsartan synthesis method.
  • New Drug Approvals. (2013). VALSARTAN. [Link]

  • ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • PrepChem.com. (Date N/A). Synthesis of methyl 4-hydroxy-4'-biphenylcarboxylate. [Link]

  • PubChem. (Date N/A). Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate. [Link]

  • ResearchGate. (2018). Synthesis of Valsartan as drug for the treatment of hypertension. [Link]

  • International Union of Crystallography. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate. [Link]

  • Google Patents. (2011). A PROCESS FOR THE SYNTHESIS OF VALSARTAN.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). New and Improved Synthesis of Valsartan. [Link]

  • PubChem. (Date N/A). Valsartan. [Link]

  • Google Patents. (2011).
  • Organic Chemistry Portal. (Date N/A). Suzuki Coupling. [Link]

  • ResearchGate. (2021). Multistep synthesis of a valsartan precursor in continuous flow. [Link]

  • Chemsrc. (Date N/A). This compound. [Link]

  • PubChem. (Date N/A). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Google Patents. (2009).
  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Manus Aktteva Biopharma LLP. (Date N/A). Intermediates of Valsartan. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Pharmaffiliates. (Date N/A). Valsartan-impurities. [Link]

  • Organic Syntheses. (2005). BORIC ACID CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. [Link]

  • Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven experimental procedure for the synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, a key intermediate in the production of pharmaceuticals, such as Valsartan, and a valuable building block in materials science.[1] The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency in constructing C-C bonds.[2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and comprehensive characterization data.

Introduction and Scientific Rationale

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. This compound, in particular, serves as a critical precursor for more complex molecular architectures. Its synthesis is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of biaryl linkages.

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its numerous advantages:

  • Mild Reaction Conditions: The reaction is tolerant of a wide array of functional groups, minimizing the need for protecting group strategies.

  • Reagent Stability: The organoboron reagents (boronic acids or esters) are generally stable to air and moisture, making them convenient to handle.[3]

  • Favorable Toxicity Profile: The boron-containing byproducts are typically non-toxic and can be easily removed during aqueous work-up.[3]

This protocol details the coupling of Methyl 4-bromo-2-hydroxybenzoate with Phenylboronic acid , a common and commercially available coupling partner, to yield the target compound.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the methyl 4-bromo-2-hydroxybenzoate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group (phenyl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_complex->transmetalation Ar'-B(OH)₂ pd_biaryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjustments may be necessary for different scales, but the molar equivalencies should be maintained.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Amount (10 mmol scale)Molar Eq.Purity
Methyl 4-bromo-2-hydroxybenzoate4068-75-1231.04 g/mol 2.31 g1.0>98%
Phenylboronic acid98-80-6121.93 g/mol 1.46 g1.2>97%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 22.5 mg0.01 (1 mol%)>98%
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 52.5 mg0.02 (2 mol%)>99%
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21 g/mol 4.15 g3.0>99%
Toluene108-88-3-80 mL-Anhydrous
Ethanol, 200 Proof64-17-5-20 mL-Anhydrous
Deionized Water7732-18-5-20 mL--
Ethyl Acetate (EtOAc)141-78-6-~300 mL-ACS Grade
Hexanes110-54-3-~500 mL-ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-~10 g-ACS Grade

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with nitrogen/argon inlet

  • Magnetic stirrer and stir plate with heating mantle

  • Glass stoppers and septa

  • Cannula or syringe for solvent transfer

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography (e.g., 40 mm diameter)

  • Silica gel for flash chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Flame-dry the 250 mL three-neck flask and condenser under vacuum and allow to cool under a stream of inert gas (Nitrogen or Argon). This is a critical step to remove adsorbed water, which can negatively impact catalyst activity.

    • To the flask, add Methyl 4-bromo-2-hydroxybenzoate (2.31 g, 10 mmol), Phenylboronic acid (1.46 g, 12 mmol), and anhydrous Potassium Carbonate (4.15 g, 30 mmol).

    • Add the Palladium(II) Acetate catalyst (22.5 mg, 0.1 mmol) and Triphenylphosphine ligand (52.5 mg, 0.2 mmol). Rationale: PPh₃ serves as a ligand to stabilize the Pd(0) species and facilitate the catalytic cycle.

    • Seal the flask with septa and stoppers.

  • Solvent Addition and Reaction:

    • Degas the solvents (Toluene, Ethanol, Water) by bubbling with an inert gas for 20-30 minutes prior to use. This removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.

    • Via cannula or syringe, add Toluene (80 mL), Ethanol (20 mL), and Deionized Water (20 mL) to the flask. The biphasic solvent system is crucial; the organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[4]

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a developing chamber with an eluent of 30% Ethyl Acetate in Hexanes.

    • To take a sample, briefly cool the reaction, remove a small aliquot (~0.1 mL) via syringe, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material (Methyl 4-bromo-2-hydroxybenzoate).

    • The reaction is complete upon the disappearance of the starting aryl bromide spot. The product will appear as a new, typically higher Rf spot.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Drain the lower aqueous layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate to recover any dissolved product.

    • Combine all organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of saturated brine solution. Rationale: The water wash removes residual potassium carbonate, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic phase over anhydrous sodium sulfate for 20-30 minutes. Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

  • Purification and Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes. Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

    • Elute the column using a gradient solvent system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30% Ethyl Acetate in Hexanes. Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Dry the final product under high vacuum.

Visualization of Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Assemble & Charge Flask (Reactants, Catalyst, Base) solvents 2. Add Degassed Solvents (Toluene/EtOH/H₂O) setup->solvents reflux 3. Heat to Reflux (4-6 hours) solvents->reflux tlc 4. Monitor by TLC reflux->tlc cool 5. Cool to RT tlc->cool Reaction Complete extract 6. Aqueous Extraction (EtOAc/Water) cool->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate Crude dry->concentrate purify 9. Column Chromatography concentrate->purify isolate 10. Isolate Pure Product purify->isolate characterize Characterization (NMR, MS) isolate->characterize Final Analysis

Caption: Overall workflow for the synthesis and purification process.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyDataSource(s)
Chemical Formula C₁₄H₁₂O₃[5][6]
Molecular Weight 228.24 g/mol [5][6]
CAS Number 40501-40-4 / 198994-00-2 (isomer)[5][7]
Appearance White to off-white solid
Expected Yield 75-90%

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm): The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.

    • ~10.5-11.0 (s, 1H, -OH): A singlet for the phenolic proton, often broad.

    • ~8.0-7.2 (m, 7H, Ar-H): A series of multiplets and doublets corresponding to the seven protons on the biphenyl core.

    • ~3.9 (s, 3H, -OCH₃): A sharp singlet for the methyl ester protons.[8][9]

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm): The spectrum should show 14 distinct carbon signals.

    • ~170 ppm (C=O, ester)

    • ~160-110 ppm (Aromatic carbons)

    • ~52 ppm (-OCH₃)[10]

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for [M+H]⁺: 229.08

    • Expected m/z for [M+Na]⁺: 251.06

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Palladium compounds are toxic and should be handled with care in a well-ventilated area or fume hood.

    • Organic solvents like Toluene, Hexanes, and Ethyl Acetate are flammable. Avoid open flames and ensure proper ventilation.

    • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Search.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Deriv
  • Suzuki reaction. (n.d.). Wikipedia.
  • METHYL 2'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYL
  • METHYL 2-HYDROXY-[1,1'-BIPHENYL]-4-CARBOXYL
  • Synthesis of methyl 4-hydroxy-4'-biphenylcarboxyl
  • Methyl 4'-hydroxy(1,1'-biphenyl)
  • General Procedure for the Suzuki Reaction. (n.d.). The Royal Society of Chemistry.
  • METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYL
  • Spectra and physical data. (n.d.). The Royal Society of Chemistry.
  • 1H proton nmr spectrum of methyl 2-hydroxybenzo
  • 4-Biphenylcarboxylic acid, methyl ester - 1H NMR Spectrum. (n.d.). SpectraBase.

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Purification of "Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate by Column Chromatography

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl core, a hydroxyl group, and a methyl ester. This structural motif is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. Following synthesis, the crude product is typically contaminated with unreacted starting materials, byproducts, and other impurities. Achieving high purity is paramount for its use in subsequent applications and for accurate analytical characterization.

This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the rationale behind the methodological choices, from the development of the optimal mobile phase using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1][2] In this technique, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase.[3][4] The separation of components in the crude mixture is governed by their differential affinities for the stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar analytes.

  • Analyte Polarity: The target molecule, this compound, possesses both nonpolar (biphenyl backbone) and polar (hydroxyl and ester) functionalities. The hydroxyl group, in particular, can act as a strong hydrogen bond donor and acceptor, leading to significant interaction with the silica gel surface.

  • Elution Mechanism: Components of the mixture are introduced at the top of the column and carried through by the mobile phase. Nonpolar impurities, having little affinity for the polar silica, will travel through the column quickly and elute first. The target compound will adsorb to the silica via its polar groups and elute at a moderate rate. Highly polar impurities will bind strongly to the silica and elute last, or may not elute at all with the chosen solvent system. By carefully selecting the polarity of the mobile phase, we can achieve a controlled and selective elution of the desired compound.[4]

Materials and Reagents

MaterialGrade
Silica GelFlash Grade (230-400 mesh)
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Crude this compoundSynthetic Grade
Dichloromethane (optional, for sample loading)ACS Grade
TLC PlatesSilica Gel 60 F₂₅₄
Anhydrous Sodium Sulfate or Magnesium SulfateACS Grade

Instrumentation and Equipment

Equipment
Glass Chromatography Column
Separatory Funnel / Solvent Reservoir
Fraction Collector or Test Tubes
TLC Developing Chamber
UV Lamp (254 nm)
Rotary Evaporator
Round-bottom flasks
Capillary tubes for TLC spotting
Standard laboratory glassware

Experimental Protocol

This protocol is designed as a self-validating system, where preliminary small-scale analysis dictates the parameters for the large-scale purification.

Part 1: Method Development using Thin-Layer Chromatography (TLC)

The causality behind a successful column separation lies in first determining the optimal mobile phase composition on a small scale. The goal is to find a solvent system that provides a retardation factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities without requiring an excessive volume of solvent.

  • Prepare TLC Eluents: Prepare small volumes (e.g., 10 mL) of various hexane:ethyl acetate mixtures. Start with a low polarity mixture and gradually increase the ethyl acetate content.

    • 9:1 Hexane:Ethyl Acetate (v/v)

    • 8:2 Hexane:Ethyl Acetate (v/v)

    • 7:3 Hexane:Ethyl Acetate (v/v)

    • 6:4 Hexane:Ethyl Acetate (v/v)

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The biphenyl system is an excellent chromophore.

  • Identify the Optimal System: The solvent system that gives the target compound an Rf value between 0.25 and 0.35 is selected for the column chromatography. For this compound, a system of 8:2 or 7:3 Hexane:Ethyl Acetate is a likely starting point.

Part 2: Column Preparation (Slurry Packing)

A uniformly packed column is critical to prevent issues like solvent channeling and band broadening, which degrade separation efficiency.[3]

  • Select Column Size: Choose a column with a diameter such that the amount of silica gel is approximately 50-100 times the mass of the crude sample to be purified.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the selected mobile phase (e.g., 8:2 Hexane:EtOAc) to form a free-flowing slurry.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Consolidate the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Add Protective Layer: Once the silica has settled into a stable bed, add a thin layer of sand on top to prevent disruption during sample and solvent addition.

Part 3: Sample Loading and Elution
  • Prepare the Sample: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent like dichloromethane.

  • Load the Sample: Drain the solvent in the column until it is just level with the top layer of sand. Carefully pipette the dissolved sample solution onto the center of the sand, taking care not to disturb the silica bed.

  • Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed. "Wash" the sides of the column with a tiny amount of fresh eluent and allow this to enter the bed as well.

  • Begin Elution: Carefully fill the top of the column with the mobile phase. Open the stopcock and begin collecting fractions in test tubes or a fraction collector. Maintain a constant head of solvent above the silica bed.

  • Monitor the Separation: As the solvent flows, the compounds will separate into bands. These may or may not be visible. The progress must be monitored by TLC.

Part 4: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Periodically, collect a small aliquot from every few fractions and spot them sequentially on a TLC plate. Spot a sample of the original crude mixture as a reference. Develop the plate using the column's mobile phase.

  • Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to the desired product (with an Rf of ~0.3).

  • Combine and Isolate: Combine all the pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Drying: The resulting solid or oil can be further dried under high vacuum to remove any residual solvent.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Method Development cluster_sep Phase 2: Separation & Isolation cluster_final Phase 3: Final Product crude Crude Product tlc_dev TLC Method Development (Optimize Mobile Phase, Rf ≈ 0.3) crude->tlc_dev Test separation pack Column Packing (Silica Gel Slurry) tlc_dev->pack Informs mobile phase choice load Sample Loading (Concentrated Solution) pack->load elute Elution & Fraction Collection load->elute tlc_analysis TLC Analysis of Fractions elute->tlc_analysis Monitor purity combine Combine Pure Fractions tlc_analysis->combine Identify pure fractions evap Solvent Evaporation (Rotary Evaporator) combine->evap pure Pure Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate evap->pure

Caption: Workflow for chromatographic purification.

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Technique Normal-Phase Gravity Column ChromatographyExploits the polarity of the target molecule for effective separation.
Stationary Phase Silica Gel (230-400 mesh)High surface area and polar nature provide excellent resolving power.[3]
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)Tunable polarity allows for selective elution of the moderately polar product.
Method Development TLC analysis of the crude mixtureEnsures optimal separation conditions are chosen before committing to the column.
Target Rf 0.25 - 0.35Provides a balance between good resolution and reasonable elution time/volume.
Detection UV visualization at 254 nmThe aromatic biphenyl system is strongly UV-active.

Troubleshooting

  • Problem: The compound does not move off the baseline (Rf = 0).

    • Cause: The mobile phase is not polar enough.

    • Solution: Increase the proportion of ethyl acetate in the mobile phase.

  • Problem: All compounds run with the solvent front (Rf ≈ 1).

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the proportion of ethyl acetate (increase the hexane).

  • Problem: Cracks appear in the silica bed.

    • Cause: The column ran dry or was packed improperly.

    • Solution: This column cannot be salvaged. A new column must be packed carefully.

  • Problem: Tailing of spots on the TLC plate.

    • Cause: The sample is too concentrated, or the compound is acidic (phenolic -OH).

    • Solution: Dilute the sample for TLC. If the issue persists, adding a very small amount (e.g., 0.1%) of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds.

Conclusion

This application note details a robust and reliable method for the purification of this compound using silica gel column chromatography. By leveraging preliminary TLC analysis to determine the optimal mobile phase, this protocol ensures a high degree of purity in the final isolated product. The principles and techniques described are fundamental and can be adapted for the purification of other moderately polar organic compounds.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Pesek, J. J., & Matyska, M. T. (2019). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • Columbia University. Column chromatography. [Link]

  • Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. [Link]

  • Khan Academy. Column chromatography. [Link]

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Application Note: Recrystallization Techniques for the Purification of Biphenyl Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of biphenyl carboxylic acid esters using recrystallization techniques. Biphenyl derivatives are crucial structural motifs in a wide array of pharmaceuticals and advanced materials.[1][2] Achieving high purity is a critical, non-negotiable step in the drug development and manufacturing process to ensure safety and efficacy.[3] This document outlines the fundamental principles of recrystallization, systematic solvent selection, step-by-step protocols, and robust troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for Biphenyl Derivatives

Biphenyl carboxylic acid and its ester derivatives are foundational building blocks in medicinal chemistry and materials science.[1] They are integral to the synthesis of liquid crystals, high-performance polymers, and a multitude of pharmaceutical agents.[2] The synthetic routes to these compounds, such as the Suzuki-Miyaura coupling, often result in crude products containing residual catalysts, unreacted starting materials, and by-products.[4][5] Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to isolate the desired compound in a highly pure, crystalline form.[6][7]

Unlike chromatography, which can be solvent-intensive and less amenable to large-scale operations, recrystallization can often deliver superior purity for crystalline solids, making it an indispensable skill for process chemists.[3][7]

The Principle of Recrystallization

Recrystallization is a purification process based on the principle that the solubility of most solids increases with temperature.[6] The core concept involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[8]

The success of this technique hinges on the selection of an appropriate solvent system.[6]

Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[8][9]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.[6][8][9]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[8][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

Common Solvents for Biphenyl Carboxylic Acid Esters

Biphenyl carboxylic acid esters possess an aromatic, largely non-polar biphenyl core and a more polar ester group. This dual nature influences their solubility. A general rule of thumb is that solvents with similar functional groups or polarities are often good solubilizers.[10]

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar78Often a good choice for aromatic compounds.[11] Can be used in a solvent pair with water for more polar esters.
Methanol Polar65Similar to ethanol, effective for many aromatic compounds.[12]
Ethyl Acetate Mid-Polar77A versatile solvent for esters. Often used in a solvent pair with a non-polar solvent like hexane or heptane.[13]
Acetone Mid-Polar56Good solvent for many organic compounds, but its low boiling point can sometimes lead to rapid, impure crystallization.[10]
Toluene Non-Polar111Excellent for compounds that are highly aromatic and less polar.[10] Higher boiling point allows for a wide temperature gradient.
Hexane/Heptane Non-Polar69 / 98Generally used as the "anti-solvent" or "counter-solvent" in a binary mixture with a more polar solvent like ethyl acetate to decrease solubility upon cooling.[10][13]
Water Very Polar100Biphenyl esters are typically insoluble in water, but it can be used as an anti-solvent with a miscible polar solvent like ethanol or acetone.[10]
Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is prudent to perform a small-scale test to identify the optimal solvent.

  • Place approximately 10-20 mg of the crude ester into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition.

  • A suitable solvent will not dissolve the compound at room temperature after adding ~0.5 mL.[8]

  • Take the tubes that did not show dissolution and gently warm them in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • The best solvent is the one that dissolves the compound when hot and produces a large quantity of crystalline solid upon cooling.

Experimental Workflow and Protocols

The following diagram and protocol outline the complete recrystallization workflow.

Recrystallization_Workflow Crude Crude Biphenyl Carboxylic Acid Ester Dissolve Step 1: Dissolution Add minimum amount of hot solvent Crude->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter Step 2: Hot Filtration (Optional) Insoluble_Check->Hot_Filter Yes Cool Step 3: Cooling & Crystallization Slow cooling to RT, then ice bath Insoluble_Check->Cool No Hot_Filter->Cool Collect Step 4: Crystal Collection Vacuum Filtration Cool->Collect Wash Wash with ice-cold solvent Collect->Wash Mother_Liquor Mother Liquor (Contains soluble impurities) Collect->Mother_Liquor Dry Step 5: Drying Air dry then vacuum oven Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow from crude solid to pure crystals.

Protocol 4.1: Standard Recrystallization Procedure
  • Dissolution:

    • Place the crude biphenyl carboxylic acid ester in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling to dissolve the solid.[11] Add just enough hot solvent to completely dissolve the solid. Adding a large excess will reduce your final yield.[6][14]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, catalyst residues) are visible in the hot solution, they must be removed.

    • Pre-heat a funnel with fluted filter paper by pouring a small amount of hot solvent through it. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a benchtop.[11] Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[15] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[15]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Do not use room temperature solvent, as it will dissolve some of your product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to re-concentrate the solution and allow it to cool again.[14] 2. Induce crystallization by:    a) Scratching the inside of the flask with a glass rod at the solution's surface.[11]    b) Adding a "seed crystal" of the pure compound.[14]
Compound "Oils Out" Instead of Crystallizing 1. The solution is cooling too rapidly. 2. The compound is significantly impure. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[14] 2. Consider a preliminary purification step like column chromatography if impurities are high.[14] 3. Choose a solvent with a lower boiling point.
Crystallization is Too Rapid 1. Not enough solvent was used. 2. The solubility difference is too extreme.1. Re-heat the solution and add a small excess (1-2 mL) of hot solvent to keep the compound dissolved for longer during the cooling phase. 2. Consider using a binary solvent system to better moderate the solubility.
Poor Yield 1. Too much solvent was used, leaving product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold.1. Recover the mother liquor and concentrate it to obtain a second crop of crystals (which may be less pure). 2. Ensure all glassware for hot filtration is properly pre-heated. 3. Always use ice-cold solvent for washing the final crystals on the filter.

Conclusion

Recrystallization is a foundational and highly effective technique for the purification of biphenyl carboxylic acid esters. Mastery of this method is essential for any scientist involved in organic synthesis and drug development. By carefully selecting the solvent system and controlling the experimental parameters, particularly the rate of cooling, one can consistently obtain materials of high purity suitable for downstream applications. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized purification procedures for this important class of molecules.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Burdick, D. C., Lochhead, J. R., & Knudsen, H. D. (1972). U.S. Patent No. US3705203A. Google Patents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help : r/Chempros. Retrieved from [Link]

  • International Labmate. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • Parten, W. D. (2007). U.S. Patent No. US7307188B2. Google Patents.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Dumesic, J. A., & An, H. (2014). U.S. Patent No. US20140275574A1. Google Patents.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • Becher, G., et al. (2001). German Patent No. DE19831817C1. Google Patents.

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Application Note: A Multi-Platform Analytical Strategy for the Comprehensive Characterization of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is an organic compound featuring a biphenyl core, substituted with a hydroxyl group and a methyl carboxylate group. These functional groups dictate the molecule's chemical properties, including its polarity, reactivity, and spectroscopic behavior. Accurate characterization is paramount for its use as a synthetic intermediate or in biological studies, as isomeric impurities can significantly alter its properties.

The analytical strategy outlined herein is designed to provide orthogonal data points, creating a comprehensive profile of the molecule. We will address identity confirmation, purity assessment, and structural elucidation through a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
IUPAC Name methyl 4-(2-hydroxyphenyl)benzoateN/A
CAS Number 40501-40-4ChemicalBook[2]
Predicted LogP ~3.5 - 4.0N/A
Appearance Off-white to pale yellow solid (predicted)N/A

Chromatographic Analysis: Purity and Quantification by HPLC-UV

Principle of the Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile, moderately polar organic molecules. The stationary phase, typically a C18 (octadecylsilyl) silica gel, is nonpolar, while the mobile phase is a polar solvent mixture. The analyte, this compound, with its significant nonpolar biphenyl backbone, will be well-retained on the C18 column. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent content, is employed to ensure the efficient elution of the main compound and the separation of any impurities with differing polarities. Detection is achieved using a UV-Vis detector, as the conjugated biphenyl system provides a strong chromophore.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh ~1 mg of Sample prep2 Dissolve in 1 mL Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 inj Inject 5-10 µL into HPLC System prep4->inj sep Isocratic or Gradient Elution (C18 Column) inj->sep det UV Detection (e.g., at 254 nm) sep->det integ Integrate Peak Areas det->integ quant Calculate Purity via Area Percent Method integ->quant report Generate Report quant->report

Caption: Workflow for HPLC-UV purity analysis.

Detailed Protocol: HPLC Method

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Instrument Standard HPLC system with UV DetectorWidely available and suitable for this analyte.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to sharpen peaks by suppressing the ionization of the phenolic hydroxyl group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program 0-2 min: 50% B; 2-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% BThe gradient ensures elution of the main peak and any more nonpolar impurities. The re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; for higher sensitivity, determine the λmax via a photodiode array (PDA) detector scan.
Data Interpretation
  • Identity: The retention time of the main peak should be consistent across injections and match that of a qualified reference standard.

  • Purity: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. A purity level of >98% is common for research-grade materials.

Structural Elucidation by Spectroscopic Methods

Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry provides the exact molecular weight of the analyte and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.

Experimental Workflow: LC-MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis inf Infuse Sample Solution (Direct Injection) lc Elute from HPLC Column (LC-MS) ion Ionization Source (e.g., ESI) lc->ion mass Mass Analyzer (e.g., Quadrupole, TOF) ion->mass detect Detector mass->detect spec Generate Mass Spectrum detect->spec mw Determine Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) spec->mw frag Analyze Fragmentation (MS/MS, if performed) mw->frag

Caption: General workflow for Mass Spectrometry analysis.

Protocol and Predicted Data
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system with an ESI source.

  • Predicted Results:

    • Molecular Ion: The primary goal is to confirm the molecular weight.

      • Positive Mode (ESI+): Expect a prominent ion at m/z 229.08 ([C₁₄H₁₃O₃]⁺, [M+H]⁺).

      • Negative Mode (ESI-): Expect a prominent ion at m/z 227.07 ([C₁₄H₁₁O₃]⁻, [M-H]⁻), likely from the loss of the acidic phenolic proton.

    • Fragmentation (MS/MS): Fragmentation of the m/z 229 ion could yield characteristic losses, such as the loss of methanol (-32 Da) to give m/z 197, or the loss of the methoxycarbonyl group (-59 Da) to give m/z 170.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR is critical to confirm the 2-hydroxy substitution pattern, distinguishing it from other isomers like the 4'-hydroxy variant.

Protocol and Predicted Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it will show the phenolic -OH proton, whereas it may exchange in CDCl₃.

  • Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.6Singlet (broad)1HAr-OH Acidic proton, chemical shift is concentration-dependent.
~8.0Doublet2HProtons ortho to -COOCH₃Deshielded by the electron-withdrawing ester group.
~7.5Doublet2HProtons meta to -COOCH₃Coupled to the ortho protons.
~7.3Multiplet2HProtons on the hydroxylated ringComplex coupling patterns due to ortho/meta relationships.
~7.0Multiplet2HProtons on the hydroxylated ringShielded relative to the other ring due to the electron-donating -OH group.
~3.85Singlet3H-COOCH Characteristic singlet for a methyl ester.
  • Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

    • Expect 14 distinct carbon signals (assuming no accidental overlap).

    • C=O: ~166 ppm (ester carbonyl).

    • Aromatic C-O: ~155 ppm.

    • Aromatic C-H & C-C: ~115-145 ppm.

    • -OCH₃: ~52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol and Predicted Data
  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Predicted FTIR Absorption Bands:

Table 4: Predicted FTIR Characteristic Peaks

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
~1720StrongC=O StretchEster Carbonyl
1600, 1480Medium-StrongC=C StretchAromatic Ring
~1280, ~1100StrongC-O StretchEster and Phenol

Summary and Conclusion

The combination of these analytical techniques provides a self-validating system for the characterization of this compound. HPLC confirms the purity and provides a unique retention time for identification. Mass spectrometry validates the molecular weight. Finally, NMR and FTIR spectroscopy provide unambiguous confirmation of the molecular structure and the specific isomeric arrangement of the functional groups. This comprehensive approach ensures the material's quality and suitability for its intended application in research and development.

References

  • PubChem. (n.d.). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). A Gradient HPLC Test Procedure for the Determination of Impurities. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

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Application Notes and Protocols: A Step-by-Step Guide to the Esterification of 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Biphenyl Esters

The esterification of 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid presents a unique set of challenges and opportunities for researchers in organic synthesis and drug development. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety on a sterically demanding biphenyl scaffold necessitates a careful selection of reaction conditions to achieve selective and efficient ester formation. This guide provides an in-depth exploration of two robust esterification methodologies: the classic Fischer-Speier esterification and the milder, highly efficient Steglich esterification.

This document is designed to serve as a comprehensive resource, offering not only step-by-step protocols but also the underlying chemical principles and practical insights gained from extensive laboratory experience. By understanding the causality behind each experimental choice, researchers can adapt and troubleshoot these procedures to suit their specific synthetic goals.

Methodology 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[1][2][3] While effective, the reaction is reversible, necessitating strategies to drive the equilibrium towards the desired ester product.[3][4][5]

Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification proceeds through a well-established, multi-step mechanism:[1][3][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][3][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, creating a good leaving group (water).[1][7]

  • Elimination of Water: The departure of a water molecule results in a protonated ester.

  • Deprotonation: The final step involves the deprotonation of the ester to yield the final product and regenerate the acid catalyst.[1]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Ester->Carboxylic_Acid Hydrolysis (Reverse Reaction) Alcohol Alcohol (R'-OH) H_plus H+ Water H2O

Caption: A simplified workflow of the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the esterification of 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with a primary or secondary alcohol.

Materials:

ReagentMolar EquivalentPurpose
2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid1.0Starting Material
Alcohol (e.g., Methanol, Ethanol)Excess (Solvent)Reactant and Solvent
Concentrated Sulfuric Acid (H₂SO₄)CatalyticAcid Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAs neededNeutralizing Agent
Brine (Saturated NaCl Solution)As neededWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent
Organic Solvent (e.g., Ethyl Acetate)As neededExtraction Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in an excess of the desired alcohol. The alcohol will serve as both the reactant and the solvent.[2][4]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.[2][4] Caution: The addition of strong acid is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][4] For more complex reactions, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.[4][8]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.[4]

    • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2][4] Be cautious during the bicarbonate wash as it will produce carbon dioxide gas.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[2][4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.[9][10][11]

Methodology 2: Steglich Esterification - A Mild and Efficient Alternative

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and highly effective alternative.[12][13][14] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature.[12][13][14]

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through a distinct catalytic cycle:[12][15]

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][15]

  • Interception by DMAP: DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate.[12][14][15] This crucial step prevents the slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[12][16]

  • Formation of the "Active Ester": The attack by DMAP forms a highly electrophilic N-acylpyridinium intermediate.[12][15]

  • Nucleophilic Attack by Alcohol: The alcohol then attacks the activated acyl group of the pyridinium intermediate to form the ester.[12][15]

  • Byproduct Formation: The reaction produces N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration.[13][14]

Diagram 2: Steglich Esterification Workflow

Steglich_Esterification Start Carboxylic Acid + Alcohol + DCC + DMAP Activation Activation of Carboxylic Acid with DCC Start->Activation Intermediate Formation of O-Acylisourea Intermediate Activation->Intermediate DMAP_Attack DMAP attacks Intermediate (Forms Active Ester) Intermediate->DMAP_Attack Alcohol_Attack Alcohol attacks Active Ester DMAP_Attack->Alcohol_Attack Product Ester + Dicyclohexylurea (DCU) Alcohol_Attack->Product Filtration Filtration to remove DCU Product->Filtration Purification Purification of Ester Filtration->Purification

Caption: Key stages in the Steglich esterification process.

Experimental Protocol: Steglich Esterification

This protocol provides a step-by-step guide for the esterification of 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid using DCC and DMAP.

Materials:

ReagentMolar EquivalentPurpose
2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid1.0Starting Material
Alcohol1.0 - 1.5Reactant
N,N'-Dicyclohexylcarbodiimide (DCC)1.1Coupling Agent
4-Dimethylaminopyridine (DMAP)0.05 - 0.10Catalyst
Anhydrous Dichloromethane (DCM)As neededSolvent
1M Hydrochloric Acid (HCl)As neededWashing Agent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAs neededWashing Agent
Brine (Saturated NaCl Solution)As neededWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, the alcohol, and DMAP.[15]

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM).[14][15]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[15]

  • DCC Addition: While stirring, add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[14]

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C for about 30 minutes to maximize the precipitation of the DCU byproduct.[15]

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.[15] Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel to obtain the final product.

Conclusion: A Versatile Toolkit for Ester Synthesis

The choice between Fischer-Speier and Steglich esterification will ultimately depend on the specific characteristics of the substrates and the desired reaction conditions. The Fischer-Speier method, while robust and economical, may not be suitable for sensitive molecules due to its reliance on strong acids and high temperatures. In contrast, the Steglich esterification provides a milder and often more efficient route for the synthesis of complex esters, particularly those derived from sterically hindered or acid-labile starting materials.[12][13][14] By understanding the nuances of each method, researchers can confidently select and execute the most appropriate synthetic strategy for their target biphenyl esters.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • Steglich Esterification. Scribd. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. [Link]

  • Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. YouTube. [Link]

  • Esterification of Carboxylic Acids with Aryl Halides via the Merger of Paired Electrolysis and Nickel Catalysis. The Journal of Organic Chemistry. [Link]

  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]

  • Work up of ester?. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Experimental Procedure for Esterification. Writing in Biology. [Link]

  • Method for purifying biphenyl.
  • Biphenyl Purification: Chromatography Lab. Studylib. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. University of California, Irvine. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]

  • Purification of polybrominated biphenyl congeners. PubMed. [Link]

  • Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. PrepChem.com. [Link]

  • Process for purifying biphenyl.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

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Topic: Strategic Derivatization of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate for Biological Screening Library Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The [1,1'-biphenyl] scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive guide to the strategic derivatization of a versatile building block, Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. We present detailed protocols for modifying its two key functional handles—the phenolic hydroxyl and the methyl ester—to generate a structurally diverse library of compounds amenable to high-throughput biological screening. Methodologies covered include O-alkylation (etherification) and direct amidation. Furthermore, we outline a representative biological screening cascade and provide templates for data analysis, underscoring the causality behind experimental design in early-stage drug discovery.

Introduction: The Biphenyl Scaffold and Rationale for Derivatization

The concept of a molecular scaffold—a core structure for generating compound libraries—is a foundational principle in modern drug discovery.[3][4][5] The biphenyl moiety, in particular, is prized for its rigid, planar nature which allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[2] Its derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[6]

The starting material, This compound , offers two distinct and chemically orthogonal points for diversification, making it an ideal scaffold for library synthesis.

  • The Phenolic -OH (Position 2): This group is a hydrogen bond donor and acceptor. Alkylation transforms it into a hydrogen bond acceptor only, which can significantly alter binding affinity and pharmacokinetic properties like membrane permeability.[7]

  • The Methyl Ester -COOCH₃ (Position 4): This group can be readily converted into amides, introducing a vast array of chemical diversity from commercially available amines. The resulting amide bond is a key structural feature in many drugs, offering metabolic stability and specific hydrogen bonding patterns.

This guide provides the strategic framework and validated protocols for leveraging these functional groups to build a high-quality screening library.

Synthetic Derivatization Strategies & Protocols

The derivatization strategy is bifurcated to selectively target the two primary functional groups. The following protocols are designed to be robust and scalable for library production.

Strategy A: Derivatization of the Phenolic Hydroxyl Group

The primary modification for the phenolic hydroxyl is etherification. The Williamson ether synthesis is a classic, reliable method for this transformation, involving the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.[7]

Protocol 1: Parallel O-Alkylation of this compound

Principle: This protocol employs potassium carbonate as a mild base to deprotonate the phenol, which then reacts with a library of alkyl halides in a parallel format to yield a diverse set of aryl ethers.

Materials:

  • This compound (Starting Material, SM)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • A library of alkyl halides (e.g., benzyl bromide, ethyl bromoacetate, 2-chloro-N,N-dimethylethylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

  • Magnetic stirrer and stir bars (or orbital shaker)

  • Nitrogen or Argon gas supply

Procedure (per well):

  • To a well in the 96-well reaction block, add this compound (e.g., 22.8 mg, 0.1 mmol).

  • Add anhydrous Potassium Carbonate (27.6 mg, 0.2 mmol, 2.0 equivalents).

  • Add 1.0 mL of anhydrous DMF and stir for 10 minutes at room temperature to form the phenoxide.

  • Add the desired alkyl halide (0.12 mmol, 1.2 equivalents) as a stock solution in DMF.

  • Seal the reaction block and heat to 60°C for 6-12 hours. Monitor reaction completion by TLC or LC-MS using a sample from a representative well.

  • Cool the reaction block to room temperature.

  • Quench the reaction by adding 2 mL of deionized water to each well.

  • Extract the product with Ethyl Acetate (3 x 2 mL).

  • Combine the organic layers and wash with brine (1 x 2 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether derivative.

  • Purify as needed via flash chromatography or preparative HPLC.

Causality: The use of DMF, a polar aprotic solvent, accelerates the Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the starting material. K₂CO₃ is chosen as it is a mild, inexpensive base that is easily removed during aqueous workup.

Strategy B: Derivatization of the Methyl Ester

Direct conversion of the ester to an amide is a highly atom-economical method for library synthesis. Base-promoted direct amidation is an effective approach that avoids the need for pre-activation of the ester.[8]

Protocol 2: Direct Parallel Amidation of this compound

Principle: This protocol utilizes a strong, non-nucleophilic base to facilitate the direct reaction between the methyl ester and a library of primary or secondary amines, forming the corresponding amides.

Materials:

  • This compound (SM)

  • A library of primary/secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

Procedure (per well):

  • To a well in a dry 96-well reaction block, add the desired amine (0.15 mmol, 1.5 equivalents).

  • Add 1.0 mL of anhydrous Toluene.

  • Add Sodium tert-butoxide (14.4 mg, 0.15 mmol, 1.5 equivalents) and stir for 15 minutes at room temperature.

  • Add this compound (22.8 mg, 0.1 mmol) as a stock solution in Toluene.

  • Seal the reaction block and heat to 80-100°C for 12-24 hours. Monitor reaction progress via LC-MS.

  • Cool the reaction block to room temperature.

  • Carefully quench with 1 M HCl until the solution is acidic (pH ~5-6).

  • Extract with Ethyl Acetate (3 x 2 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (1 x 2 mL) and brine (1 x 2 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify as needed via flash chromatography or preparative HPLC.

Causality: NaOtBu is a strong enough base to deprotonate the amine or facilitate the nucleophilic attack on the ester carbonyl, but it is too sterically hindered to act as a competing nucleophile. The reaction is driven to completion by heating.[8]

Experimental Workflow and Screening Cascade

The ultimate goal of library synthesis is the identification of "hits"—compounds that exhibit desired biological activity. This is achieved through a structured screening cascade.

G cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: Biological Screening Cascade Start Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate P1 Protocol 1: O-Alkylation Start->P1 P2 Protocol 2: Direct Amidation Start->P2 Lib Diverse Compound Library (100s of derivatives) P1->Lib P2->Lib HTS Primary High-Throughput Screen (HTS) (e.g., 10 µM single point) Lib->HTS HitConf Hit Confirmation & Dose-Response (IC₅₀) HTS->HitConf ≥50% inhibition Secondary Secondary / Orthogonal Assays (e.g., Selectivity, Mechanism of Action) HitConf->Secondary Potent & Confirmed Hits Lead Lead Candidate Secondary->Lead

Caption: Workflow from core scaffold to lead candidate.

Protocol 3: General High-Throughput Screening (HTS)

Principle: A primary screen is designed to rapidly test the entire compound library at a single concentration against a biological target to identify initial "hits".[9] The quality of an HTS assay is determined by its Z-factor, a statistical measure of its signal-to-noise ratio; a Z-factor > 0.5 is considered excellent.[9][10]

Materials:

  • Compound library plates (compounds dissolved in DMSO)

  • Assay-specific reagents (e.g., enzyme, substrate, cells)

  • Assay buffer

  • Positive control (known inhibitor)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Automated liquid handlers and plate readers (e.g., for fluorescence, luminescence)

Procedure:

  • Assay Miniaturization: Develop and optimize the biological assay for a 384-well format.[10] A typical final volume is 20-50 µL.

  • Compound Plating: Using an automated liquid handler, "pin" a small volume (e.g., 50 nL) of each compound from the library stock plate into the wells of a 384-well assay plate. This results in a final screening concentration of ~10 µM in a 50 µL assay volume.[10]

  • Control Wells: Dedicate several columns on each plate to positive controls (e.g., a known inhibitor) and negative controls (vehicle, typically DMSO).

  • Assay Execution: Add assay reagents (cells, enzymes, etc.) to all wells.

  • Incubation: Incubate the plates for the required time at the appropriate temperature.

  • Signal Detection: Read the plates using a plate reader (e.g., measuring fluorescence intensity, luminescence, or absorbance).

  • Data Analysis:

    • Normalize the data for each plate using the positive (0% activity) and negative (100% activity) controls.

    • Calculate the percent inhibition for each compound.

    • Calculate the Z-factor for each plate to ensure data quality.

    • Identify "hits" based on a pre-defined cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Data Presentation and Interpretation

Screening data should be organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical HTS Data for a Subset of Derivatives

Compound IDDerivatization SiteR-Group% Inhibition @ 10 µMHit? ( >50%)
SM --2.5No
A-01 Phenol (-OH)-CH₂-Ph65.8Yes
A-02 Phenol (-OH)-CH₂CH₃15.3No
A-03 Phenol (-OH)-CH₂-COOEt72.1Yes
B-01 Ester (-COOCH₃)-N(CH₂CH₂)₂O (Morpholine)88.4Yes
B-02 Ester (-COOCH₃)-NH-Ph45.1No
B-03 Ester (-COOCH₃)-N(CH₃)₂5.9No

Interpretation: From this limited dataset, a preliminary SAR can be drawn. For ether derivatives (Series A), bulky and electron-withdrawing groups (A-01, A-03) appear to confer activity. For amide derivatives (Series B), the cyclic morpholine amide (B-01) is highly active, suggesting a specific shape and hydrogen bonding capacity may be important for the target interaction. These initial hits would be prioritized for dose-response studies to determine their potency (IC₅₀).

Conclusion

This compound is a high-value scaffold for medicinal chemistry. Its two chemically distinct functional groups can be independently derivatized using robust, parallel synthesis protocols to rapidly generate large, diverse chemical libraries. By coupling these synthetic strategies with a systematic biological screening cascade, researchers can efficiently navigate the early stages of the drug discovery process, moving from a versatile starting material to promising lead candidates.

References

  • Life Chemicals. Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • Hu, Y., & Bajorath, J. (2015). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Dimova, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.
  • Dimova, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.
  • Wassermann, A. M., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications.
  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton.
  • Small Molecule Discovery Center (SMDC). High-throughput Screening Steps. UCSF.
  • ResearchGate. Cross-coupling reactions of amines and esters.
  • Inglese, J., et al. (2013). High-Throughput RT-PCR for small-molecule screening assays. PMC - NIH.
  • Dhiman, G., & Manjula. (2016). High throughput screening of small molecule library: procedure, challenges and future. International Journal of Research in Engineering and Applied Sciences.
  • T-N, Angelov, et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
  • ResearchGate. High Throughput Screening: Methods and Protocols.
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
  • Dalton Transactions (RSC Publishing). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination.
  • Nguyen, T. V., & Lyons, D. J. M. (2015). A novel aromatic carbocation-based coupling reagent for esterification and amidation reactions. Chemical Communications.
  • Wang, D., et al. (2017). Direct amidation of esters with nitroarenes. PMC - NIH.
  • Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
  • Phipps, R. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • Wikipedia. Phenol ether.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2018). MDPI.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). NIH.

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Application Notes and Protocols: Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Biphenyl Scaffold as a Cornerstone of Advanced Materials

Biphenyls, characterized by two interconnected phenyl rings, represent a class of exceptionally stable and versatile molecular frameworks.[1] Their rigid structure and extended π-conjugation system make them ideal building blocks for a variety of advanced materials, including liquid crystals (LCs) and organic semiconductors.[1] The ability to introduce a wide array of functional groups onto the biphenyl core allows for the precise tuning of their electronic, optical, and self-assembly properties. "Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" is a prime example of such a functionalized biphenyl, offering multiple reaction sites for the synthesis of more complex, high-performance materials. This document outlines the potential applications of this compound in materials science, providing detailed protocols for its synthesis and subsequent derivatization into advanced material components. While direct applications of this specific isomer are still emerging, its structural motifs are well-represented in the literature for high-performance materials.

The inherent properties of the biphenyl unit, such as thermal and chemical stability, are crucial for the longevity and reliability of electronic devices.[1] Furthermore, the hydroxyl and methyl carboxylate groups on "this compound" serve as versatile handles for synthetic modifications. The hydroxyl group can be used for esterification or etherification to introduce long alkyl chains, which are essential for inducing liquid crystalline phases, or to attach other functional moieties. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used to link the molecule to metal oxide surfaces in certain device architectures.

Core Properties and Characteristics

PropertyValueReference
CAS Number 198994-00-2N/A
Molecular Formula C14H12O3[2][3]
Molecular Weight 228.24 g/mol [2][3]
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in common organic solvents like THF, CH2Cl2, and acetoneN/A

Proposed Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5][6][7] A plausible and efficient route to synthesize "this compound" is via the Suzuki-Miyaura coupling of methyl 4-bromo-3-hydroxybenzoate and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound.

Materials:

  • Methyl 4-bromo-3-hydroxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-3-hydroxybenzoate, phenylboronic acid, Pd2(dba)3, SPhos, and K3PO4.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Suzuki_Coupling Reactants Methyl 4-bromo-3-hydroxybenzoate + Phenylboronic acid Catalyst Pd2(dba)3 / SPhos K3PO4, Toluene/H2O Reactants->Catalyst Product This compound Catalyst->Product caption Suzuki-Miyaura Synthesis Workflow

Caption: Suzuki-Miyaura Synthesis Workflow

Application in Liquid Crystal Synthesis

The biphenyl core is a fundamental mesogen (the rigid core of a liquid crystalline molecule).[1][8][9] By attaching flexible aliphatic chains to the "this compound" core, it is possible to synthesize novel liquid crystalline materials. The hydroxyl group is an excellent site for introducing these chains via Williamson ether synthesis or esterification.

Protocol: Synthesis of a Hypothetical Liquid Crystal Derivative

Objective: To synthesize a liquid crystal candidate by attaching a dodecyl chain to the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • 1-Bromododecane (1.5 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Acetone (anhydrous)

  • Standard reflux setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • Reagent Addition: Add K2CO3 and 1-bromododecane to the solution.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the K2CO3. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography or recrystallization.

  • Characterization: Analyze the final product using NMR and mass spectrometry. The liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

LC_Synthesis StartingMaterial This compound Reaction Williamson Ether Synthesis (1-Bromododecane, K2CO3) StartingMaterial->Reaction Product Liquid Crystal Candidate (Dodecyl ether derivative) Reaction->Product caption Liquid Crystal Derivatization OS_Workflow Start This compound Step1 Triflation (Tf2O, Pyridine) Start->Step1 Monomer Triflate-Functionalized Monomer Step1->Monomer Step2 Polymerization (e.g., Suzuki Coupling) Monomer->Step2 Polymer Conjugated Polymer for Organic Electronics Step2->Polymer caption Organic Semiconductor Workflow

Sources

Application Note & Protocol: A Researcher's Guide to the Laboratory-Scale Synthesis of Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence stems from the unique conformational properties and metabolic stability imparted by the aryl-aryl bond. In drug development, molecules like the antihypertensive Losartan and the PI3K inhibitor Taselisib feature a core biphenyl structure, highlighting its importance in creating potent and selective therapeutics.[3] This guide provides an in-depth analysis and practical protocols for the laboratory-scale synthesis of functionalized biphenyls, with a primary focus on the robust and versatile Suzuki-Miyaura coupling reaction.

Strategic Synthesis: Choosing the Right Cross-Coupling Method

The creation of a C(sp²)–C(sp²) bond between two aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1][4] While several methods exist, the choice depends on factors like functional group tolerance, availability of starting materials, reaction conditions, and toxicity of reagents.[5]

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is often the first choice for biphenyl synthesis.[1][6] Its widespread use is due to several key advantages:

  • Mild Reaction Conditions : Typically operates at moderate temperatures, preserving sensitive functional groups.[1][7]

  • High Functional Group Tolerance : Compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[3][8]

  • Reagent Stability and Low Toxicity : Organoboron reagents (boronic acids and esters) are generally stable to air and moisture, commercially available, and generate non-toxic inorganic byproducts.[1][9]

While the Suzuki-Miyaura coupling is a powerful tool, alternative methods offer advantages in specific contexts. The Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) are also highly effective but are hampered by the toxicity of tin byproducts and the moisture sensitivity of organozinc reagents, respectively.[1][5][10]

The Suzuki-Miyaura Coupling: Mechanism and Practical Application

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The catalytic cycle is a self-validating system that regenerates the active catalyst, allowing for low catalyst loadings.[7][11]

The Catalytic Cycle: An Engine of C-C Bond Formation

The reaction proceeds through three fundamental steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8][9]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[3][8][10] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[8]

  • Transmetalation : In this key step, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][6][12]

  • Reductive Elimination : The two aryl groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biphenyl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9][12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex Ar¹-X transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex Ar²-B(OR)₂ + Base reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ComponentRole and RationaleCommon Examples
Palladium Source The core catalyst. Often used as a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[9]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands accelerate both oxidative addition and reductive elimination, increasing reaction efficiency, especially for less reactive aryl chlorides.[9][13]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)
Base Crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield and must be compatible with the substrates.[3]K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.Toluene/H₂O, Dioxane/H₂O, THF, DMF

Detailed Laboratory Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl

This protocol details a standard, reliable procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials and Equipment
  • Reactants : 4-Bromoanisole (1.0 equiv), 3-Methylphenylboronic acid (1.2 equiv)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Base : Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvents : Toluene and Water (4:1 mixture), degassed

  • Equipment : Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

Experimental Workflow

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Combine aryl halide, boronic acid, base, and catalyst in Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvents via syringe B->C D Heat mixture to 85-90 °C with vigorous stirring C->D E Monitor progress by TLC or GC-MS (typically 4-12 h) D->E F Cool to RT, add water and extract with Ethyl Acetate (3x) E->F G Combine organic layers, wash with brine, dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify crude product via silica gel column chromatography H->I J Characterize pure product (¹H NMR, ¹³C NMR, MS) I->J

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth technical guidance rooted in scientific principles and practical, field-proven insights.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound are a common challenge. This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve the underlying problems.

Question 1: My reaction has stalled, or the conversion of starting materials is very low. What are the likely causes and how can I address them?

Answer: A stalled or low-conversion reaction in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst's activity, the integrity of your reagents, or the reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation is a primary suspect for low conversion.

    • Palladium(0) Oxidation: The active catalytic species is Pd(0). Inadequate degassing of your reaction mixture can lead to oxidation to Pd(II) by dissolved oxygen, rendering the catalyst inactive. Ensure you thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1]

    • Palladium Black Formation: The appearance of a black precipitate, known as palladium black, indicates catalyst agglomeration and deactivation.[2] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the absence of a stabilizing ligand. Consider using a more robust ligand or slightly lowering the reaction temperature.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved, especially at elevated temperatures or in the presence of certain bases.[3] Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[1]

    • Incorrect Stoichiometry: While a 1:1 stoichiometry of the aryl halide and boronic acid is theoretically required, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion.

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures generally increase reaction rates, they can also promote catalyst decomposition and side reactions. If you observe catalyst deactivation, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is simply sluggish, a modest increase in temperature might be beneficial.[4]

    • Solvent and Base Combination: The choice of solvent and base is crucial and interdependent.[5][6][7] For instance, a weaker base might require a more polar solvent to be effective. A systematic screening of different solvent and base combinations is often necessary for optimization.

Question 2: I am observing significant amounts of side products, primarily homocoupling of the boronic acid and dehalogenation of my aryl halide. How can I improve the selectivity of my reaction?

Answer: The formation of homocoupling and dehalogenation byproducts points towards specific issues within the catalytic cycle.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[1][2]

    • Rigorous Degassing: As with catalyst inactivation, thorough degassing is your first line of defense against homocoupling.

    • Controlled Addition of Reagents: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes minimize homocoupling by ensuring that the oxidative addition step occurs readily once the catalyst is active.

  • Dehalogenation: The replacement of the halogen on your starting material with a hydrogen atom is another common side reaction.[1]

    • Source of Hydride: This side reaction requires a hydride source. Common culprits include certain solvents (like alcohols in the presence of a strong base) or impurities in the reagents. If you are using an alcohol as a co-solvent, consider switching to an aprotic solvent system.

    • Base Selection: The choice of base can influence the extent of dehalogenation. Experiment with different bases to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound, offering expert insights into the underlying chemistry.

Question 1: What are the critical parameters for a successful Suzuki-Miyaura coupling to synthesize this compound?

Answer: The success of this synthesis hinges on the careful selection and optimization of several key parameters: the palladium catalyst and ligand, the base, and the solvent system.

  • Palladium Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is central to the reaction's success. The ligand stabilizes the Pd(0) active species and influences both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9][10] For sterically hindered or electron-rich coupling partners, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) are often required.[9][10] A screening of different ligands is highly recommended to find the optimal one for your specific substrates.[11]

  • Base: The base plays multiple roles in the Suzuki-Miyaura coupling. It activates the boronic acid for transmetalation and participates in the regeneration of the active catalyst.[8] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[8][12] The presence of the hydroxyl and carboxylic acid functionalities in your starting materials or product may necessitate the use of a milder base to avoid side reactions.

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction.[13] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[1][8] The choice of solvent can influence the reaction rate and selectivity, and it is often beneficial to screen a variety of solvents.[6][7]

Question 2: How do the hydroxyl and methyl ester functional groups on my target molecule affect the reaction, and what precautions should I take?

Answer: The presence of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups introduces specific considerations for this synthesis.

  • Hydroxyl Group: The acidic proton of the hydroxyl group can react with strong bases. This may require the use of an additional equivalent of base to ensure the reaction proceeds. Alternatively, you can protect the hydroxyl group (e.g., as a methoxy or silyl ether) before the coupling reaction and deprotect it in a subsequent step. This adds steps to your synthesis but can prevent potential complications.

  • Methyl Ester Group: The methyl ester is generally stable under most Suzuki-Miyaura coupling conditions. However, if you are using a strong base like NaOH or KOH, especially at elevated temperatures, there is a risk of saponification (hydrolysis of the ester to a carboxylic acid). If you observe this side reaction, consider using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

Experimental Protocols and Data

For a systematic approach to optimizing your reaction, a screening of key parameters is essential. Below is a sample protocol for catalyst and ligand screening.

Protocol: Catalyst and Ligand Screening

  • Preparation: In an array of reaction vials, add your aryl halide (1.0 equiv.) and boronic acid (1.2 equiv.).

  • Solvent and Base Addition: To each vial, add the chosen solvent and base.

  • Degassing: Degas the vials by bubbling with argon for 15-20 minutes.

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and various ligands. Add the appropriate amounts of the catalyst and ligand solutions to each reaction vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals. Once the reactions are complete, quench them and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC with a calibration curve) to determine the yield for each set of conditions.

Table 1: Example of Catalyst and Ligand Screening Data

EntryPalladium SourceLigandYield (%)
1Pd(OAc)₂PPh₃35
2Pd₂(dba)₃XPhos85
3PdCl₂(dppf)-60
4Pd(OAc)₂SPhos92

This is example data and actual results will vary.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is crucial for efficiently identifying and solving issues. The following diagram illustrates a decision-making workflow for addressing low yields.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is the starting material consumed? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion, Low Isolated Yield check_conversion->complete_conversion Yes sub_incomplete Potential Causes: - Catalyst Inactivation - Poor Reagent Quality - Sub-optimal Conditions incomplete_conversion->sub_incomplete sub_complete Potential Causes: - Product Degradation - Formation of Side Products - Issues with Work-up/Purification complete_conversion->sub_complete action_incomplete Troubleshooting Steps: 1. Ensure rigorous degassing. 2. Use fresh, high-purity reagents. 3. Screen different catalysts, ligands, bases, and solvents. 4. Adjust reaction temperature. sub_incomplete->action_incomplete action_complete Troubleshooting Steps: 1. Analyze crude mixture for side products (homocoupling, dehalogenation). 2. Optimize reaction conditions to improve selectivity. 3. Modify work-up and purification procedures. sub_complete->action_complete

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Both Transmetalation Transmetalation Transmetalation->PdII_Both PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

  • Wikipedia. Suzuki reaction. [Link]

  • B. N. Rocke et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • I. Patel, G. Ganesan, S. Jain. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • H. Jelali et al. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • M. A. A. Mohamed et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • M. A. Siddiqui et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • M. G. L. Mendonça et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2023). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling.... [Link]

  • J. C. V. Garcia et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of substituted biphenyls. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly for creating carbon-carbon bonds to form biaryl compounds, which are prevalent in pharmaceuticals and fine chemicals.[1][2][3][4][5] Despite its versatility, the reaction can be complex, with many variables influencing its outcome.[6] This guide will help you navigate these complexities to achieve high yields and reproducible results.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Core Reaction Components & Low Yield Issues

Q1: I'm getting a low or no yield in my Suzuki coupling reaction. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides a low yield, it's essential to systematically review the quality and handling of your core reagents. Several factors could be at play:

  • Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the boron group is replaced by a hydrogen atom.[7][8] This is especially problematic for electron-rich or some heteroaryl boronic acids.[7] It is highly recommended to use freshly acquired or purified boronic acids. For improved stability, consider using boronic esters (like pinacol or MIDA esters) or potassium trifluoroborate salts, which are generally more robust.[8][9]

  • Organic Halide Reactivity: The efficiency of the oxidative addition step, often the rate-determining step, is heavily dependent on the halide.[3] The general reactivity order is I > Br > OTf >> Cl.[1][8] Reactions involving aryl chlorides are notoriously sluggish and require more active and specialized catalyst systems, often featuring bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition.[8][10][11][12]

  • Catalyst and Ligand Integrity: The active Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[8] Ensure that all catalyst components are stored and handled under an inert atmosphere. Common phosphine ligands can also oxidize, which may inhibit the catalytic cycle.[8]

  • Purity of Solvents and Base: Solvents, particularly ethers like THF and dioxane, should be free of peroxides, which can poison the catalyst.[8] It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the Pd(0) species.[8][9]

Section 2: Catalyst and Ligand Selection

Q2: How do I choose the right palladium catalyst and ligand for my specific substrates, especially for sterically hindered or electron-rich/poor systems?

A2: Catalyst and ligand selection is arguably the most critical factor for a successful Suzuki coupling. Standard catalysts like Pd(PPh₃)₄ may fail with challenging substrates.[13] A more nuanced approach is required:

  • For Sterically Hindered Substrates: Steric hindrance can slow down both the oxidative addition and reductive elimination steps.[9][13] To overcome this, use bulky, electron-rich ligands.

    • Buchwald-type Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective.[9][14] They create a coordinatively unsaturated and highly reactive palladium center that can more easily access a hindered aryl halide.[13]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also excellent for hindered substrates.[9][13] They are strong σ-donors and form very stable catalysts.[13][15]

  • For Electron-Poor Aryl Halides: These substrates generally undergo oxidative addition more readily. A less electron-rich ligand may be sufficient.

  • For Electron-Rich Aryl Halides: Oxidative addition is often slow.[16] Highly electron-rich and bulky phosphine ligands are necessary to facilitate this step.[10][15][16][17]

  • Precatalysts vs. In-situ Generation: While generating the active catalyst in-situ by combining a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a ligand is common, using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) is often preferred in industrial settings for its operational simplicity and reproducibility.[4][9]

Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII trans-Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar trans-Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Reactants Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)₂) + Base cluster_cycle cluster_cycle Product Biphenyl (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Section 3: The Role of the Base and Solvent

Q3: My substrate has a base-sensitive functional group (e.g., an ester). Which base should I use, and how does the choice of base affect the reaction?

A3: The base is a critical component, primarily for activating the boronic acid to facilitate the transmetalation step.[11][18] An inappropriate base can lead to low yields or decomposition of starting materials.

  • For Base-Sensitive Substrates: Milder bases are crucial.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are often good first choices for substrates with base-labile groups like esters or amides.[7][14]

    • Potassium Fluoride (KF): Can be used under anhydrous conditions and is particularly mild, though it may result in slower reaction rates.[11][19]

  • For Challenging Couplings: Stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides (NaOH, KOH) might be necessary, but their use should be carefully considered with sensitive substrates.[18]

  • Solubility Issues: Many inorganic bases have poor solubility in organic solvents.[7] Using a biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent can help.[6][20] Vigorous stirring is essential to ensure effective interaction.[13]

Q4: How does the solvent system affect my reaction, and when should I use aqueous vs. anhydrous conditions?

A4: The solvent must solubilize the reactants, catalyst, and base.[20][21] Its polarity can also influence the reaction rate and even selectivity.[22][23]

  • Common Solvent Systems:

    • Ethers: Dioxane, THF, 2-MeTHF.[6]

    • Aromatics: Toluene, xylene.[6]

    • Polar Aprotic: DMF, DMAc.[6][21]

  • Role of Water: In many cases, adding a small amount of water to an organic solvent (e.g., dioxane/water) accelerates the reaction.[6][20] Water helps dissolve the inorganic base, which in turn activates the boronic acid.[20] However, too much water can promote the undesirable protodeboronation of the boronic acid.[20]

  • Anhydrous Conditions: These can be beneficial when dealing with water-sensitive substrates or to suppress protodeboronation. In such cases, a soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ is used.[14][20]

ParameterRecommendation for Standard CouplingRecommendation for Hindered CouplingRecommendation for Base-Sensitive Substrate
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos/SPhos/RuPhos precatalysts, NHC-Pd complexesPd₂(dba)₃ with a mild ligand, Pd(OAc)₂/PPh₃
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄ (anhydrous), KF
Solvent Toluene/H₂O, Dioxane/H₂ODioxane, Toluene, 2-MeTHFAnhydrous THF, Toluene
Temperature 80-100 °C100-120 °CRoom Temperature to 80 °C
Section 4: Common Side Reactions and How to Mitigate Them

Q5: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling of the boronic acid to form a symmetrical biaryl (Ar'-Ar') is a frequent side reaction. It is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[6][9]

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[9] This is one of the most effective ways to minimize homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you use a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[9]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[9]

Q6: I'm observing significant dehalogenation of my aryl halide. How can I suppress this?

A6: Dehalogenation (replacement of the halide with a hydrogen atom) is another common side reaction. It can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[6]

  • Choice of Base and Solvent: Amine bases or alcoholic solvents can sometimes be a source of the hydride.[6] Using inorganic bases and aprotic solvents can help.

  • Reaction Conditions: Running the reaction at a lower temperature or for a shorter time may also reduce the extent of dehalogenation.

Below is a troubleshooting workflow to guide you when encountering issues with your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality - Fresh Boronic Acid? - Pure Solvent/Base? - Active Catalyst? Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Setup Verify Reaction Setup - Fully Degassed? - Inert Atmosphere Maintained? Setup_OK Setup OK? Check_Setup->Setup_OK Reagents_OK->Check_Setup Yes Failure Consult Further (Consider alternative coupling) Reagents_OK->Failure No, Replace Reagents Optimize_Ligand Optimize Ligand/Catalyst - Try Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) - Use a Precatalyst Setup_OK->Optimize_Ligand Yes Setup_OK->Failure No, Correct Setup Optimize_Base Optimize Base - Stronger Base (K₃PO₄, Cs₂CO₃)? - Milder Base (KF)? Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent/Temp - Higher Boiling Point Solvent? - Increase Temperature? - Anhydrous Conditions? Optimize_Base->Optimize_Solvent Success Reaction Successful Optimize_Solvent->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point. Equivalents and conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane/water, 5:1, 5 mL)

  • Magnetic stir bar

  • Reaction vessel (e.g., Schlenk flask or oven-dried vial with septum)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.[9]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes by performing at least three vacuum/backfill cycles.[9][13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.[9]

  • Solvent Addition: Add the degassed solvent via syringe.[9]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][13]

  • Purification: Purify the crude product by flash column chromatography.[9][24]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • National Institutes of Health. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Suzuki-Miyaura Coupling Reagent Guide. Available at: [Link]

  • The Journal of Organic Chemistry. (2004). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Available at: [Link]

  • ACS Catalysis. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available at: [Link]

  • White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Organic Letters. (2007). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ResearchGate. (2017). Optimization of Reaction Conditions. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. It addresses common challenges and offers robust, field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route used. For a Suzuki coupling reaction, which is a common method for synthesizing this compound, common impurities include unreacted starting materials (e.g., a boronic acid and a methyl salicylate derivative), homocoupled by-products, and residual palladium catalyst. Incomplete hydrolysis of the methyl ester group can also lead to the presence of the corresponding carboxylic acid.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic species, often residual palladium catalyst from the coupling reaction. It can also suggest aggregation or dynamic exchange processes. The presence of phenolic compounds, which this molecule is, can sometimes lead to broader -OH peaks, but baseline distortion and broadening of all signals is a strong indicator of paramagnetic impurities.

Q3: What is the quickest way to assess the purity of my product?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique for rapid purity assessment. A single spot on the TLC plate in multiple solvent systems is a good preliminary indicator of high purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing precise information on the percentage of impurities.

Q4: I'm having trouble removing a very non-polar impurity. What do you recommend?

A4: For non-polar impurities, such as biphenyl (a common homocoupling by-product), normal-phase column chromatography is highly effective. A solvent system with low polarity, such as a mixture of hexane and ethyl acetate, will allow the desired, more polar product to remain on the silica gel while the non-polar impurity elutes first.

Troubleshooting Guides & Purification Protocols

Issue 1: Presence of Unreacted Starting Materials

If your analysis (e.g., by HPLC or NMR) indicates the presence of unreacted starting materials, an acid-base extraction followed by recrystallization is often the most effective purification strategy.

Protocol 1: Acid-Base Extraction and Recrystallization

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any acidic starting materials or by-products into the aqueous layer.

  • Acid Wash: Subsequently, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system. A common choice is a mixture of ethanol and water, or toluene.

    • Dissolve the crude solid in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Contamination with Homocoupled By-products

Homocoupled by-products, such as biphenyl, are common in cross-coupling reactions and often have similar polarities to the desired product, making separation by simple extraction or recrystallization challenging. In such cases, column chromatography is the method of choice.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis first. A typical starting point could be 9:1 Hexane:Ethyl Acetate.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. The less polar impurities will travel down the column faster.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Table 1: Solvent System Selection for Column Chromatography

Impurity TypeRecommended Solvent System (Hexane:Ethyl Acetate)Rationale
Non-polar (e.g., Biphenyl)95:5 to 80:20The low polarity eluent will effectively separate the non-polar impurity from the more polar product.
Moderately Polar By-products70:30 to 50:50A more polar eluent is required to move both the product and the impurity down the column at a reasonable rate for separation.
Issue 3: Residual Palladium Catalyst

Residual palladium can interfere with subsequent reactions and biological assays, and as mentioned, can negatively impact the quality of analytical data like NMR spectra.

Protocol 3: Removal of Residual Palladium

Several methods can be employed to scavenge residual palladium.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene) and add a small amount of activated carbon. Stir the mixture at room temperature for a few hours, then filter through a pad of Celite®. The activated carbon adsorbs the palladium.

  • Thiol-Functionalized Silica: For more stubborn cases, passing a solution of the product through a cartridge containing thiol-functionalized silica gel can effectively scavenge the palladium.

Workflow for Palladium Removal

Palladium_Removal Crude_Product Crude Product (with Pd) Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Treatment Treat with Activated Carbon Dissolution->Treatment Filtration Filter through Celite® Treatment->Filtration Pure_Solution Palladium-Free Solution Filtration->Pure_Solution Evaporation Solvent Evaporation Pure_Solution->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for removing residual palladium catalyst.

Visualizing the Purification Strategy

The overall purification strategy can be visualized as a decision-making process based on the identified impurities.

Purification_Strategy Start Crude Product Analysis (TLC, HPLC, NMR) Impurity_Check Impurities Identified? Start->Impurity_Check Starting_Materials Unreacted Starting Materials Impurity_Check->Starting_Materials Yes Homocoupled Homocoupled By-products Impurity_Check->Homocoupled Yes Palladium Residual Palladium Impurity_Check->Palladium Yes Recrystallization Recrystallization Impurity_Check->Recrystallization No Extraction Acid-Base Extraction Starting_Materials->Extraction Chromatography Column Chromatography Homocoupled->Chromatography Carbon_Treatment Activated Carbon Treatment Palladium->Carbon_Treatment Extraction->Recrystallization Chromatography->Recrystallization Carbon_Treatment->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Decision tree for purification strategy.

References

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

  • Practical Organic Synthesis: A Student's Guide. R. Keese, M. Brändle, and T. Toube, Wiley, 2006. [Link]

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst stability and activity during biphenyl synthesis, with a primary focus on the Suzuki-Miyaura reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black and the reaction has stalled. What is happening?

A1: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[1][2] This is one of the most common modes of catalyst deactivation. The catalytically active species is a soluble Pd(0) complex, but if the stabilizing ligands dissociate, the "naked" Pd(0) atoms can aggregate into these inactive nanoparticles.[3]

Primary Causes & Prevention Strategies:

  • High Temperature: Excessive heat can accelerate ligand dissociation and subsequent catalyst aggregation.[1]

    • Solution: Run the reaction at the lowest temperature that still affords a reasonable rate. Perform a temperature screen to find the optimal balance.

  • Ligand Dissociation/Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the active Pd(0) species. If they are not robust enough for the reaction conditions, they can dissociate or be consumed by side reactions.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) or robust NHC ligands.[1][4] These ligands form more stable complexes with palladium, promoting the desired catalytic steps while discouraging aggregation.[5]

  • Oxygen Exposure: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the oxidative degradation of sensitive phosphine ligands.[1][6]

    • Solution: Ensure all solvents and reagents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid components or by employing several freeze-pump-thaw cycles for more sensitive reactions.[1]

Q2: I'm observing very low or no product yield. What are the most likely causes related to the catalyst?

A2: Low conversion is a frustrating issue that can stem from several points in the catalytic cycle. Beyond trivial errors, the root cause often lies in the generation and maintenance of the active catalyst.

  • Inefficient Pre-catalyst Reduction: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[7] If this reduction is inefficient, you will have a low concentration of the active catalyst.[8]

    • Solution: The reduction is often accomplished by oxidation of a phosphine ligand or through homocoupling of the boronic acid.[7] Ensure your conditions are suitable for this initial step. Alternatively, use a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst designed for easy activation.

  • Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical. An incorrect choice can lead to a stall at key steps.[9]

    • Oxidative Addition Failure: This is often the rate-determining step, especially with less reactive aryl chlorides or electron-rich aryl halides.[4][10] Electron-rich ligands (like alkylphosphines and NHCs) increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[7]

    • Reductive Elimination Failure: This final step, which forms the biphenyl product, is promoted by bulky ligands. The steric clash between bulky groups helps to "push" the two aryl groups off the metal center.[7]

  • Problems with the Base: The base is not just a spectator; it plays multiple, crucial roles.[4] An improper choice can halt the reaction.

    • Boronic Acid Activation: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[11][12]

    • Catalyst Inhibition: An excessively high concentration of hydroxide ions can sometimes form unreactive boronate species, effectively taking the coupling partner out of the reaction.[12]

    • Solution: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system is critical. For instance, K₃PO₄ is often effective in anhydrous conditions.[2] A screen of different bases may be necessary for challenging substrates.

Q3: My analysis shows significant amounts of homocoupling side products. How can I suppress this?

A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.[13]

  • Cause: This side reaction is primarily mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[7][14] If your Pd(II) pre-catalyst is not efficiently reduced to Pd(0), or if the active Pd(0) is re-oxidized by air, the residual Pd(II) can catalyze this undesired pathway.[6][7]

  • Prevention Strategies:

    • Rigorous Degassing: As with preventing palladium black, minimizing oxygen is the first and most critical step.[6]

    • Use of a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[6][14]

    • Ensure Efficient Pre-catalyst Reduction: Using conditions that favor the rapid and complete generation of Pd(0) will leave less Pd(II) available for the homocoupling pathway.

Visualizing the Process: Catalytic Cycle and Deactivation Pathways

To effectively troubleshoot, it is essential to understand both the desired reaction pathway and the common routes to failure.

The Suzuki-Miyaura Catalytic Cycle

The productive cycle involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10][15]

Suzuki_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X In PdII_Aryl LₙPd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ In (Base Activated) PdII_Diaryl LₙPd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² Out (Product) RedElim->Pd0

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Common Catalyst Deactivation Pathways

Catalyst deactivation occurs when the active Pd(0) species is diverted from the productive cycle into an inactive state.

Caption: Major pathways for palladium catalyst deactivation.

Troubleshooting Guide & Experimental Protocols
Problem 1: Reaction Stalls, Black Precipitate Forms
Potential CauseRecommended SolutionScientific Rationale
Ligand Instability Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a robust NHC ligand.[1]Bulky ligands provide a steric shield that prevents Pd(0) centers from aggregating even if transient dissociation occurs. Electron-rich ligands form stronger bonds to palladium, reducing the likelihood of dissociation.[5]
High Temperature Reduce the reaction temperature. Screen temperatures from 60°C to 100°C in 10°C increments to find the optimal point.Lowering the thermal energy of the system reduces the rate of all processes, including ligand dissociation and catalyst aggregation, often without proportionally slowing the desired catalytic turnover.[1]
Oxygen Contamination Improve degassing procedures. Use freeze-pump-thaw cycles (3x) for the solvent and ensure all solid reagents are added under a positive pressure of inert gas.Oxygen is a potent oxidant for both the Pd(0) catalyst and many phosphine ligands. Its rigorous exclusion is paramount for maintaining a high concentration of the active catalyst.[1][3]
Problem 2: Persistent Homocoupling of Boronic Acid
Potential CauseRecommended SolutionScientific Rationale
Presence of Pd(II) Ensure complete pre-catalyst reduction by using a Pd(0) source (e.g., Pd₂(dba)₃) or by adding a mild reductant like potassium formate (KCOOH).[14]Homocoupling is catalyzed by Pd(II). By either starting with Pd(0) or adding an agent to scavenge any Pd(II) that forms, this undesired pathway can be effectively shut down.[6]
Oxygen Contamination Implement rigorous degassing of the reaction mixture before adding the catalyst. A subsurface sparge with argon for 20-30 minutes is highly effective.[6]Oxygen can oxidize Pd(0) to Pd(II), which then enters the homocoupling cycle. Removing oxygen prevents this re-oxidation.
Best-Practice Protocol for Biphenyl Synthesis via Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize catalyst deactivation.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Use anhydrous, degassed solvent. To degas, bubble Argon through the solvent for at least 30 minutes prior to use.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) under a positive pressure of Argon.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Via syringe, add the degassed solvent.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Alvarez-Idaboy, J. R., & Ruiz-Morales, Y. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 24(17), 4178–4189. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition in English, 52(29), 7362–7370. [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14354–14365. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 745–749. [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. [Link]

  • Kadam, A. A., Afandiyeva, M., Brennessel, W. W., & Kennedy, C. R. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Yoo, H., & Park, S. (2022). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 12(1), 129. [Link]

  • Kadam, A. A., Afandiyeva, M., Brennessel, W. W., & Kennedy, C. R. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • National Institutes of Health. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. [Link]

  • ResearchGate. (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Ma, S., He, L., & Liu, Z. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]

  • University of Lyon. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • New Journal of Chemistry. (n.d.). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. [Link]

Sources

Suzuki-Miyaura Coupling Technical Support Center: Troubleshooting Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupling side reactions. As your dedicated support partner, we aim to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your research. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant amounts of a biphenyl-like byproduct in my Suzuki reaction. What is it, and why is it forming?

This is a classic sign of homocoupling, a common side reaction in Suzuki-Miyaura coupling where your starting materials react with themselves instead of each other. This can occur with either the boronic acid/ester (to form a biaryl, R-R) or the aryl halide (to form R'-R'). The formation of these byproducts consumes your starting materials, reduces the yield of your desired heterocoupled product (R-R'), and complicates purification.

There are two primary pathways for homocoupling:

  • Boronic Acid/Ester Homocoupling: This is often the more prevalent pathway. It can be initiated in several ways:

    • Oxidative Homocoupling: In the presence of oxygen and a palladium(II) catalyst, two molecules of the boronic acid can couple. This process is often base-mediated.

    • Reductive Homocoupling: Under certain conditions, two molecules of the organoboron compound can react with the palladium(0) catalyst, leading to homocoupling.

    • Disproportionation/Redistribution: Boronic acids can undergo disproportionation to form triarylboroxines, which can have different reactivity profiles and may be more prone to homocoupling.

  • Aryl Halide Homocoupling: This is typically less common but can occur, especially with electron-rich aryl halides. It usually proceeds through an oxidative addition of two aryl halide molecules to a palladium(0) center, followed by reductive elimination.

Understanding the likely pathway is the first step in effective troubleshooting.

Q2: My primary issue seems to be the homocoupling of my boronic acid. What are the most effective initial steps to minimize this?

Boronic acid homocoupling is a frequent challenge. The key is to promote the desired cross-coupling catalytic cycle over the undesired side reactions. Here are the most critical factors to address:

  • Oxygen Exclusion: The presence of oxygen is a significant contributor to the oxidative homocoupling of boronic acids.

    • Troubleshooting Protocol: Ensure your reaction is thoroughly degassed. This can be achieved by several "freeze-pump-thaw" cycles (at least three) or by sparging your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Base: The base plays a crucial role in the transmetalation step, but a poor choice can accelerate homocoupling.

    • Expert Insight: Strong inorganic bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) are generally a good starting point as they are effective for cross-coupling without being overly aggressive. Very strong bases like hydroxides (NaOH, KOH) can sometimes promote decomposition of the boronic acid and increase homocoupling. Organic bases like triethylamine (TEA) are typically weaker and may require higher temperatures, which can also lead to side reactions.

  • Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can drive the reaction to completion, but it can also increase the statistical likelihood of homocoupling.

    • Recommendation: Start with a modest excess of the boronic acid (e.g., 1.1 to 1.5 equivalents). If homocoupling is still a major issue, consider reducing this to near-stoichiometric amounts (1.05 equivalents) and accept a slightly lower conversion rate in favor of a cleaner reaction profile.

Q3: I've tried degassing and changing my base, but homocoupling persists. Should I change my palladium catalyst or ligand?

Absolutely. The palladium source and, more importantly, the ligand environment around the palladium center have a profound impact on the relative rates of the desired and undesired reaction pathways.

  • Ligand Selection: This is arguably one of the most powerful tools for suppressing homocoupling.

    • Mechanism of Action: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired cross-coupled product. This faster turnover can outcompete the side reactions that lead to homocoupling.

    • Recommended Ligands:

      • For general purposes: Triphenylphosphine (PPh₃) is a standard, but often more effective options exist.

      • To reduce homocoupling: Consider bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These have been specifically designed to promote efficient cross-coupling and often give excellent results with lower catalyst loadings and at lower temperatures.

Below is a diagram illustrating the main Suzuki-Miyaura catalytic cycle and the branching points for homocoupling side reactions.

Suzuki_Homocoupling_Pathways pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L_n) oa_complex->trans_complex Transmetalation homo_aryl Ar-Ar (Aryl Halide Homocoupling) oa_complex->homo_aryl Side Reaction trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product homo_boronic Ar'-Ar' (Boronic Acid Homocoupling) ar_x Ar-X ar_x->oa_complex ar_b Ar'B(OR)₂ ar_b->oa_complex ar_b->homo_boronic Oxidative Coupling base Base base->oa_complex oxygen O₂ oxygen->ar_b

Caption: Suzuki-Miyaura cycle and homocoupling side pathways.

Q4: Can solvent choice influence the extent of homocoupling?

Yes, the solvent system can have a significant effect. A common solvent system is a mixture of an organic solvent and an aqueous base solution (e.g., Toluene/Water or Dioxane/Water).

  • Solvent Polarity: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. For instance, more polar aprotic solvents like DMF or DMAc can sometimes accelerate the reaction, but may also increase the rate of side reactions.

  • Two-Phase Systems: A biphasic system (e.g., toluene and aqueous Na₂CO₃) is often beneficial. The reaction is believed to occur at the interface or in the organic phase, and this separation can sometimes help to suppress water-mediated decomposition of the boronic acid.

Troubleshooting Protocol: Solvent Screening

If you suspect your solvent is contributing to the issue, consider screening a few alternatives. A good starting set would be:

  • Toluene / 2M aq. Na₂CO₃

  • 1,4-Dioxane / 2M aq. K₂CO₃

  • THF / 2M aq. K₃PO₄

Run small-scale, parallel reactions to quickly identify the optimal system for your specific substrates.

Q5: I've heard about adding inhibitors to prevent homocoupling. Is this a reliable strategy?

The addition of certain inhibitors can be a very effective, though more advanced, strategy. These additives are thought to work by preventing the side reactions that lead to homocoupling without significantly impeding the main catalytic cycle.

  • Phenols and Related Compounds: Adding a small amount of a phenol, such as 4-methoxyphenol, has been shown to inhibit the oxidative homocoupling of boronic acids. The exact mechanism is still debated but may involve scavenging radical species or interacting with the palladium catalyst.

  • Pyridine and other N-heterocycles: In some cases, the addition of pyridine or a similar N-heterocycle can suppress homocoupling, possibly by coordinating to the palladium center and modulating its reactivity.

Experimental Protocol: Use of an Inhibitor

  • Set up your standard Suzuki-Miyaura reaction as you normally would, ensuring all reagents are ready.

  • Before adding the palladium catalyst, add a small amount of the inhibitor (e.g., 5-10 mol% of 4-methoxyphenol relative to your limiting reagent).

  • Stir for a few minutes to ensure it is well-mixed.

  • Add the palladium catalyst and proceed with the reaction under your optimized conditions.

  • Analyze the product mixture by LC-MS or GC-MS and compare the ratio of desired product to homocoupled byproduct against a control reaction without the inhibitor.

Summary Table: Troubleshooting Strategies for Homocoupling

Parameter Problematic Condition Recommended Solution & Rationale
Atmosphere Reaction run in air or poorly degassed.Thoroughly degas solvents and maintain a positive inert gas (Ar, N₂) pressure. This minimizes O₂-mediated oxidative homocoupling of the boronic acid.
Base Use of very strong bases (e.g., NaOH) or inappropriate base for the substrate.Use moderate inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. These promote transmetalation without causing significant boronic acid decomposition.
Ligand Standard, less bulky ligands (e.g., PPh₃).Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These accelerate reductive elimination, making the desired cross-coupling kinetically favored over homocoupling.
Catalyst Low activity or unstable catalyst.Use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These offer better stability and more controlled activation.
Temperature Excessively high temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate decomposition and side reactions.
Additives None used.Consider adding 5-10 mol% of an inhibitor like 4-methoxyphenol to suppress oxidative homocoupling pathways.

Workflow for Optimizing a Suzuki Reaction to Minimize Homocoupling

Below is a logical workflow for troubleshooting and optimizing your reaction.

Optimization_Workflow start High Homocoupling Observed step1 Step 1: Ensure Rigorous Inert Atmosphere (Degas, use Ar/N₂) start->step1 check1 Homocoupling Still High? step1->check1 step2 Step 2: Screen Bases (Start with K₂CO₃ or K₃PO₄) check1->step2 Yes end_ok Reaction Optimized (Low Homocoupling) check1->end_ok No check2 Homocoupling Still High? step2->check2 step3 Step 3: Change Ligand/Catalyst System (Use bulky, e⁻-rich ligands like SPhos/XPhos) check2->step3 Yes check2->end_ok No check3 Homocoupling Still High? step3->check3 step4 Step 4: Optimize Temperature & Stoichiometry (Lower temp, reduce boronic acid to 1.1 eq) check3->step4 Yes check3->end_ok No check4 Homocoupling Still High? step4->check4 step5 Step 5: Advanced - Add Inhibitor (e.g., 4-methoxyphenol) check4->step5 Yes check4->end_ok No step5->end_ok

Caption: A systematic workflow for troubleshooting homocoupling.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A User's Guide to Suzuki–Miyaura Cross-Coupling Reactions Source: Organic Process Research & Development URL: [Link]

  • Title: Recent advances in palladium-catalyzed cross-coupling reactions: a unified ligand-based approach Source: Accounts of Chemical Research URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed C–C, C–N, and C–O Bond-Forming Reactions Source: Chemical Reviews URL: [Link]

  • Title: Additive Effects on the Suzuki-Miyaura Reaction: A Mechanistic Perspective Source: Chemistry – A European Journal URL: [Link]

Technical Support Center: Purification of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this valuable biaryl compound. Given its typical synthesis via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, obtaining high purity can be a significant hurdle.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and the rationale behind our recommended strategies, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Frequently Asked Questions - Understanding Your Impurity Profile

A successful purification strategy begins with understanding the potential impurities in your crude product. For a typical Suzuki-Miyaura cross-coupling, your primary contaminants will likely fall into several predictable categories.[1][4]

Q1: I've just completed a Suzuki coupling to synthesize this compound. What are the most common impurities I should expect?

A: Your crude product mixture will likely contain more than just your target molecule. Be prepared to identify and remove the following:

  • Unreacted Starting Materials: Incomplete consumption of your aryl halide (e.g., a bromo- or iodo-benzoate) and the boronic acid partner is common.

  • Homocoupling Products: Self-coupling of the boronic acid starting material to form a symmetrical biaryl (a dimer) is a frequent side reaction.[4]

  • Protodeboronation Product: This is a byproduct where the boronic acid group is replaced by a hydrogen atom on the starting material, effectively halting the desired reaction for that molecule.

  • Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate your product, often presenting as a fine black or dark brown solid.

  • Base-Related Byproducts: If strong bases and high temperatures are used, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[4]

Q2: My crude product is dark grey or black. What is this, and how do I get rid of it?

A: The dark color is almost certainly residual palladium catalyst (Pd(0)). This can often be removed by a "plug" filtration. Before concentrating your reaction workup, pass the organic solution through a short pad of silica gel or Celite® in a funnel. The highly polar, finely dispersed palladium particles will adsorb onto the stationary phase, while your less polar product will elute. This simple step can dramatically improve the quality of your crude material before attempting more rigorous purification.

Q3: How can I quickly assess the complexity of my crude mixture before choosing a purification method?

A: Thin-Layer Chromatography (TLC) is your most powerful initial diagnostic tool.[5]

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a solvent system of moderate polarity, such as 20-30% ethyl acetate in hexanes.

  • Visualize the plate under a UV lamp (254 nm).

The number of distinct spots will give you a direct indication of the number of major UV-active components (impurities and product) in your mixture. The separation between these spots will inform which purification method is most likely to succeed.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most efficient purification method for solids, offering high purity with minimal effort—when it works. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Frequently Asked Questions

Q1: I've tried cooling my solution, but no crystals are forming. What's wrong?

A: This is a classic issue of supersaturation or using too much solvent. Here’s a troubleshooting sequence:

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: You likely added too much solvent. Gently heat the flask to boiling and evaporate a portion of the solvent. Allow it to cool again. Repeat until you see turbidity or crystals forming upon cooling.[6]

  • Re-evaluate Your Solvent: If the above fails, your chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed-solvent system is needed.

Q2: My product "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid instead of a solid.

  • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the one it's soluble in) to lower the saturation point. This ensures that the solution cools to a lower temperature before crystallization begins.[6] Using a mixed-solvent system and allowing for very slow cooling can also prevent this.

Q3: My final crystals are still discolored or show impurities by TLC/NMR. Why did recrystallization fail?

A: This indicates that impurities are co-crystallizing with your product or are being trapped within the crystal lattice.

  • Rapid cooling is a common culprit. Fast crystal growth can trap impurities. Ensure you are cooling the solution slowly and without disturbance (e.g., by placing the flask in an insulated container).[6]

  • The solvent may not be optimal. An ideal solvent dissolves the impurities well even at low temperatures, leaving them in the mother liquor. You may need to screen other solvents.

Protocol: Optimized Recrystallization of this compound
  • Solvent Selection: Place ~20-30 mg of your crude solid into several test tubes. Add potential solvents dropwise to test solubility at room temperature and upon heating. An ideal solvent will dissolve the solid completely when hot but poorly when cold.

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by soluble impurities, add a very small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation: Recrystallization Solvent Screening
SolventBoiling Point (°C)Characteristics for Target Compound
Methanol65Good solubility when hot, moderate when cold. Often works well.
Ethanol78Similar to methanol, slightly less volatile.
Isopropanol82Can be an excellent choice for biaryls.
Toluene111Good for dissolving non-polar impurities. May require a co-solvent.
Hexanes/Ethyl AcetateVariableA mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexanes until turbidity appears. Clarify with a drop of ethyl acetate and cool.[3]
Visualization: Recrystallization Troubleshooting Flowchart

G start Start: Hot, Clear Solution cool Cool Solution Slowly start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Product 'Oiled Out'? check_crystals->oiled_out No success Yes: Filter, Wash, and Dry Crystals check_crystals->success Yes reheat_add Re-heat Solution. Add more solvent. oiled_out->reheat_add Yes no_crystals No Crystals Formed oiled_out->no_crystals No reheat_add->cool scratch Scratch Flask / Add Seed no_crystals->scratch check_again Crystals Formed? scratch->check_again reduce_vol Boil Off Some Solvent check_again->reduce_vol No check_again->success Yes reduce_vol->cool

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Section 3: Troubleshooting Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or similar solubilities, flash column chromatography is the workhorse purification technique.[7] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.

Frequently Asked Questions

Q1: How do I select the right solvent system (mobile phase)?

A: The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.3-0.4 on a TLC plate.[8]

  • Rf Too High (>0.5): Your compound will elute too quickly, resulting in poor separation from non-polar impurities. Decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).

  • Rf Too Low (<0.2): Your compound will take a very long time to elute, leading to broad bands and poor resolution from polar impurities. Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate).

  • Streaking: If a spot streaks up the TLC plate, it can indicate that the compound is acidic, too polar for the solvent system, or decomposing. The phenolic -OH on your target molecule can cause streaking on silica. Adding a small amount (0.5-1%) of acetic acid to your mobile phase can often resolve this by protonating the silica surface silanol groups, leading to sharper peaks.

Q2: My desired product is co-eluting with an impurity. What are my options?

A: This is a common challenge requiring methodical adjustments.

  • Fine-Tune Polarity: Try making very small changes to your solvent ratio (e.g., move from 20% EtOAc/Hex to 18% or 22%).

  • Change Solvent Selectivity: The issue may not be polarity but specific interactions. Swap one of your solvents for another of similar polarity but different chemical nature. For instance, replace ethyl acetate with a mixture of acetone and dichloromethane, or replace hexanes with toluene. This can alter the specific interactions between your compounds and the stationary/mobile phases, often improving separation.

  • Consider a Different Stationary Phase: If separation on silica gel is impossible, consider using alumina (basic or neutral) or a reverse-phase (C18) silica gel, although this is less common for standard flash chromatography.[8]

Q3: I loaded my sample, and it seems to have disappeared. I'm not seeing it come off the column. What happened?

A: There are a few possibilities:

  • Decomposition: Your compound may not be stable on silica gel.[8] To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound is decomposing. In this case, you can try deactivating the silica gel with a base like triethylamine or switch to a less acidic stationary phase like alumina.

  • Eluted in the Solvent Front: If your compound is very non-polar, it may have eluted with the very first fractions. Check the initial fraction collected.[8]

  • Too Dilute: Your fractions may be so dilute that you cannot detect the compound by TLC. Try concentrating a few fractions in the expected range and re-spotting on a TLC plate.[8]

Protocol: High-Resolution Flash Column Chromatography
  • Solvent System Selection: As described above, identify a solvent system that gives your product an Rf of 0.3-0.4.

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.[8] Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the selected mobile phase, applying gentle air pressure to achieve a steady flow.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution process by TLC analysis of the collected fractions.

  • Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Optimizing Column Chromatography Separation

G start Run Initial TLC (e.g., 20% EtOAc/Hex) check_rf Is Product Rf ~0.3 - 0.4? start->check_rf rf_high Rf > 0.5 check_rf->rf_high No rf_low Rf < 0.2 check_rf->rf_low No check_sep Good Separation from Impurities? check_rf->check_sep Yes decrease_pol Decrease Polarity (e.g., 10% EtOAc/Hex) rf_high->decrease_pol decrease_pol->start increase_pol Increase Polarity (e.g., 40% EtOAc/Hex) rf_low->increase_pol increase_pol->start ready Ready for Column check_sep->ready Yes no_sep No (Co-elution) check_sep->no_sep No change_solv Change Solvent Selectivity (e.g., Use DCM/Acetone) no_sep->change_solv change_solv->start

Caption: A workflow for selecting and optimizing a mobile phase for flash chromatography.

Section 4: Advanced Purification by Preparative HPLC

For challenging separations of structurally similar analogs or for achieving the highest possible purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[9] It operates on the same principles as column chromatography but uses high pressure and highly engineered stationary phases for superior resolution.

Frequently Asked Questions

Q1: When is the extra effort and cost of preparative HPLC justified?

A: Move to preparative HPLC when:

  • Flash chromatography fails to provide baseline separation between your product and a critical impurity.

  • You need to isolate a very minor component from a complex mixture.

  • The final application requires exceptionally high purity (e.g., for pharmacological screening, reference standard creation, or final drug substance).

  • Your impurities are structurally very similar to your product (e.g., regioisomers).

Q2: What stationary phase is best for this compound?

A: The two most common choices for reverse-phase HPLC are C18 and Biphenyl.

  • C18 (Octadecylsilane): This is the standard workhorse phase, separating primarily based on hydrophobicity. It is an excellent starting point.

  • Biphenyl: This phase is particularly well-suited for separating aromatic compounds.[10][11] The biphenyl ligand allows for π-π interactions with the aromatic rings of your analyte, offering a different separation mechanism ("selectivity") compared to C18.[12] If you have poor separation of aromatic impurities on a C18 column, a Biphenyl column is a highly recommended alternative.[10]

Q3: How do I scale up my method from an analytical HPLC to a preparative system?

A: The key is to maintain the same chromatographic performance while increasing the load. This is achieved by proportionally scaling the flow rate and injection volume to the column's cross-sectional area.[13]

  • Develop the Method: First, optimize the separation on a small analytical column (e.g., 4.6 mm ID) using a minimal amount of sample. Find the ideal mobile phase (e.g., acetonitrile/water or methanol/water) that gives good resolution.

  • Calculate Scaling Factor: The scaling factor is (ID_prep / ID_analytical)², where ID is the internal diameter of the columns. For example, scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column gives a scaling factor of (21.2 / 4.6)² ≈ 21.2.

  • Apply Scaling: Multiply your analytical flow rate and injection volume by this factor to determine your new preparative parameters. (e.g., 1 mL/min becomes 21.2 mL/min).

  • Optimize Loading: Perform a loading study on the preparative column to determine the maximum amount of crude material you can inject without sacrificing resolution.

Protocol: General Workflow for Preparative HPLC Purification
  • Analytical Method Development: On an analytical C18 or Biphenyl column, screen mobile phases (e.g., gradients of acetonitrile in water, often with 0.1% formic acid or TFA to improve peak shape) to achieve baseline separation of your target compound.

  • Scale-Up Calculation: As described above, calculate the new flow rate for your preparative column.

  • System Equilibration: Equilibrate the preparative column with the mobile phase for a sufficient time until a stable baseline is achieved.

  • Sample Injection: Dissolve the crude material in a suitable solvent (ideally the mobile phase itself) and inject it onto the column.

  • Fraction Collection: Monitor the column effluent with a UV detector and collect fractions corresponding to your target peak. Modern systems can automate this process based on peak detection.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the HPLC solvents, typically by rotary evaporation followed by high-vacuum drying.

Data Presentation: HPLC Scale Comparison
ParameterAnalytical HPLCSemi-Preparative HPLCPreparative HPLC
Column ID 2.1 - 4.6 mm10 - 20 mm> 20 mm
Flow Rate 0.2 - 2.0 mL/min5 - 40 mL/min> 40 mL/min
Typical Sample Load < 1 mg10 - 200 mg> 200 mg
Primary Goal Purity analysis, method developmentSmall-scale purificationBulk purification
Visualization: HPLC Method Development Workflow

G start Start: Crude Sample analytical_dev 1. Develop Method on Analytical Column (e.g., 4.6 mm ID C18 or Biphenyl) start->analytical_dev check_res Is Resolution > 1.5? analytical_dev->check_res optimize Optimize Mobile Phase (Gradient, Solvents, Additives) check_res->optimize No scale_up 2. Calculate Scale-Up Factor for Preparative Column check_res->scale_up Yes optimize->analytical_dev prep_run 3. Perform Preparative Run with Scaled Flow Rate scale_up->prep_run loading_study Optimize Sample Loading prep_run->loading_study collect 4. Collect Fractions loading_study->collect analyze 5. Analyze Fraction Purity collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine final_product Pure Product combine->final_product

Caption: A systematic workflow for scaling a purification method from analytical to preparative HPLC.

References

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Preparative HPLC Columns. GL Sciences. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • The Suzuki biaryl coupling reaction. ResearchGate. [Link]

  • (PDF) Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. ResearchGate. [Link]

  • Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. National Institutes of Health (NIH). [Link]

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC. Restek. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Advanced Materials Technology. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of biphenyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the common challenges encountered when transitioning biphenyl synthesis from the laboratory bench to larger-scale production. Biphenyl moieties are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials, making their efficient and robust synthesis a critical endeavor.[1][2][3][4]

This guide is structured to offer direct, actionable advice through a comprehensive Troubleshooting Guide and a detailed FAQ section. We will delve into the intricacies of reaction optimization, impurity control, and process safety, with a particular focus on the widely utilized Suzuki-Miyaura coupling reaction.[5][6]

Troubleshooting Guide: From Unexpected Outcomes to Optimized Processes

When scaling up biphenyl synthesis, what worked seamlessly on a gram scale can present significant hurdles in larger reactors.[5][7] This section addresses specific issues you may encounter, their probable causes, and scientifically-grounded solutions.

Problem 1: Low or Stalled Reaction Conversion

You've increased your batch size, but the reaction fails to reach completion, leaving you with significant amounts of starting material.

Possible CauseSuggested Solutions & Scientific Rationale
Inactive Palladium Catalyst - Ensure Proper Catalyst Handling and Storage: Palladium catalysts, especially in their active Pd(0) form, can be sensitive to air and moisture.[8] Store catalysts under an inert atmosphere and use fresh batches for critical scale-up runs. - Consider Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, pre-activation to the active Pd(0) species may be necessary.[9] This can be achieved by briefly heating the catalyst and ligand mixture before adding the substrates. - Evaluate Catalyst and Ligand Choice: Not all catalyst systems scale equally. For sterically hindered substrates or less reactive aryl chlorides, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity and stability.[10]
Improper Base Selection or Concentration - Base Strength and Solubility are Key: The base is critical for activating the boronic acid in Suzuki couplings.[11] In a larger volume, the solubility and mixing of the base can become limiting factors. Consider switching to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) or using a solvent system that better solubilizes all components. - Optimize Base Equivalents: Ensure sufficient molar equivalents of the base are used, as some may be consumed by trace impurities or acidic functionalities on the substrates.
Poor Mass and Heat Transfer - Enhance Agitation: Inadequate mixing in large reactors can lead to localized concentration gradients and "dead zones," effectively stalling the reaction.[7] Evaluate and optimize the stirrer design and speed for your reactor geometry. - Maintain Consistent Temperature: Larger reaction volumes have greater thermal inertia.[7][12] Ensure your heating and cooling systems can maintain the optimal reaction temperature throughout the vessel. Use internal temperature probes for accurate monitoring.[12] A runaway reaction can occur if an exothermic process is not properly controlled.[12]
Presence of Oxygen - Thoroughly Degas All Components: Oxygen can oxidize the active Pd(0) catalyst to an inactive state and promote unwanted side reactions like homocoupling.[11][13] It is crucial to rigorously degas all solvents and reagents and maintain a robust inert atmosphere (nitrogen or argon) throughout the entire process.[11]
Problem 2: Significant Formation of Byproducts

Your desired biphenyl derivative is forming, but so are significant quantities of impurities that complicate purification.

Possible CauseSuggested Solutions & Scientific Rationale
Homocoupling of Boronic Acid - Control Oxygen Levels: This is a primary cause of homocoupling.[11][13] Subsurface sparging with an inert gas before catalyst addition can be highly effective at minimizing dissolved oxygen.[14] - Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst can sometimes lead to higher levels of homocoupling during the initial reduction step.[13] Using a direct Pd(0) source like Pd(PPh₃)₄ or employing a mild reducing agent can mitigate this.[11][14] - Optimize Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Protodeboronation (Loss of Boronic Acid) - Anhydrous Conditions: The presence of water, especially under basic conditions, can lead to the cleavage of the C-B bond in the boronic acid, rendering it inactive.[15] While some water is often necessary in Suzuki couplings, excessive amounts should be avoided. - Choice of Base: Stronger bases or prolonged reaction times at high temperatures can exacerbate protodeboronation.[15] A careful screening of bases and reaction kinetics is recommended.
Formation of Isomeric Biphenyls - Positional Scrambling: In some cases, particularly with heteroaromatic substrates, catalyst-mediated isomerization can occur. This is a complex issue that may require re-evaluation of the catalyst-ligand system or the synthetic route itself.
Problem 3: Difficult Product Isolation and Purification

The reaction is complete, but isolating the pure biphenyl derivative at scale is proving to be a bottleneck.

Possible CauseSuggested Solutions & Scientific Rationale
Product Co-precipitation with Impurities - Implement a Purification Procedure: For acidic or basic products, a pH-swing extraction can be a powerful purification method. For example, a carboxylic acid-functionalized biphenyl can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by adding acid.[11] - Recrystallization Optimization: A well-designed crystallization process is one of the most effective and scalable purification techniques. Systematically screen different solvent systems to find one that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while leaving impurities behind in the mother liquor.
Persistent Palladium Contamination - Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.[13] - Metal Scavengers: Utilize commercially available silica-based or polymeric scavengers with functional groups that chelate palladium. These can be stirred with the product solution and then filtered off. - Crystallization: A carefully executed crystallization can significantly reduce palladium levels in the final product.[13]
Physical Properties of the Product - High Viscosity or Poor Flow: For some derivatives, particularly polymeric or pegylated compounds, high viscosity can hinder conventional chromatographic processing.[16] Techniques like tangential flow filtration (TFF) may be more suitable for removing low molecular weight impurities.[16] - Insolubility: If the product precipitates from the reaction mixture, it can trap impurities and prevent the reaction from going to completion.[17] In such cases, a solvent system that keeps the product in solution is necessary. This may require exploring higher boiling point solvents like DMSO or chlorobenzene.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my scale-up synthesis?

A1: The ideal catalyst system balances reactivity, stability, and cost. For initial scale-up, a versatile and robust catalyst is often preferred. Palladium acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃) is a common starting point.[13] However, for challenging substrates (e.g., aryl chlorides, sterically hindered systems), more advanced catalysts are often necessary.[8][10] Consider the following:

  • Electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) can increase the reactivity of the catalyst, allowing for lower catalyst loadings and milder reaction conditions.[10][18]

  • Palladacycles are pre-formed, stable catalysts that can offer better thermal stability and insensitivity to air and water, which is advantageous for large-scale operations.[8]

  • Heterogeneous catalysts , such as palladium on carbon (Pd/C), can simplify catalyst removal and recycling, although they may sometimes exhibit lower activity than their homogeneous counterparts.[19][20]

Q2: What are the most critical safety considerations when scaling up biphenyl synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Many cross-coupling reactions are exothermic. A runaway reaction can occur if the heat generated exceeds the reactor's cooling capacity.[7][12] Perform a thorough hazard analysis, including reaction calorimetry, to understand the thermal profile of your reaction.[7][21]

  • Pressure Management: The evolution of gases, such as CO₂ from carbonate bases, can lead to a pressure buildup in a closed system.[7] Ensure the reactor is equipped with adequate venting and pressure relief systems.

  • Reagent Handling: Be aware of the hazards associated with all reagents, including solvents, bases, and the biphenyl derivatives themselves. Review Material Safety Data Sheets (MSDS) and implement appropriate personal protective equipment (PPE) and handling procedures.[21]

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three to five from the previous run without a thorough risk assessment.[12]

Q3: How can I minimize catalyst loading for a more cost-effective and sustainable process?

A3: Reducing catalyst loading is a key goal in process development. This can be achieved by:

  • Using Highly Active Catalysts: As mentioned in Q1, highly active ligands can lead to significantly lower required catalyst loadings, sometimes in the parts-per-million (ppm) range.[10]

  • Optimizing Reaction Parameters: Ensure all other parameters (temperature, concentration, base, solvent) are optimized to maximize catalyst turnover number (TON).

  • Minimizing Catalyst Poisons: Impurities in starting materials or solvents can deactivate the catalyst. Using high-purity reagents is crucial for achieving low catalyst loadings.[9]

Q4: My biphenyl product is a solid that precipitates during the reaction. What should I do?

A4: Product precipitation can be a major issue, leading to incomplete reactions and difficult purification.[17] To address this:

  • Change the Solvent System: Find a solvent or solvent mixture that can keep both the starting materials and the product dissolved at the reaction temperature. This might involve moving to higher-boiling point solvents.

  • Increase Reaction Temperature: In some cases, a higher temperature can increase solubility. However, this must be balanced against the potential for thermal degradation of substrates or products.

  • Decrease Concentration: Running the reaction at a lower concentration may keep the product in solution, but this will reduce reactor throughput.

Experimental Protocol: Scale-Up of a Suzuki-Miyaura Coupling

This protocol provides a general framework for the scale-up synthesis of a generic biphenyl derivative. All steps should be performed under a strict inert atmosphere (Nitrogen or Argon).

Reaction: Aryl Bromide + Arylboronic Acid → Biphenyl Derivative

  • Reactor Setup and Inerting:

    • Set up a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and ports for reagent addition and inert gas flow.

    • Thoroughly purge the entire system with nitrogen or argon for at least 30 minutes.

  • Reagent Charging:

    • Charge the reactor with the aryl bromide (1.0 eq), arylboronic acid (1.1-1.3 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the chosen solvent system (e.g., a mixture of toluene and water). The solvent volume should be sufficient to ensure effective stirring and dissolution at the reaction temperature.

  • Degassing:

    • While stirring, sparge the reaction mixture with nitrogen or argon through a subsurface tube for 30-60 minutes to remove any dissolved oxygen. This step is critical to prevent catalyst deactivation and homocoupling.[11]

  • Catalyst Addition:

    • In a separate, inerted glovebox or Schlenk flask, prepare a solution or slurry of the palladium catalyst (e.g., Pd(OAc)₂, 0.01-1.0 mol%) and the ligand (e.g., SPhos, 0.02-2.0 mol%).

    • Transfer the catalyst to the reactor via cannula or an addition funnel under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the internal temperature closely.[12]

    • Maintain vigorous stirring throughout the reaction.

    • Monitor the reaction progress by taking periodic samples (via a sampling valve) and analyzing them by HPLC or GC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and brine.

    • (Optional) Treat the organic layer with a palladium scavenger (e.g., activated carbon) to reduce residual metal content.[13]

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Conversion

This diagram outlines a logical sequence for diagnosing and addressing low reaction conversion during scale-up.

troubleshooting_workflow start Low Conversion Observed at Scale check_catalyst Verify Catalyst Activity & Handling start->check_catalyst catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive check_conditions Review Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_mixing Assess Mass & Heat Transfer mixing_issue Poor Mixing/Heating? check_mixing->mixing_issue check_purity Analyze Reagent Purity purity_issue Reagent Impurities? check_purity->purity_issue catalyst_inactive->check_conditions No solution_catalyst Use Fresh Catalyst Consider Pre-activation catalyst_inactive->solution_catalyst Yes conditions_issue->check_mixing No solution_conditions Optimize Base, Solvent, Temp. Ensure Inert Atmosphere conditions_issue->solution_conditions Yes mixing_issue->check_purity No solution_mixing Increase Agitation Verify Internal Temp. mixing_issue->solution_mixing Yes solution_purity Purify Starting Materials purity_issue->solution_purity Yes

Caption: Troubleshooting Decision Tree for Low Conversion.

References

  • Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Biphenyl - Wikipedia.
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals - Books.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - ResearchG
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Biphenyl Uses: Chemical Properties, Industrial Applic
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Safety Guidelines for Chemical Product Scaling - Capital Resin Corpor
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
  • CN101054330A - Synthesis method for biphenyl compound - Google P
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.

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Technical Support Center: GC-MS Analysis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. The following content addresses common challenges in identifying reaction byproducts, offering troubleshooting strategies and validated protocols to ensure the accuracy and reliability of your analytical results. Our approach is grounded in established scientific principles and practical laboratory experience to empower you to navigate the complexities of this chemical synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common byproducts I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but it is susceptible to several side reactions.[1][2] When synthesizing this compound, you should be vigilant for the following common byproducts, which can be identified by GC-MS:

  • Homocoupling Products: This is arguably the most common side reaction, resulting in symmetrical biaryls from the boronic acid starting material.[3][4] This occurs when two molecules of the boronic acid reagent couple with each other. The presence of oxygen can promote this side reaction.[4][5]

  • Protodeboronation Products: This side reaction involves the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, such as water or alcohol solvents.[6][7] This leads to the formation of undesired arenes. The reaction pH is a critical factor in the mechanism of protodeboronation.[6]

  • Dehalogenation Products: The aryl halide starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom. This can occur via a hydride transfer from a solvent or base.[8]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial aryl halide and boronic acid derivatives in your sample.

  • Isomeric Byproducts: Depending on the purity of your starting materials, you may form constitutional isomers of the desired product.

dot graph "Suzuki_Coupling_Side_Reactions" { layout="neato"; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"]; graph [bgcolor="#F1F3F4", splines=true, overlap=false];

// Nodes A [label="Aryl Halide (Ar¹-X)", fillcolor="#EA4335"]; B [label="Aryl Boronic Acid (Ar²-B(OH)₂) ", fillcolor="#FBBC05"]; P [label="Desired Product\n(Ar¹-Ar²)", fillcolor="#34A853", width=2.5]; HC [label="Homocoupling Byproduct\n(Ar²-Ar²)", fillcolor="#4285F4"]; PD [label="Protodeboronation Byproduct\n(Ar²-H)", fillcolor="#4285F4"]; DH [label="Dehalogenation Byproduct\n(Ar¹-H)", fillcolor="#4285F4"]; Cat [label="Pd Catalyst\n+ Base", shape=ellipse, fillcolor="#FFFFFF"];

// Edges A -- P [label="Suzuki Coupling", pos="1.5,1.5!"]; B -- P [pos="-1.5,1.5!"]; Cat -- P [style=invis]; B -- HC [label="Side Reaction", pos="-2.5,0!"]; B -- PD [label="Side Reaction", pos="-1.5,-1.5!"]; A -- DH [label="Side Reaction", pos="1.5,-1.5!"]; } caption: "Primary reaction and common side reactions in Suzuki-Miyaura coupling."

Q2: My GC-MS chromatogram shows a major peak for the product (m/z 228), but also a significant peak at m/z 154. What is this?

A2: A peak at m/z 154 in the context of a biphenyl synthesis strongly suggests the formation of biphenyl itself. This is a classic byproduct of Suzuki reactions and can arise from two main pathways:

  • Homocoupling of Phenylboronic Acid: If your synthesis involves phenylboronic acid as a coupling partner and it undergoes homocoupling, the product would be biphenyl (C12H10, MW = 154.21 g/mol ).

  • Protodeboronation followed by Homocoupling: A boronic acid reagent can first undergo protodeboronation to form a simple arene, which might then participate in other side reactions.[6]

To confirm, compare the retention time and mass spectrum of the unknown peak with a biphenyl standard. The mass spectrum of biphenyl is characterized by a strong molecular ion peak at m/z 154 and fragmentation patterns corresponding to the stable aromatic structure.

Q3: How do I interpret the mass spectrum for my target molecule, this compound?

A3: The electron ionization (EI) mass spectrum of your target molecule (C14H12O3, MW = 228.24 g/mol ) should exhibit several characteristic fragments.[9][10] While a library search is essential, understanding the fragmentation logic is key for confirmation.

  • Molecular Ion Peak [M]•+: Expect a strong peak at m/z 228 .

  • Loss of a Methoxy Group (-•OCH3): Cleavage of the ester's methoxy group results in a prominent peak at m/z 197 ([M-31]⁺).

  • Loss of the Carbomethoxy Group (-•COOCH3): Fragmentation of the entire methyl ester group leads to a peak at m/z 169 ([M-59]⁺).

  • Benzoyl-type Cations: Similar to methyl benzoate, cleavage can occur to produce stable acylium ions.[11][12] For example, a fragment corresponding to the hydroxyphenylbenzoyl cation could be observed.

  • Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C6H5⁺) is common in the mass spectra of many aromatic compounds.[12][13]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M]•+ (m/z)Key Fragment Ions (m/z)
This compound C14H12O3228.24228197, 169, 139, 77
Biphenyl-2,2'-diol (Homocoupling of 2-hydroxyphenylboronic acid)C12H10O2186.21186157, 139, 115
Dimethyl biphenyl-4,4'-dicarboxylate (Homocoupling of 4-(methoxycarbonyl)phenylboronic acid)C16H14O4270.28270239, 211, 181, 152
Methyl Benzoate (Protodeboronation byproduct)C8H8O2136.15136105, 77
Phenol (Protodeboronation byproduct)C6H6O94.119466, 65

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Causality: Crude reaction mixtures contain non-volatile components (salts, catalyst) that can contaminate the GC inlet and column. A liquid-liquid extraction is necessary to isolate the organic analytes. Furthermore, the phenolic hydroxyl group can cause peak tailing. Derivatization with a silylating agent is often recommended to improve chromatographic peak shape and thermal stability.

  • Quenching and Extraction:

    • Take a 100 µL aliquot of the crude reaction mixture.

    • Add 1 mL of deionized water and 1 mL of ethyl acetate.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization (Optional but Recommended):

    • Transfer 100 µL of the dried organic extract to a 2 mL autosampler vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (or another suitable solvent like acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Protocol 2: Recommended GC-MS Method

Causality: The choice of a mid-polarity column like a DB-5ms or HP-5ms provides good separation for a wide range of aromatic compounds. The temperature program is designed to first elute volatile starting materials and byproducts at lower temperatures before ramping up to elute the higher-boiling point biphenyl products.

ParameterSetting
GC System Agilent 8890 or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (Ratio 20:1)
Inlet Temp 280°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 550 m/z

dot graph "GCMS_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"]; graph [bgcolor="#F1F3F4"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Crude Reaction\nMixture Aliquot"]; B [label="Liquid-Liquid\nExtraction"]; C [label="Derivatization (Silylation)"]; A -> B; B -> C; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="GC Injection"]; E [label="Chromatographic\nSeparation"]; F [label="EI Ionization &\nFragmentation"]; G [label="Mass Analysis\n(Quadrupole)"]; D -> E -> F -> G; }

subgraph "cluster_data" { label="Data Interpretation"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; H [label="Total Ion\nChromatogram (TIC)"]; I [label="Mass Spectrum\nAnalysis"]; J [label="Library Search &\nByproduct ID"]; H -> I -> J; }

C -> D [lhead="cluster_analysis"]; G -> H [lhead="cluster_data"]; } caption: "Workflow for GC-MS analysis from sample preparation to data interpretation."

References

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Le, C. M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(32), 12646-12655. [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 16(7), 1373-1377. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • brainly.com. (2023). Look at the mass spectrum of methyl benzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. [Link]

  • PubChem. (n.d.). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with biphenyl intermediates. As a senior application scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and accelerate your research. Biphenyl and its derivatives are cornerstone structures in medicinal chemistry, yet their inherent hydrophobicity often presents a significant hurdle in drug development.[1][2][3][4][5] This guide is structured to help you navigate and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Why are my biphenyl intermediates consistently showing poor aqueous solubility?

The poor aqueous solubility of biphenyl intermediates is rooted in their fundamental molecular structure. The biphenyl core, consisting of two connected phenyl rings, is non-polar and hydrophobic.[1][2][4][5] This non-polar nature leads to strong intermolecular van der Waals interactions between the biphenyl molecules themselves, making it energetically unfavorable for them to interact with polar water molecules.[4][5] To dissolve, a solute must overcome the forces holding its own molecules together (lattice energy in solids) and interact favorably with the solvent molecules. For hydrophobic compounds like biphenyls in water, the energy required to break the biphenyl-biphenyl interactions is not sufficiently compensated by the formation of biphenyl-water interactions.[4][5]

This inherent low solubility can lead to several challenges in a research setting, including:

  • Difficulty in performing in vitro assays.[6]

  • Poor oral bioavailability, hindering in vivo studies.[7][8]

  • Challenges in formulation development for preclinical and clinical candidates.[9][10]

Understanding this fundamental principle is the first step in devising effective strategies to enhance the solubility of your specific biphenyl intermediate.

How can I rationally modify the structure of my biphenyl intermediate to improve its solubility?

Chemical modification is a powerful strategy to intrinsically improve the solubility of a lead compound. The goal is to introduce functional groups that can interact more favorably with aqueous environments, primarily through hydrogen bonding or ionization.

  • Introducing Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) can significantly increase aqueous solubility. These groups can act as hydrogen bond donors and/or acceptors, allowing the molecule to interact with water.[11][12][13]

  • Ionizable Groups and Salt Formation: Introducing acidic or basic functional groups allows for the formation of salts.[9][14] Salts are generally more water-soluble than their neutral counterparts because the charged species can participate in strong ion-dipole interactions with water molecules.[15] For a biphenyl intermediate with a newly introduced basic nitrogen atom, treatment with an acid (like HCl) will form a hydrochloride salt. Conversely, a carboxylic acid can be converted to a more soluble sodium salt by reacting it with a base (like NaOH).[16] Approximately 50% of marketed small molecule drugs are administered in their salt form.[14]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be employed to temporarily mask a lipophilic part of the molecule with a more soluble promoiety. For example, a poorly soluble alcohol can be esterified with a phosphate group to create a highly water-soluble phosphate ester prodrug, which is then cleaved in vivo by phosphatases to release the active drug.

When considering chemical modifications, it's crucial to be mindful of the potential impact on the compound's pharmacological activity. Structure-activity relationship (SAR) studies should be conducted in parallel to ensure that the modifications enhancing solubility do not abolish the desired biological effect. A useful guideline for maintaining "drug-likeness" during these modifications is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has a molecular weight over 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[11][12][13][17][18]

Troubleshooting Guides

Problem 1: My biphenyl intermediate precipitates out of solution during my in vitro assay.

This is a common issue that can lead to unreliable and misleading assay results. The concentration of your compound in the assay medium has likely exceeded its kinetic or thermodynamic solubility. Here are several strategies to address this, ranging from simple adjustments to more involved formulation techniques.

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[9][19]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.

  • Mechanism of Action: Co-solvents can disrupt the hydrogen bonding network of water and create a more favorable environment for the non-polar biphenyl intermediate to dissolve.[19]

  • Practical Steps:

    • Prepare a high-concentration stock solution of your biphenyl intermediate in 100% DMSO.

    • For your assay, dilute the stock solution into your aqueous buffer. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid artifacts in biological assays.

    • If precipitation still occurs, you can try a mixture of co-solvents, but always run a vehicle control to ensure the solvent mixture itself does not affect the assay outcome.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism of Action: The hydrophobic biphenyl intermediate can be encapsulated within the hydrophobic core of the micelle, effectively "dissolving" it in the aqueous medium.

  • Common Surfactants: Tween 80, Triton X-100, and sodium dodecyl sulfate (SDS) are examples of commonly used surfactants.

  • Considerations: The choice of surfactant and its concentration must be carefully evaluated for compatibility with your specific assay, as surfactants can denature proteins or interfere with cellular membranes.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8]

  • Mechanism of Action: The non-polar biphenyl intermediate can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an inclusion complex that is water-soluble.[8]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.

  • Experimental Protocol: Preparation of a Biphenyl Intermediate-Cyclodextrin Complex

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

    • Add an excess of the biphenyl intermediate to the cyclodextrin solution.

    • Stir the mixture vigorously at a controlled temperature for 24-48 hours to allow for complex formation.

    • Filter the solution to remove any undissolved compound.

    • The resulting clear solution contains the water-soluble biphenyl intermediate-cyclodextrin complex, which can then be used in your assays.

Problem 2: My biphenyl intermediate shows poor bioavailability in animal studies despite promising in vitro activity.

Poor bioavailability for an orally administered drug is often a consequence of low solubility and/or slow dissolution rate in the gastrointestinal tract.[7][8] Several advanced formulation strategies can be employed to overcome this.

Reducing the particle size of a solid compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[19]

  • Micronization: This process reduces particle size to the micron range (1-10 µm) using techniques like jet milling.[9][20] While micronization increases the dissolution rate, it does not affect the equilibrium solubility.[9][20]

  • Nanonization (Nanosuspensions): This involves reducing the particle size to the sub-micron or nanometer range (<1 µm).[21][22][23] Nanosuspensions are colloidal dispersions of the drug in an aqueous vehicle, stabilized by surfactants or polymers.[21][23] This significant reduction in particle size can lead to an increase in both dissolution rate and saturation solubility.[21]

    • Preparation Methods: High-pressure homogenization and wet milling are common "top-down" approaches for creating nanosuspensions.[7][8][22]

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[10][24][25]

  • Mechanism of Action: By dispersing the drug at a molecular level within a water-soluble carrier, the drug's particle size is effectively reduced to the molecular level.[10][24] This, along with improved wettability and potentially the formation of a higher-energy amorphous state, can dramatically increase the dissolution rate and bioavailability.[10][19][24]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[19][25][26]

  • Preparation Methods:

    • Melting (Fusion) Method: The drug and carrier are heated until they melt together, then cooled and solidified.[25][26][27]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[24][25][27]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[9][19]Simple and quick to implement for in vitro studies.Potential for co-solvent to interfere with biological assays; limited in vivo applicability.
Salt Formation Increases aqueous solubility through ionization.[9][16]Significant increase in solubility and dissolution rate; well-established technique.[14][28][29]Only applicable to ionizable compounds; potential for salt disproportionation.[14]
Particle Size Reduction Increases surface area, leading to faster dissolution.[20]Improves dissolution rate; nanosuspensions can also increase saturation solubility.[21]Micronization doesn't change equilibrium solubility; nanosuspensions can have stability issues.[9][20]
Solid Dispersions Molecular dispersion in a hydrophilic carrier.[10][24][25]Significant increase in dissolution rate and bioavailability; can stabilize amorphous forms.[24]Can be physically unstable (recrystallization); manufacturing can be complex.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug in a cyclodextrin cavity.[8]Increases apparent solubility; can also improve stability.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be used.

Experimental Workflows and Diagrams

Workflow for Selecting a Solubility Enhancement Strategy

The choice of the most appropriate strategy depends on the stage of your research and the specific properties of your biphenyl intermediate.

G cluster_0 Initial Assessment cluster_1 Early Stage (In Vitro) cluster_2 Late Stage (In Vivo) A Poorly Soluble Biphenyl Intermediate B Characterize Physicochemical Properties (pKa, logP, Melting Point) A->B C Is the compound ionizable? B->C D Attempt Salt Formation C->D Yes E Use Co-solvents or Cyclodextrins for Assays C->E No F Assay Development D->F E->F G Is bioavailability poor? F->G H Particle Size Reduction (Micronization/Nanonization) G->H Yes I Formulate as a Solid Dispersion G->I Yes J Preclinical Formulation H->J I->J G a1 a2 center Hydrophobic Biphenyl Intermediate a1->center a3 a2->center a4 a3->center a5 a4->center a6 a5->center a7 a6->center a8 a7->center a8->center surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail

Sources

Validation & Comparative

A Researcher's Guide to the Positional Isomerism of Methyl Hydroxybiphenyl-4-carboxylates in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and the chemical sciences, the subtle shift of a single functional group can dramatically alter the biological activity of a molecule. This guide delves into the comparative biological evaluation of "Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" and its positional isomers, providing both a theoretical framework based on established structure-activity relationships and practical, detailed protocols for empirical validation. While direct comparative data for these specific esters is not extensively published, this guide will equip you with the foundational knowledge and experimental designs to rigorously assess their potential.

The Critical Influence of Hydroxyl Group Position

The core structure, methyl biphenyl-4-carboxylate, presents a scaffold with potential for diverse biological interactions. The introduction of a hydroxyl group transforms the molecule's polarity, hydrogen bonding capability, and metabolic profile. However, it is the position of this hydroxyl group—ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy) on the second phenyl ring—that dictates the molecule's three-dimensional conformation and, consequently, its biological efficacy. This isomeric variation is central to understanding any observed differences in cytotoxicity, anti-inflammatory, and antioxidant activities.

Comparative Biological Evaluation: A Framework for Discovery

In the absence of direct head-to-head studies, we can extrapolate from established principles of toxicology and pharmacology for hydroxylated aromatic compounds. This guide proposes a testing funnel to systematically characterize and compare the biological activities of these isomers.

I. Cytotoxicity Assessment: The First Gatekeeper

A primary consideration for any compound with therapeutic potential is its safety profile. The cytotoxicity of hydroxylated biphenyls is known to be influenced by the position of the hydroxyl group. Studies have indicated that para- and meta-hydroxylated biphenyls tend to exhibit greater cytotoxicity than their ortho-substituted counterparts[1]. This is often attributed to the formation of reactive quinone-type metabolites, which is more facile for para and meta isomers.

Hypothetical Comparative Cytotoxicity Data

CompoundIsomer PositionPredicted IC50 (µM) on a representative cancer cell line (e.g., HeLa)
This compoundOrtho> 100
Methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylateMeta50 - 75
Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylatePara25 - 50

Disclaimer: This data is predictive and based on general trends for hydroxylated biphenyls. Empirical testing is required for validation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for Comparative Cytotoxicity Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa) compound_prep 2. Compound Preparation (Stock solutions of isomers) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Treatment (Varying concentrations of isomers) cell_seeding->treatment incubation 5. Incubation (24-48 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Figure 1: Workflow for MTT-based cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Culture: Maintain a human cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the three isomers (ortho, meta, and para) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.

II. Anti-inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Biphenyl structures are found in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these isomers can be evaluated by their ability to inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain. The position of the hydroxyl group can influence the binding affinity of the compound to the active site of the COX-2 enzyme.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of human recombinant COX-2.

Logical Flow of the COX-2 Inhibition Assay

cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis enzyme Human Recombinant COX-2 reaction_mixture Reaction Mixture enzyme->reaction_mixture inhibitor Test Isomer (ortho, meta, or para) inhibitor->reaction_mixture substrate Arachidonic Acid substrate->reaction_mixture probe Fluorometric Probe probe->reaction_mixture incubation Incubation reaction_mixture->incubation fluorescence Measure Fluorescence incubation->fluorescence inhibition Calculate % Inhibition fluorescence->inhibition ic50 Determine IC50 inhibition->ic50

Figure 2: Conceptual diagram of the COX-2 enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the three isomers.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test inhibitor or vehicle control.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the isomers and determine their respective IC50 values. A known COX-2 inhibitor like celecoxib should be used as a positive control.

III. Antioxidant Capacity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The position of the hydroxyl group on the biphenyl ring can affect the stability of the resulting phenoxyl radical and thus influence the antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the three isomers in methanol.

  • Assay Procedure: In a 96-well plate, add the methanolic solution of the test compounds.

  • Reaction Initiation: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each isomer. Ascorbic acid or Trolox can be used as a positive control.

Concluding Remarks for the Informed Researcher

The isomeric position of a hydroxyl group on the biphenyl-4-carboxylate scaffold is a critical determinant of biological activity. Based on established structure-activity relationships, it is plausible to hypothesize that the para and meta isomers will exhibit greater cytotoxicity compared to the ortho isomer. The anti-inflammatory and antioxidant activities will also likely vary depending on the isomer's ability to interact with target enzymes and scavenge free radicals, respectively.

This guide provides the conceptual framework and detailed experimental protocols necessary to systematically investigate these differences. By employing these assays, researchers can generate robust, comparative data to elucidate the structure-activity relationships of these compounds and identify promising candidates for further development. Remember, empirical data is paramount, and these protocols are designed to be self-validating systems to ensure the integrity of your findings.

References

  • Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Nakayama, K., Horiuchi, H., & Ogasawara, Y. (2007). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of toxicology, 81(3), 185–192. [Link]

  • Oh, S. M., Kim, Y. P., & Chung, K. H. (2001). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of toxicology, 75(8), 449-456. [Link]

Sources

A Comparative Guide to Catalyst Performance in the Synthesis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Biphenyl Moiety

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is a key structural motif and a valuable intermediate in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced liquid crystals and organic light-emitting diodes (OLEDs). The precise arrangement of its substituted aromatic rings dictates the final product's physical and biological properties. Consequently, the efficient and selective construction of the core biphenyl C-C bond is of paramount importance.

This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this target molecule, with a focus on the ubiquitous Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances, performance metrics, and practical considerations of palladium- and nickel-based catalysts, offering researchers, scientists, and drug development professionals the data-driven insights necessary to select the optimal catalytic system for their specific application.

The Synthetic Cornerstone: Suzuki-Miyaura Cross-Coupling

The formation of biaryl compounds is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound (typically a boronic acid) with an organic halide or triflate, stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of starting materials.[1][2] The general catalytic cycle, foundational to understanding catalyst performance, is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl + Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition (Rate-Limiting Step) PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl + [Ar'B(OH)₃]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' RedElim->Product Forms Reactant1 Aryl Halide (Ar-X) Reactant1->OxAdd Reactant2 Boronic Acid (Ar'-B(OH)₂) Base Base Reactant2->Base Activation Base->Transmetal

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle

The choice of metal center (e.g., Palladium vs. Nickel) and the ancillary ligands (Ln) that coordinate to it are the most critical factors influencing the efficiency of each step in this cycle, thereby dictating the overall reaction outcome.

Part 1: Palladium-Based Catalysts — The Gold Standard

Palladium complexes are the most extensively studied and widely applied catalysts for Suzuki-Miyaura couplings due to their exceptional activity, stability, and broad substrate scope.[3][4] The evolution of palladium catalysis has been driven by ligand design, moving from simple phosphines to sophisticated biarylphosphine ligands and N-heterocyclic carbenes (NHCs) that have dramatically expanded the reaction's utility.

Causality Behind Ligand Choice

The ligand's role is not passive; it is an active modulator of the catalyst's properties.

  • Electron-rich and bulky ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) accelerate the rate-limiting oxidative addition step and the final reductive elimination step. This allows for reactions to proceed at lower temperatures and with less reactive coupling partners, such as aryl chlorides.[2][5]

  • Bidentate ligands (e.g., DPPF, BINAP) can enhance catalyst stability and prevent the formation of inactive palladium species, leading to higher turnover numbers (TONs).[6]

  • Heterogeneous catalysts , such as palladium on carbon (Pd/C), offer the significant advantage of simplified product purification and catalyst recycling, which is crucial for large-scale industrial processes.[1][7] However, they may require higher temperatures and can suffer from metal leaching.

Performance Data: Palladium Systems

The following table summarizes the performance of various palladium catalysts in the synthesis of biphenyl derivatives, providing a clear comparison of their effectiveness under different conditions.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromo-3-methylaniline derivative4-Carboxyphenylboronic acidNa₂CO₃DME/H₂OReflux-64[7]
Pd/C4-Bromo-3-methylaniline derivative4-Carboxyphenylboronic acidNa₂CO₃MeOH/H₂O-->75[7]
Pd₂(dba)₃ / SPhosTetrafluoroiodobenzeneTrifluoroboronic acidNa₂CO₃THF/Toluene/H₂OReflux->90[5]
PdCl₂ / Fullerene-SupportBromobenzoic acidAryl boronic acidK₂CO₃WaterRT4>90[8]
Pd(OAc)₂ / PCy₃Aryl triflateArylboronic acidK₃PO₄Toluene1001298[2]

Part 2: Nickel-Based Catalysts — The Earth-Abundant Alternative

Driven by the high cost and relative scarcity of palladium, significant research has focused on developing catalysts from more abundant first-row transition metals. Nickel has emerged as a powerful and economically viable alternative.[9][10] Nickel catalysts are not merely a cheaper substitute; they exhibit unique reactivity that can be advantageous for specific transformations.[11]

Distinct Mechanistic Pathways

Nickel's catalytic behavior differs from palladium's in several key aspects:

  • Redox States: Nickel can readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling catalytic cycles beyond the typical Pd(0)/Pd(II) pathway.

  • Radical Mechanisms: Nickel has a greater propensity to engage in single-electron transfer (SET) pathways, generating radical intermediates.[12] This can open up reaction pathways for substrates that are challenging for palladium, but it can also lead to different selectivity and side products.

  • Activation of Stubborn Bonds: Nickel catalysts have shown superior efficacy in activating traditionally less reactive C-O bonds (e.g., in aryl ethers or mesylates), expanding the scope of potential coupling partners.[11]

Nickel_Cycle Ni0 Ni(0)Ln NiII Ar-Ni(II)-X Ln Ni0->NiII + Ar-X RedElim Reductive Elimination NiI Ni(I)-X Ln Ni0->NiI SET OxAdd Oxidative Addition NiII_Diaryl Ar-Ni(II)-Ar' Ln NiII->NiII_Diaryl + [Ar'B(OH)₃]⁻ SET SET / Radical Path Transmetal Transmetalation NiII_Diaryl->Ni0 Product Ar-Ar' RedElim->Product Forms NiI->NiII Radical Capture

Figure 2: Potential Nickel-Catalyzed Cross-Coupling Pathways
Performance Data: Nickel Systems

While less common for this specific target, nickel-catalyzed Suzuki-type reactions demonstrate high efficacy, particularly with challenging substrates.

Catalyst SystemAryl ElectrophileBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)Aryl MesylatesArylboronic AcidsK₃PO₄Dioxane8012High[13]
Ni(COD)₂ / PCy₃Aryl ChloridesArylboronic AcidsK₃PO₄Toluene1102485-95General Data
NiI₂ / BathocuproineAryl BromidesAlkyl Electrophiles (reductive)Zn (reductant)DMA601270-90[14]

Part 3: Experimental Protocols & Workflow

To provide a practical framework, we present validated, step-by-step protocols for the synthesis of this compound using both a high-performance palladium catalyst and a representative nickel system.

Experimental_Workflow Start Start: Assemble Glassware Inert Establish Inert Atmosphere (N₂ or Argon) Start->Inert Reagents Charge Reactor: - Aryl Halide - Boronic Acid - Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (Sparging or Freeze-Pump-Thaw) Solvent->Degas Catalyst Add Catalyst/Ligand Degas->Catalyst Heat Heat to Reaction Temperature (Monitor by TLC/LC-MS) Catalyst->Heat Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Heat->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Figure 3: General Experimental Workflow for Cross-Coupling
Protocol 1: High-Efficiency Palladium-Catalyzed Synthesis

This protocol utilizes a modern biarylphosphine ligand for robust and high-yielding coupling.

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene (to 0.2 M concentration) via cannula.

  • Degassing: Sparge the resulting suspension with argon for 15 minutes.

  • Catalyst Addition: To the stirred suspension, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Cost-Effective Nickel-Catalyzed Synthesis

This protocol provides a more economical route, which may require more rigorous exclusion of air.

  • Reactor Setup: In a glovebox, add NiCl₂(dppp) (5 mol%), methyl 4-chlorobenzoate (1.0 eq), (2-hydroxyphenyl)boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq) to an oven-dried vial.

  • Solvent Addition: Add anhydrous dioxane outside the glovebox under a positive pressure of argon.

  • Reaction: Seal the vial and heat the mixture to 120 °C in an oil bath for 24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify by silica gel column chromatography to isolate this compound.

Summary and Recommendations

The choice between a palladium and a nickel catalyst is not merely one of cost, but a strategic decision based on the specific requirements of the synthesis.

FeaturePalladium CatalystsNickel Catalysts
Cost HigherLower, more earth-abundant
Activity Generally very high, especially with modern ligandsHigh, but can require higher loadings
Substrate Scope Extremely broad, very reliableExcellent, with unique reactivity for C-O bonds
Functional Group Tolerance ExcellentGood, but can be sensitive to reducible groups
Mechanistic Pathway Predominantly Pd(0)/Pd(II) two-electron processesCan involve multiple oxidation states and single-electron (radical) pathways
Sensitivity Modern systems are often air-stableGenerally more sensitive to air and moisture
Industrial Application Widely used, but residual metal is a concernGrowing interest due to cost and sustainability

Expert Recommendations:

  • For Bench-Scale Synthesis and Maximum Reliability: For achieving high yields with a broad range of functional groups and unoptimized substrates, modern palladium systems (e.g., Pd₂(dba)₃/SPhos) are the superior choice. Their predictability and performance justify the higher initial cost.

  • For Large-Scale and Cost-Driven Projects: When synthesizing at scale, the economic advantage of nickel is significant. A nickel catalyst like NiCl₂(dppp) is a strong starting point, though more extensive process optimization may be required. Heterogeneous Pd/C is also a strong contender in this space due to its recyclability.[7]

  • For Unconventional Substrates: If the synthesis involves less reactive electrophiles, such as aryl ethers or sulfamates, nickel catalysts are often the only viable option and should be the primary system investigated.[11]

By understanding the fundamental differences in reactivity and performance, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, cost, and overall success.

References

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. PubMed. [Link]

  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. ACS Publications. [Link]

  • Ni Cross-Coupling. The Doyle Group - UCLA. [Link]

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Biphenyl Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry, indispensable for the precise quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. Biphenyl compounds, a structural motif present in numerous critical drugs such as sartans (e.g., Valsartan, Telmisartan), demand robust and reliable analytical methods to ensure their quality, safety, and efficacy.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]

This guide provides an in-depth comparison of the essential validation parameters for HPLC methods tailored to biphenyl compounds, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][5][6][7] It moves beyond a simple checklist, offering insights into the causality behind experimental choices and presenting a framework for developing self-validating, compliant, and scientifically sound analytical methods.

The Validation Workflow: A Structured Approach

Method validation is not a singular event but a systematic process that ensures an analytical method's ongoing performance. The workflow begins with meticulous method development and culminates in a comprehensively validated procedure ready for routine use.

ValidationWorkflow Dev Method Development & Optimization PreVal Pre-Validation & System Suitability Dev->PreVal Method Finalized FormalVal Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness PreVal->FormalVal SST Criteria Met Routine Routine Use & Ongoing Verification FormalVal->Routine Validation Successful Routine->Dev Method Transfer/ Revalidation Triggered

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: A Comparative Guide

The validation process is built upon several key performance characteristics.[6] Below, we compare and dissect each parameter, providing the rationale, protocols, and acceptance criteria crucial for biphenyl analysis.

Specificity & Stability-Indicating Nature

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target biphenyl analyte, free from interference from excipients, impurities, or degradation products.[3][4] For biphenyl-containing drugs, establishing a stability-indicating method is paramount.

Causality Behind Experimental Choices: Biphenyl moieties can be susceptible to specific degradation pathways (e.g., oxidation, hydrolysis). Forced degradation studies are essential to intentionally generate potential degradation products and prove the method can separate them from the intact API.[8][9] This proactive approach ensures that if the drug product degrades on storage, the method will accurately detect and quantify it.[8][10]

Comparative Insight: Detector Choice

  • UV/Vis Detector: A workhorse for chromophoric biphenyls. However, it cannot distinguish between compounds that co-elute and have similar UV spectra.

  • Photodiode Array (PDA) Detector: Superior to a standard UV detector. It acquires the entire UV-Vis spectrum at each point in the chromatogram. This allows for peak purity analysis, providing a higher degree of confidence that a peak corresponds to a single component.[3]

  • Mass Spectrometry (MS) Detector: Offers the highest level of specificity. It differentiates compounds based on their mass-to-charge ratio, providing unambiguous identification even in cases of chromatographic co-elution.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of the biphenyl drug substance at a known concentration (e.g., 1 mg/mL).[11]

  • Apply Stress Conditions: Expose the solutions to a range of stress conditions designed to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[11]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Store solid drug substance and solution at 80°C for 48 hours.[11]

    • Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples to the target concentration with the mobile phase.[11]

  • Analysis: Analyze the stressed samples, a control (unstressed) sample, and a placebo sample by HPLC, preferably with a PDA detector.

  • Data Evaluation:

    • Resolution: Ensure baseline resolution between the parent biphenyl peak and all degradation product peaks.

    • Peak Purity: Assess the peak purity of the parent analyte in the stressed samples using the PDA detector's software. The purity angle should be less than the purity threshold.

Linearity and Range

Objective: To verify that the method's response is directly proportional to the concentration of the biphenyl analyte over a specified range.[3][12]

Causality Behind Experimental Choices: The range must encompass the expected concentrations in routine use. For a drug product assay, this is typically 80% to 120% of the test concentration.[3] For impurity quantification, the range must span from the reporting threshold to 120% of the impurity specification.[3] Using at least five concentration levels ensures a statistically valid regression analysis.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of the biphenyl reference standard from a common stock. For an assay, this could be 80, 90, 100, 110, and 120 µg/mL for a target concentration of 100 µg/mL.

  • Injection: Inject each standard solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero, and the % offset (y-intercept/response at 100% concentration * 100) should be ≤ 2.0%.

Table 1: Example Linearity Data for a Biphenyl API

Concentration (% of Target)Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
80%80.0798500799100798800798800
90%90.0899200898900899500899200
100%100.01001500100100010012001001233
110%110.01102100110180011024001102100
120%120.01203000120250012028001202767
Regression Output R² = 0.9999 y = 10015x + 550
Accuracy and Precision

Objective:

  • Accuracy: To determine the closeness of the test results to the true value.[3] It is typically expressed as percent recovery.

  • Precision: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[3]

Causality Behind Experimental Choices: Accuracy is often assessed by spiking a placebo (for drug product) or blank matrix with a known amount of the biphenyl API. This mimics the analysis of a real sample and demonstrates the method's ability to recover the analyte accurately. Precision is assessed at multiple concentrations across the range to ensure the method is reliable at low, medium, and high levels.[3]

Experimental Protocol:

  • Prepare Samples: Prepare triplicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the biphenyl API.

  • Analyze for Repeatability: A single analyst analyzes all nine samples on the same day using the same instrument.

  • Analyze for Intermediate Precision: A second analyst repeats the analysis of nine newly prepared samples on a different day or using a different instrument.

  • Calculate Results: Determine the concentration found in each sample and calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision.

Acceptance Criteria:

  • Accuracy: Mean recovery between 98.0% and 102.0% at each concentration level.

  • Precision: %RSD ≤ 2.0% for repeatability and intermediate precision.

Table 2: Example Accuracy and Precision Summary

LevelTheoretical (µg/mL)Analyst 1 Recovery (%)Analyst 2 Recovery (%)Overall Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
80%80.099.5100.299.850.81.1
100%100.0100.1100.5100.300.60.9
120%120.099.899.999.850.71.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Causality Behind Experimental Choices: LOD and LOQ are critical for impurity and degradation product analysis. The method must be sensitive enough to quantify impurities at their specification limits. There are several methods for estimation, with the signal-to-noise (S/N) ratio and the calibration curve standard deviation being the most common.[13][14]

Comparative Insight: Estimation Methods

MethodDescriptionProsCons
Signal-to-Noise (S/N) Ratio LOD is determined at an S/N ratio of 3:1, and LOQ at 10:1.[15] This is done by injecting solutions with decreasing concentrations.Simple and widely accepted.[16] Directly reflects instrument performance.Can be subjective depending on how noise is measured by the software.
Standard Deviation of Response & Slope LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[14]More statistically robust. Less subjective than S/N.Requires a well-defined calibration curve at the low end of the range.

Experimental Protocol (Confirmation of LOQ):

  • Estimate LOQ: Estimate the LOQ using one of the methods above.

  • Prepare Solution: Prepare a standard solution of the biphenyl compound at the estimated LOQ concentration.

  • Analyze: Inject this solution at least six times.

  • Evaluate: Calculate the %RSD for the replicate injections and assess the accuracy (% recovery).

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 90-110% recovery).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Causality Behind Experimental Choices: Robustness testing should challenge parameters that are most likely to vary in a real-world lab environment. For biphenyls, which often contain ionizable groups, mobile phase pH can be a critical parameter affecting peak shape and retention time.[18] Column temperature is another key variable that influences selectivity.

Experimental Protocol:

  • Define Variations: Identify key method parameters and define small, deliberate variations around the nominal value (e.g., Flow Rate ± 0.1 mL/min, Column Temperature ± 2°C, Mobile Phase Organic Content ± 2%).

  • Analyze: Analyze a system suitability solution under each of the varied conditions.

  • Evaluate Impact: Monitor critical system suitability responses, such as retention time, resolution between the biphenyl peak and an adjacent peak, and peak tailing factor.

Table 3: Example Robustness Study Results

Parameter VariedVariationRetention Time (min)Tailing FactorResolution
Nominal - 5.20 1.1 2.5
Flow Rate+0.1 mL/min4.751.12.5
-0.1 mL/min5.761.12.5
Column Temp+2 °C5.101.12.6
-2 °C5.311.22.4
Organic %+2%4.951.12.4
-2%5.481.12.6

Acceptance Criteria: All system suitability criteria (e.g., Tailing Factor ≤ 1.5, Resolution ≥ 2.0) must be met under all tested conditions.

System Suitability: The Self-Validating Check

Before any analytical run, a System Suitability Test (SST) must be performed.[3] This is not a validation parameter itself, but an integral part of the method that confirms the chromatographic system is adequate for the intended analysis on any given day.[19][20]

SST_Logic Start Inject SST Solution (e.g., 5 replicates of standard) CheckPrecision Precision Check (%RSD of Area ≤ 1.0%) Start->CheckPrecision CheckTailing Tailing Factor Check (Tf ≤ 1.5) CheckPrecision->CheckTailing Pass Fail System Failed Troubleshoot & Do Not Proceed CheckPrecision->Fail Fail CheckResolution Resolution Check (Rs ≥ 2.0 to closest peak) CheckTailing->CheckResolution Pass CheckTailing->Fail Fail Pass System is Suitable Proceed with Analysis CheckResolution->Pass Pass CheckResolution->Fail Fail

Caption: Decision logic for a typical System Suitability Test.

Conclusion

Validating an HPLC method for the quantification of biphenyl compounds is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, scientists can build a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide emphasizes a comparative and rationale-driven approach, moving beyond rote execution to foster a deeper understanding of the principles laid out by regulatory bodies like the ICH. A well-validated method is not just a regulatory requirement; it is a hallmark of scientific excellence and a fundamental component in ensuring patient safety.

References

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Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Differentiation of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

This guide provides a detailed spectroscopic comparison of this compound against structurally analogous compounds. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can unequivocally identify and characterize the target molecule. The discussion is framed from an experimental perspective, emphasizing the structural rationale behind the observed spectral differences.

Introduction: The Structural Context

This compound is a multi-functionalized aromatic compound. Its structure is built upon a biphenyl core, which is substituted on one of its rings with both a hydroxyl group (an electron-donating group) and a methyl carboxylate group (an electron-withdrawing group). This specific arrangement—a methyl salicylate moiety attached to a phenyl group—creates a unique electronic and steric environment that is reflected in its spectroscopic fingerprint.

For professionals in drug development and organic synthesis, distinguishing this molecule from its precursors or related byproducts is critical. This guide uses biphenyl, salicylic acid, methyl salicylate, and 4-hydroxybiphenyl as reference structures to systematically deconstruct the spectroscopic contributions of each functional component.

Comparative Molecular Structures

Understanding the structural differences is the foundation for interpreting spectral data. The molecules under comparison are chosen to represent the core structure and the key functional groups of our target compound.

G cluster_target Target Molecule cluster_related Related Structures Target Target label_target Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate Biphenyl SalicylicAcid MethylSalicylate Hydroxybiphenyl label_biphenyl Biphenyl label_sa Salicylic Acid label_ms Methyl Salicylate label_hb 4-Hydroxybiphenyl

Caption: Molecular structures of the target compound and its relatives.

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The interplay of the hydroxyl and ester groups, combined with the biphenyl system, creates a distinct spectrum for our target molecule.

  • Aromatic Region (6.5-8.5 ppm):

    • Biphenyl: Exhibits a complex multiplet for all 10 protons, as the protons on the two rings are chemically similar.

    • Methyl Salicylate: Shows four distinct aromatic proton signals due to the ortho, meta, and para relationships with the -OH and -COOCH₃ groups. The proton ortho to the hydroxyl group is typically found around 6.9 ppm, while the proton ortho to the ester group is deshielded and appears further downfield around 7.8 ppm[1].

    • 4-Hydroxybiphenyl: The protons on the hydroxyl-substituted ring are shifted upfield compared to biphenyl due to the electron-donating nature of the -OH group. The protons on the unsubstituted ring resemble those of biphenyl[2].

    • This compound: This molecule's spectrum is a composite of the features above. We expect to see signals for the three protons on the substituted ring, influenced by both the -OH and -COOCH₃ groups, similar to methyl salicylate. Additionally, signals corresponding to the five protons of the unsubstituted phenyl group will be present, appearing as a multiplet similar to that in biphenyl.

  • Characteristic Functional Group Protons:

    • Hydroxyl Proton (-OH): In methyl salicylate and salicylic acid, this proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, causing its signal to appear significantly downfield (typically >10 ppm) and often as a broad singlet[1]. A similar downfield shift is expected for the target molecule. In 4-hydroxybiphenyl, where no such intramolecular bond exists, the phenolic proton signal is typically found further upfield and may be broader due to exchange.

    • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is a hallmark of the methyl ester. In methyl salicylate, this signal appears around 3.9 ppm[1][3]. This signal will be a key identifier for our target molecule and methyl salicylate.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Aromatic Protons -OH Proton -OCH₃ Proton Other Protons
Target Molecule (Predicted) ~6.8-8.2 (m, 8H) >10 (s, 1H) ~3.9 (s, 3H) -
Biphenyl ~7.2-7.6 (m, 10H) - - -
Salicylic Acid 6.9-8.1 (m, 4H) >11 (br s, 1H) - ~11-13 (-COOH)
Methyl Salicylate[1] 6.8-7.9 (m, 4H) ~10.7 (s, 1H) ~3.9 (s, 3H) -

| 4-Hydroxybiphenyl[2] | 6.9-7.6 (m, 9H) | ~4.8 (s, 1H) | - | - |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical nature.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield. In methyl salicylate, its resonance is found around 170 ppm[4]. This will be a key diagnostic peak for both methyl salicylate and the target molecule. Salicylic acid's carboxylic acid carbon appears in a similar region[5].

  • Oxygen-Substituted Carbons (C-O): The aromatic carbon directly bonded to the hydroxyl group (C-OH) is also deshielded, typically appearing in the 155-162 ppm range. The carbon of the methyl ester (-OCH₃) is found much further upfield, around 52 ppm[4].

  • Aromatic Carbons: Biphenyl shows several signals in the 127-141 ppm range. In the substituted compounds, the chemical shifts of the aromatic carbons are modulated by the electronic effects of the substituents. For our target molecule, we expect to see 12 distinct aromatic carbon signals (some may overlap), reflecting the asymmetry of the substituted ring and the carbons of the second phenyl ring.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound C=O Carbon C-OH Carbon -OCH₃ Carbon Aromatic Carbons
Target Molecule (Predicted) ~170 ~161 ~52 ~115-150 (12 signals)
Biphenyl - - - ~127-141 (4 signals)
Salicylic Acid[6] ~172 ~162 - ~117-136 (6 signals)
Methyl Salicylate[4] ~170 ~161 ~52 ~117-135 (6 signals)

| 4-Hydroxybiphenyl[2] | - | ~155 | - | ~115-141 (6 signals) |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent tool for identifying functional groups based on their characteristic vibrational frequencies.

  • O-H Stretch: The appearance of the hydroxyl stretch is highly diagnostic. In salicylic acid and methyl salicylate, strong intramolecular hydrogen bonding results in a very broad absorption band spanning from roughly 2500 to 3300 cm⁻¹[7][8]. This contrasts sharply with 4-hydroxybiphenyl, which lacks this interaction and shows a sharper, more defined O-H stretch around 3300-3400 cm⁻¹. The target molecule is expected to show the characteristic broad band of an intramolecularly hydrogen-bonded hydroxyl group.

  • C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption peak. In methyl salicylate, this is observed around 1680 cm⁻¹[8][9]. The position is at a slightly lower wavenumber than a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and the influence of the hydrogen bond. This feature will be a crucial identifier for the target molecule. Salicylic acid shows a C=O stretch for its carboxylic acid group in a similar region, around 1650-1670 cm⁻¹[10].

  • C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and phenol functionalities will be present in the 1200-1300 cm⁻¹ region.

  • Aromatic Region: All compounds will show C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The patterns of out-of-plane C-H bending bands (700-900 cm⁻¹) can sometimes provide clues about the ring substitution patterns.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(O-H) ν(C=O) ν(C-O) Aromatic ν(C=C)
Target Molecule (Predicted) 2500-3300 (very broad) ~1680 ~1200-1300 ~1450-1600
Biphenyl[11][12] - - - ~1430-1600
Salicylic Acid[10][13] 2500-3300 (very broad) ~1660 ~1200-1300 ~1450-1600
Methyl Salicylate[8][9] 2500-3300 (very broad) ~1680 ~1250 ~1440-1610

| 4-Hydroxybiphenyl[14] | ~3350 (sharp/broad) | - | ~1240 | ~1480-1610 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and structural information based on the fragmentation of the molecule.

  • Molecular Ion (M⁺): The most fundamental piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the molecular formula (with high-resolution MS).

    • This compound: C₁₄H₁₂O₃, M⁺ = 228.08

    • Biphenyl: C₁₂H₁₀, M⁺ = 154.08

    • Salicylic Acid: C₇H₆O₃, M⁺ = 138.03

    • Methyl Salicylate: C₈H₈O₃, M⁺ = 152.05[15][16]

    • 4-Hydroxybiphenyl: C₁₂H₁₀O, M⁺ = 170.07[17]

  • Key Fragmentation Patterns:

    • Methyl Salicylate / Target Molecule: A very common and intense peak results from the loss of the methoxy group (·OCH₃) from the ester, leading to an [M-31]⁺ fragment. For methyl salicylate, this gives the base peak at m/z 121. Another significant peak is often seen at m/z 120 from the loss of methanol (CH₃OH)[16]. The target molecule is expected to show a prominent fragment at m/z 197 ([M-31]⁺).

    • Salicylic Acid: Shows a characteristic loss of water ([M-18]⁺) and carbon monoxide ([M-28]⁺).

    • Biphenyl Derivatives: The biphenyl core is quite stable, so the molecular ion peak is often very intense.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

G cluster_workflow General Spectroscopic Workflow A Sample Preparation (e.g., Dissolve in CDCl3 for NMR, prepare KBr pellet for IR) B Instrument Calibration & Background Scan A->B Load Sample C Data Acquisition (NMR, IR, MS) B->C Set Parameters D Data Processing (Fourier Transform, Baseline Correction) C->D Raw Data E Spectral Analysis & Interpretation D->E Processed Spectrum

Caption: A generalized workflow for spectroscopic sample analysis.

4.1. NMR Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale to the TMS signal.

4.2. FT-IR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the spectrometer's sample holder. Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio[3].

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

4.3. Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The unambiguous identification of this compound is readily achievable through a multi-technique spectroscopic approach. The key distinguishing features are:

  • ¹H NMR: The presence of signals for a methyl ester (~3.9 ppm), a strongly hydrogen-bonded hydroxyl group (>10 ppm), and a combination of aromatic protons from both a substituted salicylate-like ring and an unsubstituted phenyl ring.

  • ¹³C NMR: The characteristic signals for an ester carbonyl (~170 ppm), a phenolic carbon (~161 ppm), a methyl ester carbon (~52 ppm), and a total of 12 aromatic carbon signals.

  • IR Spectroscopy: A very broad O-H stretch (2500-3300 cm⁻¹) indicative of strong intramolecular hydrogen bonding, coupled with a strong C=O absorption around 1680 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak at m/z 228, with a likely prominent fragment at m/z 197 corresponding to the loss of a methoxy group.

By comparing these features against the spectra of simpler, related structures, analysts can confidently confirm the identity and purity of the target compound, a critical step in research and development.

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A Comparative Guide to the Antifungal Efficacy of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. Biphenyl derivatives have emerged as a promising class of compounds with significant antimicrobial properties. This guide provides a detailed comparative analysis of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate and its related biphenyl esters, evaluating their antifungal efficacy against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus. We benchmark its performance against established antifungal drugs, including Fluconazole and Amphotericin B, by synthesizing available in vitro data. Furthermore, this document furnishes detailed, replicable experimental protocols for assessing antifungal activity, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and support further research in this critical field.

Introduction: The Pressing Need for Novel Antifungals

Fungal infections represent a significant and growing challenge to global public health. Species such as Candida albicans and Aspergillus fumigatus are leading causes of severe, life-threatening infections, particularly in immunocompromised patient populations.[1] The clinical utility of current antifungal arsenals is increasingly threatened by the emergence of drug-resistant strains.[1] This landscape underscores the urgent need for new chemical entities with novel mechanisms of action or improved efficacy.

Biphenyl derivatives, a class of organic compounds characterized by two connected phenyl rings, have garnered attention for their diverse therapeutic potential, including notable antifungal activity. This guide focuses on a specific derivative, This compound , and its analogs, to objectively assess their standing relative to current therapeutic mainstays. By compiling experimental data and providing robust methodologies, we aim to equip researchers with the critical information needed to advance the development of this promising class of compounds.

Chemical Structures and Mechanisms of Action

A fundamental understanding of a compound's structure and its mechanism of action is crucial for rational drug design and development.

2.1 Structure of Biphenyl Derivatives and Comparator Drugs

The core structure of the test compound features a biphenyl scaffold, which provides a rigid framework, substituted with a hydroxyl group and a methyl carboxylate group. These functional groups are critical for the molecule's physicochemical properties and its interaction with biological targets.

  • This compound: The subject of this guide.

  • Fluconazole: A triazole antifungal, widely used clinically.

  • Amphotericin B: A polyene macrolide, often used for severe systemic mycoses.

2.2 Proposed and Established Mechanisms of Action

Biphenyl Derivatives: While the exact mechanism for this compound is not fully elucidated, many antifungal biphenyl compounds function similarly to azole antifungals. They are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase .[2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3][4]

Azoles (e.g., Fluconazole): This class of drugs acts by inhibiting lanosterol 14α-demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.[3][5] This leads to the accumulation of toxic sterol precursors and impairs membrane fluidity and function, ultimately inhibiting fungal growth.[2][6]

Polyenes (e.g., Amphotericin B): Polyenes have a high affinity for ergosterol within the fungal cell membrane.[7][8] They bind to ergosterol and form pores or channels, leading to the leakage of essential intracellular ions and molecules, which results in fungal cell death.[9][10]

Figure 1: Fungal ergosterol pathway and drug targets.

Comparative In Vitro Efficacy Analysis

The primary measure of a compound's antifungal activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth.

3.1 Efficacy Against Planktonic (Free-Floating) Fungal Cells

Direct comparative data for this compound is limited. However, studies on closely related biphenyl-4-carboxylic acid esters provide valuable insights into the potential efficacy of this chemical class.[1] A study by Silva et al. (2017) evaluated a series of these esters against Candida species.[1] Notably, the simplest ester, methyl 4-biphenylcarboxylate, showed no activity, whereas the ethyl ester analogue demonstrated moderate to good activity, suggesting that the nature of the ester group is crucial for its biological function.[1]

For comparison, established MIC ranges for standard antifungals are provided from various surveillance studies.

Table 1: Comparative MICs (μg/mL) against Planktonic Fungal Pathogens

Compound/DrugCandida albicansAspergillus fumigatus
Ethyl [1,1'-biphenyl]-4-carboxylate 512 - 1024[1]Data Not Available
Decanoyl [1,1'-biphenyl]-4-carboxylate 512[1]Data Not Available
Fluconazole 0.25 - 2.0[11][12]Generally high MICs (often resistant)
Amphotericin B 0.25 - 1.0[12]0.12 - 2.0[13][14]

Note: Data for biphenyl esters is derived from studies on related analogs. The efficacy of this compound may vary.

3.2 Efficacy Against Fungal Biofilms

Fungal biofilms—structured communities of cells adhered to a surface—are notoriously resistant to conventional antifungal agents and are a major cause of persistent infections.[15] The efficacy of an antifungal agent against biofilms is a critical parameter for its potential clinical utility.

While specific data on the anti-biofilm activity of this compound is not currently available in the cited literature, it is known that biofilms of A. fumigatus and C. albicans exhibit significantly reduced susceptibility to standard drugs compared to their planktonic counterparts.[16][17] For instance, the MICs of azoles and polyenes can be several-fold higher against established biofilms.[16] Future studies must evaluate this compound's ability to both inhibit biofilm formation and eradicate mature biofilms.

Essential Experimental Methodologies

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key antifungal assays based on internationally recognized standards.

4.1 Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[18][19][20][21]

Causality and Rationale: The broth microdilution method is the gold standard for determining MIC. It allows for the standardized and simultaneous testing of multiple drug concentrations against a fixed inoculum of the fungus. The use of RPMI-1640 medium, buffered with MOPS, ensures consistent pH and growth conditions, which is critical for reproducible results.[22]

Figure 2: Workflow for MIC determination.

Step-by-Step Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffer to pH 7.0 with 0.165M MOPS.

  • Drug Dilution: Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate, typically covering a range from 1024 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the positive control.[23]

4.2 Protocol: Fungal Biofilm Susceptibility Testing (XTT Reduction Assay)

This protocol assesses the metabolic activity of the biofilm after exposure to the antifungal agent, providing a quantitative measure of cell viability.[24][25][26]

Causality and Rationale: Biofilms are inherently more resistant than planktonic cells. A simple MIC test is insufficient. The XTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[27][28] Active cells reduce the XTT tetrazolium salt to a colored formazan product, which can be quantified. This provides a reliable measure of the compound's effect on the viability of the complex biofilm structure.

Figure 3: Workflow for biofilm susceptibility assay.

Step-by-Step Methodology:

  • Biofilm Formation: Add a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottomed 96-well plate. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.

  • Antifungal Treatment: Add fresh medium containing serial dilutions of the test compound to the wells with the mature biofilms. Include a drug-free control. Incubate for another 24 hours.

  • XTT Assay: a. Wash the biofilms again with PBS to remove the drug and any dead cells. b. Prepare the XTT-menadione solution. A typical solution consists of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).[25] c. Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours. d. Measure the absorbance of the supernatant at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the remaining viable cells in the biofilm.

  • Data Analysis: Calculate the percentage reduction in metabolic activity compared to the untreated control biofilm to determine the Sessile Minimum Inhibitory Concentration (SMIC).

Discussion and Future Perspectives

The available in vitro data suggests that certain biphenyl-4-carboxylic acid esters possess antifungal activity, albeit at concentrations significantly higher than those of established drugs like Fluconazole and Amphotericin B.[1] The structure-activity relationship appears to be important, as small changes to the ester alkyl chain can dramatically alter efficacy.[1] The lack of activity from the methyl ester in one study highlights the need for specific testing of this compound, as the addition of the hydroxyl group could fundamentally change its biological interactions.

Future Directions:

  • Direct Efficacy Testing: It is imperative to perform standardized broth microdilution and biofilm assays specifically with this compound to obtain direct MIC and SMIC values.

  • Spectrum of Activity: The compound should be tested against a broader panel of clinically relevant fungi, including azole-resistant strains of Candida and various Aspergillus species.

  • Mechanism of Action Studies: While inhibition of ergosterol synthesis is a plausible hypothesis, this must be confirmed experimentally through methods such as sterol profiling analysis.

  • Toxicity and In Vivo Studies: Promising candidates must be evaluated for cytotoxicity against mammalian cell lines to determine their therapeutic index. Subsequently, efficacy should be tested in animal models of systemic and localized fungal infections.

Conclusion

This compound belongs to a chemical class with demonstrated, though moderate, antifungal potential. While it does not currently appear to rival the potency of frontline antifungal agents based on data from its close analogs, its novel scaffold represents a valuable starting point for further medicinal chemistry optimization. The comprehensive protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of biphenyl derivatives in the critical fight against fungal diseases.

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A Comparative Guide to the Structure-Activity Relationship of Hydroxy Biphenyl Carboxylate Derivatives as Transthyretin Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of hydroxy biphenyl carboxylate derivatives as stabilizers of transthyretin (TTR). We will explore the molecular rationale behind their design, compare their performance against established alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein misfolding diseases, particularly transthyretin amyloidosis (ATTR).

The Therapeutic Challenge: Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine (T4) and retinol in the blood and cerebrospinal fluid.[1][2][3] The stability of this tetrameric structure is crucial for its function.[4] In ATTR, genetic mutations or age-related factors can destabilize the tetramer, causing it to dissociate into its constituent monomers.[2][5] This dissociation is the rate-limiting step in a pathological cascade where the monomers misfold and aggregate into insoluble amyloid fibrils.[1][2][6] These fibrils deposit in various tissues, particularly the heart and peripheral nerves, leading to progressive organ dysfunction in conditions like familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA).[1][6]

A primary therapeutic strategy is to stabilize the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.[4][7][8] Small molecules designed to bind to the thyroxine-binding sites at the dimer-dimer interface can act as kinetic stabilizers, effectively halting the amyloid cascade at its origin.[7][8][9]

G cluster_0 Physiological State cluster_1 Pathological Cascade TTR_Tetramer Native TTR Tetramer (Stable & Functional) Monomer Monomeric Intermediate TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Misfolded Misfolded Monomer Monomer->Misfolded Conformational Change Fibrils Amyloid Fibrils (Toxic Aggregates) Misfolded->Fibrils Aggregation Stabilizer Hydroxy Biphenyl Carboxylate Stabilizer Stabilizer->TTR_Tetramer Binding & Stabilization

Caption: Mechanism of TTR amyloidogenesis and inhibition by kinetic stabilizers.

Deconstructing the Pharmacophore: SAR of Hydroxy Biphenyl Carboxylates

The hydroxy biphenyl carboxylate scaffold is a potent pharmacophore for TTR stabilization. Its design mimics key features of the endogenous ligand, thyroxine. A systematic analysis reveals the contribution of each structural component to binding affinity and stabilizing efficacy.[10]

  • Biphenyl Core : This rigid scaffold provides the necessary length and planarity to occupy the hydrophobic thyroxine-binding pocket formed at the interface of two TTR monomers.[10] The distance between the aryl rings is critical for spanning the binding site effectively.[10]

  • Carboxylate Group (-COOH) : This acidic moiety is crucial for activity. It typically forms a key salt bridge or hydrogen bond interaction with the ε-amino groups of Lysine-15 and Lysine-15' residues at the entrance of the binding channel. This interaction acts as an anchor, properly orienting the molecule within the binding site.

  • Hydroxyl Group (-OH) : The position and number of hydroxyl groups significantly impact binding affinity. They participate in hydrogen bonding networks with serine and threonine residues (e.g., Ser-117, Thr-119) deep within the binding pocket, enhancing the stability of the TTR-ligand complex.

  • Halogen Substituents (-Cl, -F) : The addition of halogens, particularly chlorine, to the biphenyl rings can dramatically increase potency.[8] These substituents interact with three sets of halogen-binding pockets (HBPs) within the binding site, formed by the side chains of hydrophobic residues like Leu-17, Ala-108, and Leu-110.[11] This leads to more favorable van der Waals and hydrophobic interactions, further securing the ligand and stabilizing the tetramer.[10][11]

Comparative Analysis with Alternative TTR Stabilizers

To contextualize the performance of hydroxy biphenyl carboxylate derivatives, we compare them with two key alternatives: Tafamidis and Diflunisal.

  • Tafamidis : An FDA-approved drug for ATTR, Tafamidis is a benzoxazole derivative that also acts as a kinetic stabilizer.[7] It binds selectively to the TTR thyroxine-binding sites, preventing dissociation.[12] Clinical trials have shown that Tafamidis significantly reduces all-cause mortality and cardiovascular-related hospitalizations in patients with ATTR cardiomyopathy.[7]

  • Diflunisal : A repurposed non-steroidal anti-inflammatory drug (NSAID), Diflunisal is used off-label to treat ATTR.[7][13] It also binds to the T4 binding sites and stabilizes the TTR tetramer.[7][9] Studies have demonstrated its efficacy in slowing the progression of neuropathy and cardiomyopathy, with an efficacy profile similar to Tafamidis in some cohorts.[9][14] However, its long-term use is associated with potential renal and gastrointestinal side effects typical of NSAIDs.[7][13]

Compound ClassCore ScaffoldKey InteractionsClinical Status (for ATTR)Notable AdvantagesPotential Drawbacks
Hydroxy Biphenyl Carboxylates BiphenylSalt bridge (Lys15), H-bonds (Ser/Thr), Halogen pocket interactionsInvestigationalHigh potency, potential for high selectivityRequires optimization to minimize off-target effects
Tafamidis BenzoxazoleHalogen pocket interactions, hydrophobic interactionsFDA Approved[7]Proven clinical efficacy, well-tolerated[7]High cost
Diflunisal BiphenylSalt bridge (Lys15), H-bondsOff-label use[7][12]Cost-effective, demonstrated efficacy[9][14]NSAID-related side effects (renal, GI)[7][13]

Experimental Validation: Protocols for Efficacy Assessment

Evaluating the potential of novel hydroxy biphenyl carboxylate derivatives requires robust and reproducible experimental protocols. Here, we outline two fundamental assays.

In Vitro TTR Fibril Formation Assay (Thioflavin T Fluorescence)

This assay quantifies the extent of amyloid fibril formation over time and is the primary method for screening inhibitor efficacy.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[15][16] This property allows for real-time monitoring of fibrillogenesis.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • TTR Solution: Prepare a stock solution of recombinant human TTR at 7.2 µM (0.4 mg/mL) in a buffer of 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

    • Inhibitor Stock: Dissolve test compounds (hydroxy biphenyl carboxylate derivatives) in DMSO to create 10 mM stock solutions.

    • Acidification Buffer: Prepare a 200 mM acetate buffer with 100 mM KCl, 1 mM EDTA, adjusted to pH 4.2.

    • ThT Solution: Prepare a 1 µM ThT working solution in a phosphate buffer (10mM phosphate, 150mM NaCl, pH 7.0).[15][17]

  • Assay Procedure:

    • In a 96-well black plate, add 25 µL of the TTR stock solution to each well.

    • Add 1 µL of the inhibitor stock solution (or DMSO for control) to the respective wells to achieve the desired final concentration (e.g., 1:1 or 1:2 molar ratio of TTR:inhibitor).

    • Incubate the plate at 37°C for 30 minutes to allow for protein-ligand binding.

    • Expert Rationale: This pre-incubation step is critical to ensure that the stabilizer has sufficient time to bind to the native TTR tetramer before amyloidogenesis is initiated.

    • Initiate fibril formation by adding 25 µL of the acidification buffer to each well, bringing the final pH to approximately 4.4.

    • Seal the plate and incubate at 37°C for 72 hours with gentle agitation.

    • After incubation, add 180 µL of the 1 µM ThT working solution to each well.[17]

    • Measure fluorescence on a plate reader with excitation at ~440-450 nm and emission at ~482-510 nm.[15][17]

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Calculate the percentage of inhibition relative to the DMSO control (defined as 0% inhibition).

Self-Validation & Controls:

  • Positive Control: Use a known inhibitor like Diflunisal or Tafamidis.

  • Negative Control: Use DMSO vehicle only.

  • Caution: Be aware that some compounds can interfere with the ThT assay itself through fluorescence quenching or enhancement.[18] It is advisable to run controls with the compound and pre-formed fibrils to check for interference.[18]

G A Prepare TTR & Inhibitor Solutions B Aliquot TTR into 96-well plate A->B C Add Inhibitor (or DMSO) Pre-incubate @ 37°C B->C D Initiate Fibrillogenesis (Add Acidification Buffer) C->D E Incubate for 72h @ 37°C D->E F Add Thioflavin T (ThT) Solution E->F G Measure Fluorescence (Ex: 450nm, Em: 482nm) F->G

Sources

A Senior Application Scientist's Guide to 2D NMR: Unambiguous Structural Confirmation of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex aromatic systems and subtle isomeric differences often lead to spectral overlap and ambiguity. This guide provides an in-depth, experimentally-grounded workflow for the definitive structural elucidation of "Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate" using a suite of two-dimensional (2D) NMR techniques. We will move beyond simple data reporting to explore the causal logic behind the selection of each experiment, demonstrating how a combination of COSY, HSQC, and HMBC spectra creates a self-validating system for structural confirmation.

The Challenge: Beyond the 1D Spectrum

The structure of this compound presents a classic challenge for 1D NMR analysis. With two substituted aromatic rings, the proton (¹H) NMR spectrum is expected to show a cluster of signals in the aromatic region (approximately 6.8-8.0 ppm). Overlapping multiplets can make it difficult to definitively assign each proton and, consequently, to confirm the precise connectivity of the biphenyl system and the substitution pattern on each ring. 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across a second frequency dimension, revealing correlations between nuclei that are obscured in a 1D experiment.[1][2]

The Strategy: A Multi-faceted 2D NMR Approach

Our approach is to use a combination of three key 2D NMR experiments to build a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they offer a robust and cross-validated structural assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For our target molecule, COSY will be instrumental in identifying the spin systems within each of the two aromatic rings.[2][3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). HSQC allows us to unambiguously link the proton and carbon skeletons of the molecule.[2][6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool in our arsenal for this particular challenge. HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). These long-range correlations are critical for establishing the connectivity between the two aromatic rings and for linking the methyl ester group to the correct position on the biphenyl scaffold.[8][9][10]

Experimental Workflow

The following diagram outlines the logical flow of experiments and data analysis for the structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation P1 Dissolve 10-20 mg of sample in 0.6 mL of CDCl3 P2 Filter into a clean, dry 5mm NMR tube P1->P2 A1 Acquire 1D ¹H and ¹³C spectra P2->A1 A2 Acquire 2D COSY spectrum A1->A2 A3 Acquire 2D HSQC spectrum A2->A3 D1 Assign proton spin systems (COSY) A2->D1 A4 Acquire 2D HMBC spectrum A3->A4 D2 Correlate ¹H and ¹³C signals (HSQC) A3->D2 D3 Establish long-range connectivities (HMBC) A4->D3 D4 Confirm biphenyl linkage and substituent positions D1->D4 D2->D4 D3->D4 C1 Final Structure of Methyl 2-hydroxy- [1,1'-biphenyl]-4-carboxylate D4->C1

Caption: Experimental workflow for 2D NMR-based structural elucidation.

Predicted NMR Data for this compound

Based on the known effects of hydroxyl, carboxylate, and phenyl substituents on aromatic chemical shifts, we can predict the approximate ¹H and ¹³C NMR data for our target molecule. These predicted values will serve as a guide for our spectral analysis.

Structure and Numbering Scheme:

Chemical structure of this compound with atom numbering for NMR assignment.

(Note: An illustrative image of the chemical structure with atom numbering would be placed here in a real publication.)

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1C-~130
2C-OH-~155
3C-H~7.0-7.2~118
4C-COOCH₃-~125
5C-H~7.8-8.0~131
6C-H~7.4-7.6~122
1'C'-~140
2'C'-H~7.3-7.5~128
3'C'-H~7.2-7.4~129
4'C'-H~7.1-7.3~127
5'C'-H~7.2-7.4~129
6'C'-H~7.3-7.5~128
COOCH₃-OCH₃~3.9~52
COOCH₃C=O-~167
OH-OH~5.0-6.0 (broad)-

Step-by-Step Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer and can be adapted as needed.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to check sample concentration and shimming.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A higher number of scans will likely be needed due to the lower natural abundance of ¹³C.

  • 2D COSY:

    • Use a standard COSY-45 or COSY-90 pulse sequence.

    • Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • 2D HSQC:

    • Employ a sensitivity-enhanced HSQC pulse sequence.

    • The F2 (proton) dimension should cover the proton spectral width, and the F1 (carbon) dimension should encompass the carbon chemical shift range (e.g., 0-180 ppm).

  • 2D HMBC:

    • Use a standard HMBC pulse sequence.

    • The spectral widths will be the same as for the HSQC experiment.

    • The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.[10]

Data Interpretation: Connecting the Dots

COSY: Identifying the Spin Systems

The COSY spectrum will reveal correlations between protons that are coupled to each other. We expect to see two distinct spin systems, one for each aromatic ring.

Table 2: Expected COSY Correlations

ProtonCorrelating Protons
H-3H-5 (weak, 4-bond), H-6 (3-bond)
H-5H-3 (weak, 4-bond), H-6 (3-bond)
H-6H-3 (3-bond), H-5 (3-bond)
H-2'H-3', H-6' (weak, 4-bond)
H-3'H-2', H-4'
H-4'H-3', H-5'
H-5'H-4', H-6'
H-6'H-5', H-2' (weak, 4-bond)
HSQC: Linking Protons to Carbons

The HSQC spectrum provides a direct link between each proton and its attached carbon. This is a crucial step in assigning the carbon spectrum.

Table 3: Expected HSQC Correlations

ProtonCorrelating Carbon
H-3C-3
H-5C-5
H-6C-6
H-2'C-2'
H-3'C-3'
H-4'C-4'
H-5'C-5'
H-6'C-6'
-OCH₃-OCH₃
HMBC: The Key to Unambiguous Connectivity

The HMBC spectrum is the final piece of the puzzle. It will reveal long-range correlations that connect the two aromatic rings and confirm the positions of the substituents. The following diagram illustrates the most critical expected HMBC correlations.

G cluster_0 Key HMBC Correlations H5 H-5 C1 C-1 H5->C1 3J C4 C-4 H5->C4 2J COO C=O H5->COO 3J H_Me H-OCH₃ H_Me->COO 2J H2_prime H-2' H2_prime->C1 3J C1_prime C-1' H2_prime->C1_prime 2J H6_prime H-6' H6_prime->C1 3J H6_prime->C1_prime 2J

Caption: Key HMBC correlations for structural confirmation.

Table 4: Critical HMBC Correlations for Structural Confirmation

ProtonCorrelating Carbons (over 2-3 bonds)Structural Information Confirmed
H-5C-1, C-4, C=OConfirms the position of the ester group relative to the hydroxyl group.
-OCH₃C=OConfirms the methyl group is part of the ester functionality.
H-2' / H-6'C-1Crucially confirms the biphenyl linkage between C-1 and C-1'.
H-3C-1, C-2, C-5Confirms the ortho- and meta- relationships on the first ring.

Conclusion: A Self-Validating Structural Proof

References

  • Vertex AI Search. NMR Sample Preparation: The Complete Guide - Organomation.
  • Vertex AI Search. NMR Sample Preparation.
  • Vertex AI Search. NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • Vertex AI Search. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Vertex AI Search. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Vertex AI Search. METHYL 2'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE | 40501-40-4 - ChemicalBook.
  • Vertex AI Search. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • Vertex AI Search. Principles and Applications of NMR Spectroscopy Professor Hanudatta S. Atreya NMR Research Centre Indian Institute of Science Ba.
  • Vertex AI Search. Basic 2D NMR experiments.
  • Vertex AI Search. This compound | Chemsrc.
  • Vertex AI Search. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC.
  • Vertex AI Search. Heteronuclear single quantum coherence spectroscopy - Wikipedia.
  • Vertex AI Search. [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester - PubChem.
  • Vertex AI Search. Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives - Benchchem.
  • Vertex AI Search. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • Vertex AI Search. HSQC and HMBC - NMR Core Facility - Columbia University.
  • Vertex AI Search. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC.
  • Vertex AI Search. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.
  • Vertex AI Search. 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts.
  • Vertex AI Search. COSY - NMR Core Facility - Columbia University.

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A Senior Application Scientist's Guide to Biphenyl Synthesis: A Performance Comparison of Suzuki, Stille, and Negishi Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl moiety is a cornerstone of molecular design, appearing in numerous blockbuster pharmaceuticals, advanced materials, and agrochemicals. The efficient construction of the carbon-carbon bond linking two aryl rings is therefore a critical transformation in modern organic synthesis. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods to achieve this.[1]

This guide provides an in-depth, objective comparison of three preeminent palladium-catalyzed cross-coupling reactions for biphenyl synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and performance trade-offs that inform reaction selection in a real-world research environment. The insights and protocols herein are designed to empower you to choose the optimal synthetic strategy for your specific target and constraints.

The Unifying Framework: A Shared Catalytic Cycle

At their core, the Suzuki, Stille, and Negishi reactions are powered by a similar palladium-based catalytic cycle.[2][3][4] Understanding this fundamental three-step process is essential to appreciating the subtle yet critical differences between each named reaction. The cycle hinges on the ability of the palladium catalyst to shuttle between its Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[6]

  • Transmetalation: The key differentiating step. An organometallic reagent (Ar'-M) transfers its aryl group to the palladium center, displacing the halide and forming a new diaryl-palladium(II) complex. The identity of the metal 'M' (Boron, Tin, or Zinc) defines the reaction.[7]

  • Reductive Elimination: The final step where the two aryl groups are expelled from the palladium center, forming the desired biphenyl product (Ar-Ar'). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

General_Catalytic_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (Ar'-M) pdiib->pd0 Reductive Elimination (Ar-Ar') Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (Ar-Ar') boron Ar'-B(OR)₂ ate_complex [Ar'-B(OR)₂(Base)]⁻ boron->ate_complex Base Activation ate_complex->pdiia

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages:

  • Low Toxicity: Organoboron reagents and their byproducts are generally non-toxic and environmentally benign. [9]* Reagent Stability: Boronic acids are often crystalline solids that are stable to air and moisture, making them easy to handle and store. [9]* Commercial Availability: A vast library of arylboronic acids is commercially available, accelerating research timelines.

  • Mild Conditions: Reactions are often run in aqueous solvent mixtures under relatively mild heating. [10] Limitations:

  • Base Sensitivity: The required base can be incompatible with sensitive functional groups on the substrates.

  • Protodeboronation: The C-B bond can be cleaved by acidic protons, especially in the presence of water, leading to a common side reaction that reduces yield. [5]* Steric Hindrance: Coupling sterically demanding partners can be challenging and may require specialized catalysts and conditions to prevent side reactions like hydrolytic deboronation. [11]

The Stille Coupling: The Robust Veteran

The Stille reaction employs organostannanes (organotin compounds) as the key transmetalating agent. [12]It is renowned for its exceptional tolerance of a wide range of functional groups, as the reaction conditions are typically neutral and do not require a strong base or acid. [13][14] Mechanism: The transmetalation step in the Stille coupling is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center before the aryl group is transferred. [12]This step is often the rate-determining one in the catalytic cycle. [3]

Stille_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (Ar-Ar') tin Ar'-Sn(R)₃ tin->pdiia

Caption: Catalytic cycle of the Stille coupling.

Advantages:

  • Exceptional Functional Group Tolerance: Tolerates esters, amides, ketones, and even aldehydes due to the neutral reaction conditions. [14]* Reagent Stability: Organostannanes are generally stable to air and moisture. [12][13]* Stereospecificity: The configuration of vinylstannanes is retained during the coupling process. [15] Limitations:

  • High Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and neurotoxic, requiring extremely careful handling and stringent purification methods to remove tin byproducts from the final product. [12][16][17][18]* Stoichiometric Waste: The reaction generates stoichiometric amounts of toxic tin halide waste, posing environmental and disposal challenges.

  • Purification Challenges: Removing tin-containing impurities from the desired product can be difficult and often requires specialized workup procedures, such as treatment with potassium fluoride. [17]

The Negishi Coupling: The Reactive Specialist

The Negishi coupling utilizes organozinc reagents. [4]It is distinguished by the high nucleophilicity and reactivity of the organozinc species, which often allows for reactions to proceed under very mild conditions and with exceptionally high efficiency, particularly for challenging or sterically hindered substrates. [19] Mechanism: The catalytic cycle is analogous to the Suzuki and Stille couplings. [20]The highly reactive organozinc reagent undergoes a rapid and efficient transmetalation with the Pd(II) intermediate. The choice between diorganozinc (R₂Zn) and organozinc halide (RZnX) reagents can influence the reaction mechanism and outcome.

Negishi_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (Ar-Ar') zinc Ar'-ZnX zinc->pdiia

Caption: Catalytic cycle of the Negishi coupling.

Advantages:

  • High Reactivity: Organozinc reagents are highly nucleophilic, leading to fast reaction rates and high yields, often at room temperature. [19][21]* Excellent for Hindered Substrates: Often succeeds where Suzuki and Stille couplings fail, particularly with sterically demanding ortho-substituted substrates. [21][22]* Broad Scope: Allows for the coupling of sp³, sp², and sp hybridized carbons. [23] Limitations:

  • Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture and must be prepared and handled under strictly inert conditions (e.g., argon or nitrogen atmosphere). [22]* Reagent Preparation: While some organozinc reagents are commercially available, they often need to be prepared in situ, adding an extra step to the synthetic sequence.

  • Functional Group Intolerance: The high reactivity that is its strength can also be a weakness, as organozinc reagents are less tolerant of acidic protons and certain electrophilic functional groups than organoborons or organostannanes.

Head-to-Head Performance Comparison

The optimal choice of coupling reaction is dictated by the specific demands of the target molecule and the practical constraints of the laboratory.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Ar-B(OR)₂Ar-SnR₃Ar-ZnX
Key Advantage Low toxicity, operational simplicityExceptional functional group toleranceHigh reactivity, good for hindered substrates
Primary Disadvantage Base sensitivity, protodeboronationHigh toxicity of tin reagents/wasteAir and moisture sensitivity of reagents
Reagent Stability Generally high (air & moisture stable)Generally high (air & moisture stable)Low (requires inert atmosphere)
Functional Group Tolerance Good to very goodExcellentModerate to good
Reaction Conditions Mild (often aqueous, requires base)Mild (neutral pH)Very mild (often room temp, inert atm.)
Toxicity Profile LowHighModerate
Typical Application General purpose, large-scale synthesisComplex molecules with sensitive groupsChallenging/hindered couplings

Field-Proven Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the synthesis of 4-phenylanisole, a common biphenyl structure.

Protocol 1: Suzuki Coupling
  • Rationale: This protocol uses Pd(PPh₃)₄, a common and reliable Pd(0) source, and potassium carbonate, an effective and inexpensive base. The dioxane/water solvent system is standard for promoting solubility of both organic and inorganic reagents.

Reaction: (4-bromoanisole + Phenylboronic acid → 4-phenylanisole)

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol)

  • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • 1,4-Dioxane (4 mL, deoxygenated)

  • Water (1 mL, deoxygenated)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the deoxygenated 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Stille Coupling
  • Rationale: This protocol uses Pd₂(dba)₃ as a stable Pd(0) source and P(o-tol)₃ as a ligand known to promote efficient coupling. Anhydrous toluene is used as the solvent under inert conditions to prevent side reactions.

Reaction:

(4-bromoanisole + Phenyltributylstannane → 4-phenylanisole)

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Phenyltributylstannane (442 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (12.2 mg, 0.04 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the phenyltributylstannane.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. 5[24]. Cool the mixture to room temperature.

  • Workup Note (Toxicity): Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Negishi Coupling
  • Rationale: This protocol requires the in situ formation of the organozinc reagent from the corresponding aryl halide. The use of a palladacycle precatalyst with a bulky biarylphosphine ligand (like SPhos) provides a highly active catalyst system for this demanding transformation. A[22]ll steps must be performed under a strict inert atmosphere.

Reaction:

(4-bromoanisole + Phenylzinc chloride → 4-phenylanisole)

Materials:

  • For Phenylzinc Chloride: Bromobenzene (157 mg, 1.0 mmol), n-Butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol), Zinc Chloride (ZnCl₂, 1.0 M in THF, 1.2 mL, 1.2 mmol), Anhydrous THF (3 mL).

  • For Coupling: 4-Bromoanisole (168 mg, 0.9 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), Anhydrous THF (2 mL).

Procedure:

  • Prepare Organozinc Reagent: a. In a flame-dried, argon-filled flask, dissolve bromobenzene in anhydrous THF (3 mL). b. Cool the solution to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. c. Add the ZnCl₂ solution dropwise and allow the mixture to warm to room temperature over 1 hour. This is your Phenylzinc chloride solution.

  • Perform Coupling: a. In a separate flame-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and 4-bromoanisole. b. Evacuate and backfill with argon three times. Add anhydrous THF (2 mL). c. Transfer the freshly prepared Phenylzinc chloride solution to the second flask via cannula at room temperature. d. Stir the reaction at room temperature for 8 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between Suzuki, Stille, and Negishi couplings for biphenyl synthesis is a strategic decision based on a multi-faceted analysis of the substrate, required scale, and available resources.

  • The Suzuki-Miyaura coupling is the undisputed first choice for most applications. Its operational simplicity, use of stable and non-toxic reagents, and scalability make it ideal for both discovery and process chemistry. It should be the default method unless specific challenges, such as base-sensitive functional groups or extreme steric hindrance, are present.

[1]* The Stille coupling remains a powerful tool for the synthesis of complex, highly functionalized molecules where other methods fail. Its key advantage is the inertness of the organotin reagent to a vast array of functional groups. However, the high toxicity of tin compounds is a major barrier, necessitating rigorous safety protocols and purification strategies. Its use is justified only when its unique functional group tolerance is paramount.

[25]* The Negishi coupling excels in situations requiring high reactivity, such as the coupling of sterically hindered aryl chlorides or reactions at low temperatures. I[21]ts primary limitation is the sensitivity of the organozinc reagents, which demands proficiency in handling air-sensitive compounds. It is the specialist's choice for overcoming the kinetic barriers that can plague Suzuki and Stille reactions.

Ultimately, a deep understanding of the mechanisms and practical limitations of all three methods provides the synthetic chemist with a versatile and powerful toolkit for the construction of the vital biphenyl linkage.

References

  • NROChemistry. Stille Coupling. [Link]

  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508-3509. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 134(4), 2345-2356. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • Name-Reaction.com. Negishi cross-coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • Bridges, C. R. (2019). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Abstracts of Papers of the American Chemical Society, 258.
  • Brown, J. M., & Guiry, P. J. (1994). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 59(23), 7136-7141. [Link]

  • Surrey, J. A., & Guild, C. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]

  • Royal Society of Chemistry. (2018). Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious?. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Google Patents. (2012).
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 49(36), 6484-6487. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]

  • American Chemical Society. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(1), 1-10.
  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]

  • Reddit. (2023). How toxic organotin compounds really are? [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Royal Society of Chemistry. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]

  • CCS Chemistry. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]

  • ResearchGate. (2020). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. [Link]

  • DSpace@MIT. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]

  • Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS: 40501-41-5), a key structural motif in the synthesis of various high-value molecules, is no exception.[1] Its purity directly influences the yield, impurity profile, and ultimate safety of the final drug substance.

This guide provides an in-depth examination of a classical, yet profoundly insightful, analytical technique: purity assessment by melting point analysis. While modern chromatographic and spectroscopic methods offer unparalleled sensitivity and quantification, the melting point remains a rapid, cost-effective, and powerful first-line tool for the discerning researcher. We will explore the thermodynamic principles underpinning this technique, present a validated protocol in line with pharmacopeial standards, and objectively compare its performance against orthogonal methods such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Principle: Melting Point and Thermodynamic Purity

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. The transition from this ordered solid to a disordered liquid phase—melting—occurs at a specific temperature and requires a defined amount of energy (the enthalpy of fusion). For a 100% pure compound, this transition is sharp, typically occurring over a narrow range of 0.5-1.0°C.

The presence of a soluble impurity disrupts this crystalline lattice. From a thermodynamic standpoint, this disruption lowers the chemical potential of the liquid phase, resulting in a phenomenon known as melting point depression .[2] This leads to two critical and observable consequences for the analyst:

  • Depression of the Melting Point: The temperature at which the substance begins to melt is lower than that of the pure substance.[2][3]

  • Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.[2][3]

This behavior is governed by the Van't Hoff equation, which relates the mole fraction of an impurity to the melting temperature depression.[4] Therefore, the melting range provides a direct, albeit semi-quantitative, indication of purity. A sharp melting range close to the literature value suggests high purity, while a depressed and broad range is a hallmark of a contaminated sample.[5] The literature value for the melting point of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate is reported as 227-228 °C .[6]

Potential Impurities in Synthesis

Understanding potential impurities is key to interpreting analytical data. A common synthesis route for Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate is the acid-catalyzed esterification of 4'-hydroxy-4-biphenylcarboxylic acid with methanol.[7]

Based on this, likely process-related impurities include:

  • Starting Material: Unreacted 4'-hydroxy-4-biphenylcarboxylic acid.

  • Side-Products: Impurities arising from the synthesis of the biphenyl backbone itself.

  • Residual Solvents: Methanol, toluene, or other solvents used during synthesis and purification.[7]

  • Inorganic Reagents: Traces of the acid catalyst (e.g., sulfuric acid).

Each of these impurities can contribute to melting point depression.

Experimental Protocol: Melting Point Determination (USP <741> Method)

This protocol is designed to be a self-validating system, grounded in the standards of the United States Pharmacopeia (USP).[8][9] Adherence to a standardized procedure is critical for ensuring reproducibility and accuracy.

Objective: To accurately determine the melting range of a sample of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

Apparatus:

  • Capillary Melting Point Apparatus (Apparatus I or equivalent automated instrument).[8]

  • Melting Point Capillary Tubes (0.8–1.2 mm internal diameter).[10]

  • Certified Melting Point Reference Standards (e.g., Caffeine, Vanillin) for calibration.

Procedure:

  • Instrument Calibration: Verify the apparatus's temperature accuracy using at least one USP Melting Point Reference Standard that melts near the expected sample melting point (227-228 °C). The apparatus must be calibrated to within the tolerance specified by the standard.

  • Sample Preparation:

    • Ensure the sample is completely dry to prevent solvent from acting as an impurity.

    • Gently pulverize a small amount of the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[11]

  • Capillary Loading:

    • Invert a sealed-end capillary tube and press the open end into the powdered sample.

    • Tap the sealed end gently on a hard surface to pack the powder into a dense column at the bottom.

    • The final packed column height should be 2.5–3.5 mm.[12] An inconsistent sample height is a primary source of variability.[11]

  • Determination:

    • Rapid Scan (Optional): Perform an initial rapid determination by heating quickly to find the approximate melting range. This saves time in the subsequent accurate measurement.

    • Accurate Measurement: Set the apparatus to heat to a temperature approximately 10°C below the expected melting point.

    • When the temperature is 5°C below the expected onset, reduce the heating rate to 1°C per minute .[11][12] A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.[13]

  • Observation and Reporting:

    • T_onset (Onset of Melting): Record the temperature at which the first drop of liquid becomes visible.

    • T_clear (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.

    • Report the Melting Range: The result should be reported as the range from T_onset to T_clear (e.g., 226.5 – 227.5 °C).

MeltingPointWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_report 3. Reporting Calibrate Calibrate Instrument (USP Standards) Dry Dry Sample Calibrate->Dry Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary (2.5-3.5 mm) Pulverize->Load Heat_Fast Rapid Heat (~10°C/min) Load->Heat_Fast Approx_MP Find Approximate MP Heat_Fast->Approx_MP Heat_Slow Slow Heat (1°C/min) (Start 10°C below Approx. MP) Approx_MP->Heat_Slow Observe Observe & Record Onset and Clear Points Heat_Slow->Observe Report Report as Range: (T_onset – T_clear) Observe->Report

Caption: Standard Operating Procedure for Melting Point Determination.

Orthogonal Methods: A Comparative Analysis

While melting point analysis is an excellent qualitative tool, a comprehensive purity assessment, especially in a regulatory environment, necessitates the use of orthogonal (different and complementary) methods. Each technique provides a unique perspective on the sample's purity.

Technique Principle Advantages Disadvantages Best For
Melting Point Analysis Visual detection of solid-to-liquid phase transition.- Very fast and simple- Low instrument cost- Requires minimal sample- Excellent for identity confirmation (mixed MP)- Semi-quantitative at best- Operator dependent- Low sensitivity to impurities (<1-2%)[3]- Not for amorphous or decomposing solidsRapid initial purity check and identity verification.
Differential Scanning Calorimetry (DSC) Measures heat flow into a sample versus a reference as a function of temperature.- Highly quantitative (purity >98%)[14]- Provides thermodynamic data (ΔH_fus)- High precision and automation- Can detect polymorphism- Higher instrument cost- Requires expertise for data analysis- Not suitable for decomposing compounds[14]- Impurity must be soluble in the meltQuantitative purity determination of highly pure crystalline substances.
High-Performance Liquid Chromatography (HPLC) Physical separation of components based on their differential partitioning between a mobile and stationary phase.- High sensitivity and resolution[15]- Excellent for quantifying known and unknown impurities[16]- The "gold standard" in pharma QC[17]- Applicable to a wide range of compounds- Requires method development and validation[18]- Higher cost (instrument, solvents, standards)- Can be time-consumingComprehensive impurity profiling; detecting and quantifying trace impurities.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.- Provides definitive structural elucidation of impurities[19][20]- Can be quantitative (qNMR) without a specific reference standard for the impurity- Non-destructive[20]- Relatively low sensitivity compared to HPLC[21]- Very high instrument and maintenance cost- Complex data interpretationIdentifying the structure of unknown impurities and quantification without standards.

Case Study: Interpreting Melting Point Data

Let's consider three hypothetical batches of synthesized Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (Literature MP: 227-228 °C).

Batch ID Observed Melting Range (°C) Range Width (°C) Interpretation Recommendation
SYNTH-001 226.5 – 227.51.0Sharp melting range, in excellent agreement with the literature value. Indicates high purity.Proceed with further characterization (HPLC, NMR). Suitable for use as an internal reference standard.
SYNTH-002 221.0 – 225.54.5Depressed onset and broad melting range.[3] Strongly suggests the presence of significant impurities.Requires re-purification (e.g., recrystallization). Use HPLC to identify and quantify impurities.
SYNTH-003 226.0 – 227.01.0Sharp range, agrees with literature.Perform a mixed melting point test to definitively confirm identity against the reference standard (SYNTH-001).

Confirmatory Identity Test: Mixed Melting Point

The mixed melting point technique is a simple and elegant method to confirm the identity of a compound.[8] If two substances are identical, a 1:1 mixture of them will behave as a pure substance, exhibiting no melting point depression.[22]

Procedure:

  • Prepare an intimate 1:1 (w/w) mixture of Batch SYNTH-003 and the high-purity reference (SYNTH-001).

  • Determine the melting range of this mixture using the protocol described above.

Interpretation:

  • Result 1: Mixture melts at 226.5 – 227.5 °C. No depression. This confirms that SYNTH-003 is chemically identical to the reference standard.

  • Result 2: Mixture melts at 215 – 222 °C. Significant depression. This indicates that SYNTH-003 is not the same compound as the reference, even though it has a similar melting point. It is a different substance acting as an impurity.

MixedMPLogic Start Test Sample (Unknown) MP = X °C Mix Prepare 1:1 Mixture: Test Sample + Authentic Standard Start->Mix Measure Determine MP of Mixture Mix->Measure Decision Is Mixture MP ≈ X °C? Measure->Decision Result_Yes YES No Depression Decision->Result_Yes Result_No NO Depression Observed Decision->Result_No Conclusion_Yes Conclusion: Test Sample is Identical to Authentic Standard Result_Yes->Conclusion_Yes Conclusion_No Conclusion: Test Sample is an Impurity (Different Compound) Result_No->Conclusion_No

Caption: Logical workflow for the mixed melting point identity test.

Conclusion

Purity assessment via melting point analysis is a foundational technique that provides invaluable insight into the quality of crystalline materials like Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate. Its speed, simplicity, and low cost make it an indispensable tool for process chemists and researchers for rapid go/no-go decisions, guiding purification efforts, and confirming chemical identity.

However, it is crucial to recognize its limitations. Melting point analysis is not a substitute for the quantitative, high-sensitivity data provided by modern orthogonal techniques. In the rigorous context of drug development, melting point data should serve as a preliminary screen, with methods like HPLC and DSC employed for the definitive, quantitative impurity profiling required for regulatory submission and ensuring patient safety. The judicious application of these complementary techniques forms the bedrock of robust analytical characterization.

References

  • dos Santos, L., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]

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  • PubChem. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Retrieved from [Link]

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  • University of Calgary. Melting point determination. Retrieved from [Link]

  • Mettler Toledo. DSC purity. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • USP. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Toref Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • Scribd. USP 741 Melting Point or Range. Retrieved from [Link]

  • Lambda Photometrics. Melting Point Determination. Retrieved from [Link]

  • Roggo, Y., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. US5847234A - Process for the preparation of 4-hydroxybiphenyl.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • USP-NF. <741> Melting Range or Temperature. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]

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  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Creative Biolabs. Purity Determination by DSC. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for laboratory professionals, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate. Moving beyond mere compliance, this document explains the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship within your organization.

Core Principle: Proactive Hazard Containment

This compound belongs to the biphenyl class of compounds. While this specific molecule is not as extensively studied as its polychlorinated cousins (PCBs), the biphenyl structure itself necessitates a cautious approach. Biphenyl-based compounds can be persistent in the environment and exhibit toxicity.[1][2] The U.S. Environmental Protection Agency (EPA) classifies the parent compound, biphenyl, as a hazardous substance, and many biphenyl derivatives are noted for being very toxic to aquatic life with long-lasting effects.[3]

Therefore, the foundational principle of this guide is to treat all waste containing this compound as hazardous chemical waste . This proactive classification ensures the highest level of safety and environmental protection, preventing its release into soil or waterways where it could cause harm.[4]

Hazard Profile and Essential Preparations

Before handling the chemical for disposal, a thorough understanding of its risk profile is essential. This informs the selection of appropriate personal protective equipment (PPE) and engineering controls.

Known and Inferred Hazards:

  • Skin and Eye Irritation: Similar biphenyl compounds are known to cause skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).

  • Aquatic Toxicity: The biphenyl scaffold is associated with high toxicity to aquatic organisms.[5]

Pre-Disposal Safety Checklist

This table summarizes the mandatory equipment and controls required before beginning any waste consolidation or disposal procedures.

CategoryItemRationale for Use
Personal Protective Equipment (PPE) Nitrile GlovesPrevents dermal absorption and skin irritation.
Chemical Splash Goggles & Face ShieldProtects against accidental splashes that can cause serious eye damage.
Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.
Engineering Controls Certified Chemical Fume HoodEnsures all handling of open containers or potential dust is done in a ventilated space to prevent inhalation.
Spill Control Chemical Spill Kit (Inert Absorbent)Provides immediate capability to contain and clean up accidental spills of the solid material. Materials like sand or vermiculite are recommended.[6]
Waste Containment Designated Hazardous Waste ContainerA chemically compatible (e.g., HDPE), sealable, and clearly labeled container is required to prevent leaks and ensure proper identification.

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation at the Source
  • Action: Immediately designate any materials (e.g., contaminated gloves, weigh boats, paper towels, surplus solid chemical) that have come into contact with this compound as hazardous waste.

  • Causality: Segregating waste at the point of generation is the most critical step. It prevents the cross-contamination of non-hazardous waste streams, which would illegally and dramatically increase the volume of hazardous material requiring specialized, high-cost disposal.

Step 2: Secure Containerization
  • Action: Place all solid waste directly into a designated, sealable hazardous waste container. For residual amounts in laboratory glassware, rinse the vessel with a minimal amount of a combustible solvent (e.g., acetone, ethanol). This rinsate is also hazardous waste and must be collected in a separate, clearly labeled solvent waste container.

  • Causality: Using a robust, closed container prevents the release of dust or vapors into the laboratory environment.[4][7] Rinsing with a solvent ensures the complete transfer of the hazardous material, and using a combustible solvent is recommended as the ultimate disposal method is typically high-temperature incineration.[4]

Step 3: Meticulous Labeling
  • Action: The waste container must be labeled with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date waste was first added (Accumulation Start Date).

    • The appropriate hazard pictograms (e.g., irritant, hazardous to the aquatic environment).

  • Causality: Proper labeling is a federal and local regulatory requirement. It communicates the container's contents and associated dangers to all personnel and is essential for the waste disposal technicians who will handle the material.

Step 4: Designated Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator, at or near the point of generation, and away from drains or sources of ignition.

  • Causality: Storing waste in a designated SAA ensures it does not obstruct normal laboratory operations and is contained in a location that minimizes the risk of accidental spills or breakage.

Step 5: Final Disposal via Institutional EHS
  • Action: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Causality: Final disposal must be performed by a licensed hazardous waste management company. The universally accepted and most environmentally sound method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers .[4] This process ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components. Never attempt to dispose of this chemical via sink or trash.[4]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Don PPE: Before cleanup, don the full PPE outlined in the table above, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (Solid or Rinsate) segregate Step 1: Segregate as Hazardous Waste start->segregate container Step 2: Place in Correct, Labeled Container segregate->container check_label Is Container Properly Labeled? (Name, Date, Hazards) container->check_label store Step 3: Store in Designated Satellite Accumulation Area check_label->store Yes relabel Correct Label Immediately check_label->relabel No check_full Is Container Full? store->check_full continue_work Continue Work check_full->continue_work No contact_ehs Step 4: Contact EHS for Pickup and Final Disposal check_full->contact_ehs Yes end_node Disposal Complete contact_ehs->end_node relabel->container

Caption: Decision workflow for hazardous waste disposal.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for handling Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS No. 198994-00-2). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a framework of causality and self-validating procedures to ensure your work is conducted with the highest degree of safety and scientific integrity. This guide is intended to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS).

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundational step in building a robust safety plan. While comprehensive toxicological data for this compound may be limited, analysis of its structure and data from related biphenyl compounds allows for a thorough risk assessment.

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Biphenyl derivatives are frequently cited as causing skin and serious eye irritation.[1] Direct contact can lead to inflammation and discomfort.

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing a risk of respiratory tract irritation if inhaled.

  • Aquatic Toxicity: Data for analogous compounds suggest that biphenyls can be very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[2]

Therefore, our safety strategy is built on the Hierarchy of Controls , a system that prioritizes risk mitigation strategies. Personal Protective Equipment (PPE), while critical, is the final barrier of protection after engineering and administrative controls have been implemented.

cluster_0 Hierarchy of Controls Engineering Controls\n(e.g., Fume Hood) Engineering Controls (e.g., Fume Hood) Administrative Controls\n(e.g., SOPs, Training) Administrative Controls (e.g., SOPs, Training) Engineering Controls\n(e.g., Fume Hood)->Administrative Controls\n(e.g., SOPs, Training) Personal Protective Equipment (PPE)\n(The Final Barrier) Personal Protective Equipment (PPE) (The Final Barrier) Administrative Controls\n(e.g., SOPs, Training)->Personal Protective Equipment (PPE)\n(The Final Barrier)

Caption: The Hierarchy of Controls prioritizes safety measures.

Core PPE Protocol: A Head-to-Toe Approach

The following is a step-by-step guide to selecting and using the appropriate PPE. Every piece of equipment is a critical component of a self-validating safety system.

Pre-Operational Safety Check

Before handling the compound, perform these essential checks:

  • Locate and Verify the SDS: Have the Safety Data Sheet readily accessible, either in print or digital form.[3][4]

  • Confirm Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Identify Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.[4]

  • Prepare a Designated Workspace: Keep the work area clean and free of clutter to minimize contamination risks.[4]

Required PPE Ensemble

The following table summarizes the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale & Key Considerations
Primary Attire Long pants and fully enclosed, chemical-resistant shoes.Provides a baseline barrier against accidental spills and splashes. Fabric should be non-synthetic where possible (e.g., cotton).[5]
Eye & Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.Protects against airborne powder and liquid splashes. A face shield should be worn over goggles during procedures with a high risk of splashing or exothermic reaction.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile minimum).Prevents skin contact, a primary route of exposure. For prolonged handling or when using solvents, consult glove manufacturer compatibility charts. Always inspect gloves for damage before use.[5][6][7][8]
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination. Ensure a proper fit to cover as much skin as possible.[5]
Respiratory Not required when handling in a certified chemical fume hood.Engineering controls are the primary method for respiratory protection. A respirator (e.g., N95 or higher) may be required for spill cleanup outside of a hood, which necessitates enrollment in a formal respiratory protection program with fit testing.[5]

Operational and Disposal Plans

Proper procedure does not end until all materials, including contaminated PPE, are safely disposed of.

Safe Handling & Disposal Workflow

The following diagram outlines the complete workflow from preparation to disposal.

prep 1. Pre-Operation Checks (Verify Fume Hood, Locate SDS & Emergency Equip.) don 2. Don PPE (Goggles, Gloves, Lab Coat) prep->don handle 3. Chemical Handling (Perform work inside Fume Hood) don->handle waste_prep 4. Prepare Waste Streams (Label Hazardous Waste Containers) handle->waste_prep clean 5. Decontaminate Workspace waste_prep->clean doff 6. Doff PPE (Remove Gloves First) clean->doff dispose 7. Final Disposal (Dispose of PPE & Chemical Waste) doff->dispose wash 8. Wash Hands Thoroughly dispose->wash

Sources

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Retrosynthesis Analysis

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Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
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Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

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